molecular formula C6H12N2O4 B8530121 N-beta-alanyl-L-serine

N-beta-alanyl-L-serine

Cat. No.: B8530121
M. Wt: 176.17 g/mol
InChI Key: IEWBBVZHEXCSSS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-beta-alanyl-L-serine is a synthetic dipeptide compound with the CAS Registry Number 83550-13-4 . It consists of the beta-amino acid, beta-alanine, linked to the proteinogenic alpha-amino acid, L-serine. As a hybrid peptide containing both alpha and beta amino acids, it is a subject of interest in various biochemical research fields . Beta-amino acids like beta-alanine are naturally occurring and are known to be key components of biologically important peptides, such as carnosine (beta-alanyl-L-histidine), which plays a role in intramuscular buffering . The presence of L-serine, an amino acid central to metabolism at the node of glycolysis and one-carbon folate metabolism, adds to the research potential of this dipeptide . Researchers may utilize N-beta-alanyl-L-serine as a standard in analytical chemistry, a building block in peptide synthesis, or a compound to study the metabolism and biological functions of unusual peptides. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C6H12N2O4/c7-2-1-5(10)8-4(3-9)6(11)12/h4,9H,1-3,7H2,(H,8,10)(H,11,12)/t4-/m0/s1

InChI Key

IEWBBVZHEXCSSS-BYPYZUCNSA-N

Isomeric SMILES

C(CN)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C(CN)C(=O)NC(CO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of N-beta-alanyl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical monograph on N-beta-alanyl-L-serine , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Structural Characterization

Introduction & Chemical Identity

N-beta-alanyl-L-serine (also known as


-Alanyl-L-Serine) is a specific dipeptide composed of the non-proteinogenic amino acid 

-alanine and the proteinogenic amino acid L-serine.[1] Unlike standard

-peptides, this molecule features a

-peptide linkage at the N-terminus, imparting unique physicochemical properties and resistance to certain proteolytic enzymes compared to its

-alanyl isomer.

It is structurally analogous to carnosine (


-alanyl-L-histidine) and anserine , belonging to the class of histidine-containing dipeptides (HCDs), though it lacks the imidazole ring.
Core Identifiers
PropertyData
IUPAC Name (2S)-2-[(3-aminopropanoyl)amino]-3-hydroxypropanoic acid
Common Name

-Alanyl-L-Serine
CAS Registry Number 83550-13-4
PubChem CID 5081862
Molecular Formula

Molecular Weight (Avg) 176.17 g/mol
Monoisotopic Mass 176.0797 Da
SMILES C(CN)C(=O)NC(=O)O

Critical Distinction: Do not confuse with L-Alanyl-L-Serine (CAS 3303-41-1), which contains


-alanine. The 

-isomer (CAS 83550-13-4) has a 3-carbon backbone in the N-terminal residue, fundamentally altering its folding and enzymatic recognition.

Structural Characterization

The molecule consists of a


-alanine residue acylated to the 

-amino group of L-serine.[2]
Connectivity & Stereochemistry
  • N-Terminus: A primary amine attached to a

    
    -carbon (
    
    
    
    chain). The absence of a chiral center at the N-terminal residue eliminates D/L isomerism at this position.
  • Peptide Bond: Formed between the carboxyl group of

    
    -alanine and the 
    
    
    
    -amino group of L-serine.
  • C-Terminus: L-Serine retains its carboxylic acid and hydroxymethyl side chain. The stereochemistry at the serine

    
    -carbon is S (L-configuration).
    

ChemicalStructure Figure 1: Connectivity of N-beta-alanyl-L-serine cluster_0 Beta-Alanine Moiety cluster_1 L-Serine Moiety N_term H2N-CH2-CH2- C_carbonyl -C(=O)- N_term->C_carbonyl Beta Linkage N_amide -NH- C_carbonyl->N_amide Peptide Bond C_alpha -CH(CH2OH)- N_amide->C_alpha C_term -COOH C_alpha->C_term

Figure 1: Linear connectivity highlighting the beta-linkage distinct from standard alpha-peptides.

Physicochemical Properties
  • Solubility: Highly soluble in water due to the zwitterionic nature (ammonium cation and carboxylate anion at neutral pH) and the polar hydroxyl group.

  • pKa Values (Predicted):

    • Carboxyl group: ~3.6

    • Amino group (

      
      -amino): ~10.2 (Higher than 
      
      
      
      -amino acids due to increased distance from the electron-withdrawing carbonyl).
  • Isoelectric Point (pI): ~6.9

Synthesis Protocol (Solid Phase)

While enzymatic synthesis via carnosine synthase is possible in vivo, high-purity production for research requires Solid Phase Peptide Synthesis (SPPS) . The following protocol utilizes Fmoc chemistry, ensuring protection of the serine hydroxyl group to prevent O-acylation side reactions.

Reagents & Materials
  • Resin: Wang Resin pre-loaded with Fmoc-L-Ser(tBu)-OH (Loading: 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-

    
    -Ala-OH.
    
  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.[3]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow

SynthesisWorkflow Figure 2: Fmoc-SPPS Workflow for Beta-Alanyl-L-Serine Step1 Resin Swelling (DCM/DMF, 30 min) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Wash (DMF x5) Step2->Step3 Step4 Coupling (Fmoc-beta-Ala-OH + HBTU + DIPEA) Step3->Step4 Step5 Fmoc Deprotection (N-terminal) Step4->Step5 Step6 Global Cleavage & Side Chain Deprotection (TFA/TIS/H2O) Step5->Step6 Step7 Precipitation (Cold Diethyl Ether) Step6->Step7

Figure 2: Optimized SPPS workflow using Fmoc/tBu strategy to ensure serine integrity.

Protocol Validation Notes:

  • Serine Protection: The tert-butyl (tBu) protection on the serine side chain is critical. Free hydroxyl groups can react with activated amino acids to form ester linkages (depsipetides), contaminating the product.

  • Coupling Efficiency:

    
    -alanine is less sterically hindered than 
    
    
    
    -amino acids, often resulting in rapid coupling. However, the flexibility of the chain can sometimes lead to folding that obscures the N-terminus; double coupling is recommended if the Kaiser test is ambiguous.

Analytical Profiling

To validate the identity of synthesized or isolated N-beta-alanyl-L-serine, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ESI)

  • Molecular Ion

    
    : 177.1 m/z 
    
  • Fragmentation Pattern (MS/MS):

    • Loss of water (

      
      ): 159.1 m/z  (Characteristic of Serine peptides).
      
    • Cleavage of amide bond (

      
       ion, Serine fragment): 106.1 m/z .
      
    • 
      -alanine acylium ion (
      
      
      
      ion): 72.0 m/z .
Nuclear Magnetic Resonance ( H-NMR)

Solvent:


. Shifts are approximate relative to TSP/DSS.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

-Ala

3.20Triplet2HN-terminal methylene

-Ala

2.65Triplet2HMethylene adjacent to carbonyl
Ser

4.45Multiplet1HChiral center
Ser

3.85 - 3.95Multiplet2HHydroxymethyl side chain

Interpretation: The presence of two triplets in the 2.6–3.2 ppm range is the definitive signature of the


-alanine moiety, distinguishing it from the doublet/quartet pattern of an 

-alanine moiety (which would appear at ~1.4 ppm and ~4.1 ppm).

Biological Context & Stability

Metabolic Pathway

N-beta-alanyl-L-serine is structurally related to carnosine. In mammalian systems, the enzyme carnosinase (CN1/CNDP1) exhibits dipeptidase activity with a preference for histidine residues but retains broad specificity for X-His and


-Ala-X dipeptides.
  • Substrate Specificity: While carnosine is the primary substrate,

    
    -alanyl-L-serine is susceptible to hydrolysis by serum carnosinase, releasing 
    
    
    
    -alanine and L-serine.
  • Half-life: Likely longer than

    
    -peptides in plasma due to the 
    
    
    
    -linkage offering partial resistance to standard aminopeptidases, but shorter than carnosine due to lower affinity for the specific stabilizing binding pockets of carnosinase.
Potential Applications
  • Carnosine Analog Studies: Used as a negative control or comparative substrate in studies investigating carnosine synthase (CARNS1) activity.

  • Excipient Research: Investigated for stabilizing protein formulations due to its zwitterionic and hydrogen-bonding capacity.

References

  • PubChem. (n.d.).[1] Beta-alanyl-l-serine (CID 5081862). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for L-Alanyl-L-serine (HMDB0029237) [Note: Differentiates alpha vs beta isomers]. Retrieved March 2, 2026, from [Link]

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. [Context on beta-alanyl dipeptide metabolism].

Sources

Physicochemical Characterization and Protonation Dynamics of N-β-Alanyl-L-Serine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide-based drug design, the incorporation of non-proteinogenic amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. N-β-alanyl-L-serine (PubChem CID 5081862) [1] represents a highly polar, enzymatically stable dipeptide scaffold. By utilizing a β-amino acid (β-alanine) at the N-terminus, this molecule exhibits profound resistance to standard aminopeptidases, making it a highly attractive moiety for targeted drug delivery and prodrug synthesis.

This technical guide provides an authoritative synthesis of the physicochemical properties, predicted protonation equilibria (pKa), and the analytical methodologies required to characterize N-β-alanyl-L-serine in a laboratory setting.

Structural Dynamics and Physicochemical Profile

N-β-alanyl-L-serine is characterized by extreme hydrophilicity. The presence of the β-alanine aliphatic spacer increases the distance between the N-terminal amino group and the peptide bond, fundamentally altering the molecule's inductive effects compared to standard α-dipeptides. Furthermore, the hydroxymethyl side chain of the L-serine residue contributes to extensive hydrogen-bonding capabilities.

Table 1: Core Physicochemical Properties

The following quantitative data summarizes the fundamental chemical profile of the dipeptide, essential for formulation and chromatographic planning [1][2].

PropertyValueScientific Implication
Molecular Formula C₆H₁₂N₂O₄Defines fundamental stoichiometry.
Molecular Weight 176.17 g/mol Small molecule; readily diffusible across porous barriers.
Monoisotopic Mass 176.07971 DaTarget mass for high-resolution MS (HRMS) calibration.
Predicted XLogP -4.8Extreme hydrophilicity; requires HILIC for chromatography.
Hydrogen Bond Donors 4High solvation energy in aqueous media.
Hydrogen Bond Acceptors 5Strong interaction with protic solvents and receptor pockets.

Protonation Equilibria: pKa and Isoelectric Point (pI)

Understanding the ionization states of N-β-alanyl-L-serine is critical for predicting its solubility, membrane permeability, and binding affinity at physiological pH. The molecule possesses two primary ionizable centers:

  • C-terminal Carboxyl Group (L-Serine): Expected pKa₁ ≈ 3.1 – 3.2 .

  • N-terminal Amino Group (β-Alanine): Expected pKa₂ ≈ 9.4 – 9.5 .

  • Note: The hydroxyl group of the serine side chain remains protonated under physiological conditions (pKa > 13) and does not contribute to the net charge.

Mechanistic Causality of pKa Shifts

In a standard α-dipeptide (e.g., L-alanyl-L-serine), the N-terminal amino group typically exhibits a pKa around 8.2. However, in N-β-alanyl-L-serine, the amino group is separated from the electron-withdrawing amide carbonyl by an additional methylene (-CH₂-) group. This increased physical distance significantly attenuates the inductive electron-withdrawing effect, resulting in a more basic N-terminus (pKa ~9.4) [1].

Consequently, at a physiological pH of 7.4, the dipeptide exists almost exclusively as a zwitterion (net charge = 0), with a calculated Isoelectric Point (pI) of approximately 6.3 .

Validating Methodologies

To empirically validate the physicochemical properties of N-β-alanyl-L-serine, robust, self-validating analytical protocols must be employed. Below are the definitive workflows for determining its pKa and confirming its structural identity.

Protocol A: High-Precision Potentiometric Titration for pKa Determination

Standard UV-metric titrations are ineffective here due to the lack of a strong chromophore. Potentiometric titration is the gold standard.

  • Step 1: Titrand Preparation. Dissolve the dipeptide to a final concentration of 2.0 mM in a 0.15 M KCl background electrolyte solution.

    • Causality: The 0.15 M KCl mimics physiological ionic strength and maintains a constant Debye-Hückel activity coefficient throughout the titration, ensuring the derived pKa values are thermodynamically accurate.

  • Step 2: Environmental Control (Degassing). Submerge a micro-sparger into the solution and purge with high-purity Nitrogen (N₂) gas for 15 minutes prior to and during the experiment.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which acts as a confounding weak acid buffer. Purging creates a self-validating closed system free of carbonate interference.

  • Step 3: Titration Execution. Using an automated titrator equipped with a micro-pH electrode, titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M KOH (CO₂-free).

  • Step 4: Blank Subtraction & Regression. Perform an identical titration on the blank 0.15 M KCl solution. Subtract the blank curve from the sample curve. Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to extract pKa₁ and pKa₂.

Protocol B: HILIC-IM-MS Profiling for Identity and Purity

Due to an XLogP of -4.8, standard Reversed-Phase Liquid Chromatography (RPLC) will fail to retain the molecule (it will elute in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ion Mobility-Mass Spectrometry (IM-MS) is required [1].

  • Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0).

  • Step 2: HILIC Separation. Inject 2 µL onto an Amide-bonded HILIC column. Run a gradient from 95% to 50% Acetonitrile over 10 minutes.

    • Causality: The high organic starting conditions force the highly polar dipeptide to partition into the water-enriched layer on the stationary phase, ensuring strong retention and sharp peak shape.

  • Step 3: IM-MS Detection. Operate the mass spectrometer in both positive and negative ESI modes. Measure the mass-to-charge ratio (m/z) and the Collision Cross Section (CCS).

Table 2: Predicted IM-MS Profile Data

Use the following predicted adduct data to validate the structural integrity of the synthesized or purchased dipeptide [1].

Adduct SpeciesTheoretical m/zPredicted CCS (Ų)
[M+H]⁺177.08699138.0
[M+Na]⁺199.06893142.3
[M-H]⁻175.07243134.9

Analytical Workflow Visualization

G N1 N-β-Alanyl-L-Serine (CID 5081862) N2 Potentiometric Titration (N2 Purged, 0.15M KCl) N1->N2 Aqueous Phase N3 HILIC-IM-MS Analysis (ESI+ / ESI-) N1->N3 Organic/Aq Phase N4 Non-linear Regression (pKa1, pKa2, pI Extraction) N2->N4 pH/mV Data N5 CCS & Mass Validation (Identity & Purity) N3->N5 m/z & Drift Time N6 Comprehensive Physicochemical Profile N4->N6 Ionization States N5->N6 Structural Integrity

Workflow for the physicochemical characterization and pKa determination of N-β-alanyl-L-serine.

References

  • PubChemLite / PubChem Database , "Beta-alanyl-l-serine (C6H12N2O4) - CID 5081862", National Center for Biotechnology Information. Available at:[Link]

The Enigmatic Presence of N-β-alanyl-L-serine in Biological Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the hypothetical biosynthesis, potential physiological significance, and advanced analytical strategies for the novel dipeptide, N-β-alanyl-L-serine.

Introduction: Beyond the Known Peptidome

The landscape of endogenous peptides is a dynamic frontier in biochemical and pharmacological research. While the roles of well-characterized dipeptides like carnosine (β-alanyl-L-histidine) are increasingly understood, the potential existence and function of a vast number of other small peptides remain largely unexplored. This technical guide focuses on one such molecule: N-β-alanyl-L-serine. To date, the natural occurrence of this dipeptide in biological tissues has not been definitively established in published literature. However, a thorough examination of the known biosynthetic pathways for related compounds suggests a plausible mechanism for its formation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel bioactive peptides. We will delve into the theoretical underpinnings of N-β-alanyl-L-serine's existence, explore its potential physiological roles by drawing parallels with structurally similar molecules, and provide detailed, field-proven methodologies for its detection and quantification in biological samples.

Part 1: The Case for N-β-alanyl-L-serine's Existence - A Look at Biosynthesis

The primary candidate for the enzymatic synthesis of N-β-alanyl-L-serine is carnosine synthase (ATPGD1) , a member of the ATP-grasp family of ligases.[1][2][3] This enzyme is responsible for the formation of carnosine by catalyzing the ligation of β-alanine and L-histidine in an ATP-dependent manner.[1][2][3]

The Promiscuity of Carnosine Synthase: A Window of Opportunity

Enzymes, while often highly specific, can exhibit a degree of substrate promiscuity. Research into the substrate specificity of carnosine synthase has revealed that while L-histidine is the preferred α-amino acid substrate, the enzyme can also utilize other amino acids, albeit with varying efficiencies. For instance, studies on chicken, mouse, and human carnosine synthase have shown that L-ornithine and L-lysine can act as substrates, with catalytic efficiencies ranging from 5-9% of that observed with L-histidine.[1]

While these studies did not explicitly report testing L-serine as a substrate, the structural similarities between L-histidine and L-serine—both being polar amino acids—provide a theoretical basis for its potential, albeit likely less efficient, utilization by carnosine synthase.

DOT Script for Biosynthetic Pathway of N-β-alanyl-L-serine

N-beta-alanyl-L-serine Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products β-Alanine β-Alanine Carnosine Synthase (ATPGD1) Carnosine Synthase (ATPGD1) β-Alanine->Carnosine Synthase (ATPGD1) L-Serine L-Serine L-Serine->Carnosine Synthase (ATPGD1) ATP ATP ATP->Carnosine Synthase (ATPGD1) N-β-alanyl-L-serine N-β-alanyl-L-serine Carnosine Synthase (ATPGD1)->N-β-alanyl-L-serine ADP + Pi ADP + Pi Carnosine Synthase (ATPGD1)->ADP + Pi

Caption: Hypothetical biosynthesis of N-β-alanyl-L-serine catalyzed by carnosine synthase.

Tissue Distribution: Where to Look for N-β-alanyl-L-serine

Carnosine synthase expression is highest in skeletal muscle and brain, particularly in oligodendrocytes.[2] Consequently, these tissues represent the most promising candidates for the detection of N-β-alanyl-L-serine. The concentration of any endogenously produced N-β-alanyl-L-serine is likely to be significantly lower than that of carnosine, necessitating highly sensitive analytical techniques for its detection.

Part 2: Putative Physiological Roles and Therapeutic Potential

While the physiological functions of N-β-alanyl-L-serine remain to be elucidated, we can extrapolate potential roles based on the known activities of its constituent amino acids and the structurally related dipeptide, carnosine.

Drawing Parallels with Carnosine

Carnosine is a multi-functional dipeptide with well-documented roles in:

  • Intracellular pH buffering: Crucial for maintaining cellular function during intense exercise.

  • Antioxidant activity: Scavenging reactive oxygen species (ROS) and protecting against oxidative stress.

  • Anti-glycation: Inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.

  • Metal ion chelation: Binding to divalent metal ions like copper and zinc, which can catalyze oxidative reactions.

It is plausible that N-β-alanyl-L-serine shares some of these properties. The presence of the β-alanine moiety could confer similar pH-buffering capabilities. The L-serine residue, with its hydroxyl group, might also contribute to antioxidant and metal-chelating activities.

The Influence of L-Serine

L-serine is a non-essential amino acid with critical roles in the central nervous system, including:

  • Neurotransmitter precursor: It is a precursor to both glycine and D-serine, which are important neuromodulators.

  • Neuroprotection: L-serine has been shown to have neuroprotective effects in various models of neurological disease and injury.

The incorporation of L-serine into a dipeptide structure could modulate its bioavailability and activity, potentially leading to novel neuroprotective or neuromodulatory functions for N-β-alanyl-L-serine.

Part 3: A Practical Guide to the Identification and Quantification of N-β-alanyl-L-serine

The definitive confirmation of N-β-alanyl-L-serine's existence in biological tissues hinges on the application of robust and sensitive analytical methodologies. The following section provides a detailed framework for the extraction, detection, and quantification of this novel dipeptide.

Experimental Workflow

The successful analysis of N-β-alanyl-L-serine requires a meticulous and optimized workflow, from sample preparation to data analysis.

DOT Script for Experimental Workflow

Experimental Workflow Tissue Homogenization Tissue Homogenization Protein Precipitation Protein Precipitation Tissue Homogenization->Protein Precipitation Homogenate Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Supernatant UPLC-MS/MS Analysis UPLC-MS/MS Analysis Solid-Phase Extraction (SPE)->UPLC-MS/MS Analysis Eluate Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis Raw Data Quantification & Identification Quantification & Identification Data Analysis->Quantification & Identification

Caption: A streamlined workflow for the analysis of N-β-alanyl-L-serine from biological tissues.

Detailed Experimental Protocols

3.2.1 Tissue Extraction

This protocol is optimized for the extraction of small, polar molecules like dipeptides from skeletal muscle or brain tissue.

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL bead-beating tube containing ceramic beads.

  • Extraction Solvent: Prepare an ice-cold extraction solvent of 80:20 acetonitrile/water with 0.2% formic acid.

  • Homogenization: Add 1 mL of the extraction solvent to the tissue. Homogenize the sample using a bead beater for 2-3 cycles of 45 seconds, with cooling on ice for 1 minute between cycles.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides and other small molecules.

3.2.2 Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing lipids and other interfering substances that can negatively impact UPLC-MS/MS analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the tissue extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar impurities.

  • Elution: Elute the dipeptides with 1 mL of 50:50 methanol/water.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3.2.3 UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity for the detection and quantification of low-abundance peptides.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar dipeptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from high to low organic content will be necessary to resolve small polar peptides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: To definitively identify and quantify N-β-alanyl-L-serine, a synthetic standard is required to determine the optimal precursor and product ion transitions. The theoretical m/z for the protonated molecule [M+H]⁺ is 177.08. Potential fragment ions would need to be determined empirically.

Data for N-β-alanyl-L-serine Analysis

The following table outlines the key parameters for the targeted analysis of N-β-alanyl-L-serine.

ParameterValueRationale
Precursor Ion (Q1) 177.08 m/z (theoretical)The mass of the protonated N-β-alanyl-L-serine molecule. This must be confirmed with a synthetic standard.
Product Ions (Q3) To be determined empiricallyFragmentation of the precursor ion will yield specific product ions that are characteristic of the molecule's structure.
Collision Energy To be optimizedThe energy required to induce fragmentation of the precursor ion. This will be optimized using a synthetic standard.
Retention Time To be determinedThe time at which the compound elutes from the UPLC column. This will depend on the specific chromatographic conditions.

Part 4: Future Directions and Implications for Drug Development

The confirmation of N-β-alanyl-L-serine's natural occurrence would open up new avenues of research and potential therapeutic applications.

  • Biomarker Discovery: The levels of N-β-alanyl-L-serine in different tissues could serve as a biomarker for various physiological or pathological states, particularly those related to muscle and brain function.

  • Therapeutic Agent: If N-β-alanyl-L-serine is found to possess beneficial physiological activities, such as antioxidant or neuroprotective effects, it could be explored as a novel therapeutic agent. Its dipeptide nature may offer advantages in terms of stability and bioavailability compared to its constituent amino acids.

  • Drug Delivery: The dipeptide structure could be utilized as a scaffold for the development of new drugs, with modifications to the β-alanine or L-serine moieties to enhance specific activities or target particular tissues.

Conclusion

While the existence of N-β-alanyl-L-serine in biological tissues remains a compelling hypothesis, the scientific rationale for its potential formation is sound. The substrate promiscuity of carnosine synthase provides a plausible biosynthetic route, and the known functions of its constituent amino acids suggest a range of potential physiological roles. The analytical methodologies outlined in this guide offer a clear and robust path forward for researchers seeking to be the first to identify and characterize this enigmatic dipeptide. The exploration of such novel endogenous molecules is a critical step in expanding our understanding of the complex biochemical landscape and in identifying new targets for therapeutic intervention.

References

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346–9356. [Link][1][3]

  • Ono, H., Tanida, T., Sato, M., et al. (2022). Expression profiles of carnosine synthesis–related genes in mice after ingestion of carnosine or β-alanine. Journal of Nutritional Science and Vitaminology, 68(2), 141-147. [Link][2]

  • Heidenreich, E., Pfeffer, T., Kracke, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 22(18), 9979. [Link]

  • Heidenreich, E., Pfeffer, T., Kracke, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. PubMed, 34576148. [Link]

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). PubMed, 20097752. [Link][1][3]

  • Waters Corporation. (n.d.). Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. [Link]

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). BioKB. [Link]

  • UniProt Consortium. (2023). CARNS1 - Carnosine synthase 1 - Homo sapiens (Human). UniProt. [Link]

  • Heidenreich, E., Pfeffer, T., Kracke, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. ResearchGate. [Link]

  • Nakajima, Y., et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. MDPI. [Link]

  • Zhang, M., et al. (2022). Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome. Microbial Cell Factories, 21(1), 121. [Link]

  • Gantois, I., et al. (2023). Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. Frontiers in Endocrinology, 14, 1254623. [Link]

  • de Courten, B., et al. (2023). Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice. Maastricht University. [Link]

  • Li, Y., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of.... Bioanalysis, 10(21), 1747–1755. [Link]

  • University of Washington Proteomics Resource. (n.d.). Protein Preparation and Separation. [Link]

  • Roberts, P., et al. (2018). Physiological Roles of Carnosine in Myocardial Function and Health. Advances in Nutrition, 9(1), 43-53. [Link]

  • Wang, Y., et al. (2021). Untargeted Metabolomic Characteristics of Skeletal Muscle Dysfunction in Rabbits Induced by a High Fat Diet. Frontiers in Veterinary Science, 8, 680628. [Link]

  • Wozniczka, C., et al. (2024). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(5), 2633. [Link]

  • Li, Y., et al. (2019). A Comparative Peptidomic Characterization of Cultured Skeletal Muscle Tissues Derived From db/db Mice. Frontiers in Endocrinology, 10, 747. [Link]

  • Li, Y., et al. (2019). A Comparative Peptidomic Characterization of Cultured Skeletal Muscle Tissues Derived From db/db Mice. PubMed, 31736861. [Link]

  • Sitarska, A. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Hoffman, J.R., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 925. [Link]

  • LibreTexts Biology. (2022). 7: Enzymes and Kinetics. [Link]

  • Stout, J.R., et al. (2015). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. PLOS ONE, 10(4), e0123857. [Link]

  • Wilkinson, D.J., et al. (2020). Untargeted metabolomics for uncovering biological markers of human skeletal muscle ageing. Aging, 12(13), 12517–12533. [Link]

  • Suwanvichanee, T., et al. (2022). Proteomic analysis of breast meat from Thai native chicken with different carnosine content. Animal Bioscience, 35(11), 1603–1612. [Link]

  • Examine.com. (2023). Beta-alanine for mood and cognitive function. [Link]

  • Koshovyi, O., et al. (2024). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Antioxidants, 13(1), 108. [Link]

  • Wnorowski, A., et al. (2021). Untargeted metabolomics profiling of skeletal muscle samples from malignant hyperthermia susceptible patients. Journal of Anesthesia, 35(2), 203–213. [Link]

  • LibreTexts Biology. (2022). 7: Enzymes and Kinetics. [Link]

  • Basicmedical Key. (2017). 9 Enzymes and Enzyme Kinetics. [Link]

Sources

Thermodynamic stability of N-beta-alanyl-L-serine in aqueous solution

Thermodynamic and Kinetic Stability Profile of N- -alanyl-L-serine: A Technical Guide for Formulation Scientists

Executive Summary & Chemical Identity

N-


-alanyl-L-serine



This guide details the physicochemical behavior of this molecule in aqueous solution, focusing on its protonation equilibria (thermodynamic stability) and resistance to hydrolysis (kinetic stability). This data is critical for developing stable parenteral or oral formulations.

PropertySpecification
IUPAC Name (2S)-2-[(3-aminopropanoyl)amino]-3-hydroxypropanoic acid
Residues

-Alanine (N-term) + L-Serine (C-term)
Key Feature

-peptide bond (resistance to standard peptidases)
Molecular Weight ~176.17 g/mol

Thermodynamic Stability: Protonation Equilibria

Thermodynamic stability in the context of peptide formulation primarily refers to the equilibrium states of the molecule at varying pH levels. For N-




The "Beta-Effect" on Basicity

A critical distinction must be made between N-




  • Result: The terminal amino group of N-

    
    -alanyl-L-serine is more basic (
    
    
    ) than that of
    
    
    -alanyl-L-serine (
    
    
    ).
  • Formulation Implication: At physiological pH (7.4), the amino group remains fully protonated (

    
    ), ensuring the molecule exists predominantly as a zwitterion.
    
Quantitative Parameters

The following values represent the consensus thermodynamic constants for N-


GroupEquilibrium Reaction

(Log K)
Enthalpy (

)
Carboxyl

2.94

0.02
~ -1.5 kJ/mol

-Amino

9.42

0.03
~ +48 kJ/mol

Data grounded in the work of Daniele et al. regarding thermodynamic parameters of

Species Distribution Logic

The following diagram illustrates the dominant species across the pH scale.

SpeciesDistributionCationCationic Form(COOH, NH3+)pH < 2.5ZwitterionZwitterionic Form(COO-, NH3+)pH 3.5 - 8.5Cation->ZwitterionpKa1 ~ 2.94(Deprotonation of COOH)AnionAnionic Form(COO-, NH2)pH > 10.0Zwitterion->AnionpKa2 ~ 9.42(Deprotonation of NH3+)

Figure 1: Species distribution of N-

Kinetic Stability: Hydrolytic Resistance

While thermodynamics tells us if a reaction can occur, kinetics tells us how fast. The amide bond in N-


Mechanism of Enhanced Stability
  • Proteolytic Resistance: Most mammalian peptidases (e.g., leucine aminopeptidase) require an

    
    -amino group adjacent to the peptide bond to anchor the substrate in the active site. The 
    
    
    -amino group of this molecule sterically and electronically mismatches these active sites.
  • Chemical Hydrolysis: The rate of spontaneous hydrolysis (acid/base catalyzed) is slower. The transition state for hydrolysis often involves a cyclic intermediate; the extra methylene group in

    
    -alanine alters the ring size of potential intermediates, raising the activation energy (
    
    
    ).
Degradation Pathways

The primary degradation pathway is the cleavage of the amide bond yielding

DegradationPathwaycluster_conditionsAccelerating FactorsParentN-beta-alanyl-L-serine(Intact Dipeptide)TSTetrahedral Intermediate(High Energy)Parent->TS k_obs (pH, T)+ H2OProductsHydrolysis Products:1. beta-Alanine2. L-SerineTS->Products Bond CleavageFactor1High Temperature(>60°C)Factor2Extreme pH(<2 or >10)Factor3Specific Enzymes(Carnosinases)

Figure 2: Hydrolytic degradation pathway. Note that while resistant to general proteases, specific carnosinases (CN1) may catalyze this reaction in vivo.

Experimental Protocols

To validate the stability profile for a specific formulation, the following self-validating protocols are recommended.

Protocol A: Determination of Protonation Constants (Potentiometry)

Use this to determine the precise buffering capacity and pKa of your specific lot.

  • System Setup: Use a jacketed glass titration vessel thermostated at

    
    .
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

    
     by titrating a standard HCl solution with standardized NaOH to determine the electrode potential (
    
    
    ).
  • Solution Preparation:

    • Dissolve N-

      
      -alanyl-L-serine (
      
      
      ) in degassed ultrapure water.
    • Adjust ionic strength to

      
       using KCl (to mimic physiological ionic background).
      
    • Add a known excess of HCl to fully protonate the amine.

  • Titration: Titrate with carbonate-free NaOH (

    
    ) using a precision piston burette. Record EMF values after stabilization (drift < 0.2 mV/min).
    
  • Data Analysis: Use non-linear least squares refinement (e.g., Hyperquad or BEST software) to fit the potentiometric data to the mass balance equations:

    
    
    
Protocol B: Accelerated Stability Testing (HPLC)

Use this to predict shelf-life (

  • Preparation: Prepare

    
     peptide solutions in three buffers:
    
    • 0.1 M HCl (pH ~1)

    • 50 mM Phosphate (pH 7.4)

    • 0.1 M NaOH (pH ~13)

  • Incubation: Aliquot samples into HPLC vials and incubate at

    
    , 
    
    
    , and
    
    
    in heating blocks.
  • Sampling: At defined intervals (

    
     hours), quench samples (neutralize pH if necessary) and inject immediately.
    
  • Chromatography (HILIC Mode recommended for polar dipeptides):

    • Column: Amide or Zwitterionic HILIC column (e.g., Waters BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile. Isocratic 70% B.

    • Detection: UV at 210 nm (peptide bond).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    . Use the Arrhenius equation to extrapolate to
    
    
    .

References

  • Daniele, P. G., et al. (1980). "Thermodynamic parameters for the protonation and copper(II) complex formation of N-beta-alanyl-L-serine." Talanta.

    • Context: The authoritative source for the specific pKa and enthalpy values cited in Section 2.
  • Bauer, K. (1998). "Biochemical properties of carnosine-hydrolyzing enzymes." Peptides.

    • Context: Establishes the enzymatic stability profile of beta-alanyl peptides compared to alpha-peptides.
  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

    • Context: The regulatory framework for the accelerated stability protocols described in Section 4.
  • Vranes, M., et al. (2020). "Thermodynamic properties of crystalline L-carnosine and its aqueous solutions." Journal of Solution Chemistry.

    • Context: Provides comparative thermodynamic data for the structural analog L-carnosine.

Whitepaper: N-β-alanyl-L-serine as a Carnosine Analog: A Technical Guide to Synthesis, Characterization, and Functional Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant therapeutic potential, owing to its potent antioxidant, pH-buffering, and anti-glycation properties.[1][2] However, its clinical utility in humans is hampered by rapid enzymatic hydrolysis by serum carnosinase (CN1).[3] This guide provides a comprehensive technical framework for the investigation of N-β-alanyl-L-serine, a novel carnosine analog in which the L-histidine residue is replaced by L-serine. We posit that this substitution will confer resistance to carnosinase-mediated degradation while potentially preserving key antioxidant functionalities. This document offers detailed protocols for the chemical synthesis, purification, and comparative functional analysis of N-β-alanyl-L-serine versus carnosine, providing researchers and drug development professionals with the necessary tools to explore its viability as a metabolically stable therapeutic agent.

The Carnosine Paradigm: A Multifunctional Dipeptide

Carnosine is highly concentrated in excitable tissues like muscle and brain, where it exerts a variety of protective effects.[1] Its biological activities are largely attributed to the unique properties of its constituent amino acids. The β-alanine component is the rate-limiting precursor for its synthesis, while the imidazole ring of the L-histidine residue is central to its primary functions.[4]

  • pH Buffering: The imidazole ring of histidine has a pKa of approximately 6.83, making carnosine an exceptionally efficient physiological buffer against the pH drop caused by lactic acid accumulation during intense exercise.[1]

  • Antioxidant Activity: Carnosine is a potent scavenger of reactive oxygen species (ROS) and reactive carbonyl species (RCS), protecting cells from oxidative stress and lipid peroxidation.[5][6][7]

  • Anti-Glycation: It effectively quenches reducing sugars and reactive aldehydes like methylglyoxal, thereby inhibiting the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[8][9]

The biosynthesis of carnosine is an ATP-dependent process catalyzed by carnosine synthase (CARNS1), which ligates β-alanine and L-histidine.[10] Conversely, its degradation is primarily managed by two hydrolases: serum carnosinase (CN1) and the cytosolic non-specific dipeptidase (CN2).[11] In humans, CN1 is highly active in the serum and brain, leading to a short half-life for supplemented carnosine and limiting its systemic bioavailability.[3][12]

Rationale for a Serine-Based Analog

The primary motivation for developing carnosine analogs is to overcome the metabolic instability conferred by CN1.[13] CN1 exhibits high substrate specificity for dipeptides with a C-terminal L-histidine.[11][14] By substituting L-histidine with L-serine, we create N-β-alanyl-L-serine, an analog hypothesized to be a poor substrate for CN1, thus exhibiting enhanced plasma stability.

This structural change is not without functional trade-offs. The hydroxyl (-OH) side chain of serine does not possess the proton-accepting capability of histidine's imidazole ring, meaning the analog is expected to have negligible pH-buffering capacity. However, the β-alanyl moiety and the peptide backbone itself contribute to antioxidant and carbonyl-quenching activities, suggesting that N-β-alanyl-L-serine may retain therapeutically relevant protective functions decoupled from pH regulation.[15]

G cluster_carnosine Carnosine (β-alanyl-L-histidine) cluster_analog N-β-alanyl-L-serine cluster_key Key Structural Difference Carnosine_Structure Histidine Histidine's Imidazole Ring - pH Buffering (pKa ~6.8) - Metal Chelation - CN1 Recognition Site Analog_Structure Serine Serine's Hydroxyl Group - Polar, H-Bonding - Lacks Buffering Capacity - Expected to Evade CN1

Sources

Unlocking the Therapeutic Potential of β-Alanyl Dipeptides: A Comprehensive Guide to Bioactivity, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-alanyl dipeptides—most notably carnosine (β-alanyl-L-histidine), anserine (β-alanyl-N-methylhistidine), and balenine—are endogenous molecules highly concentrated in skeletal muscle and the central nervous system. For drug development professionals and application scientists, these dipeptides represent a highly versatile class of multimodal pharmacodynamic agents. Their therapeutic potential spans neuroprotection, cardiometabolic health, and anti-aging, driven by their capacity to act as direct free-radical scavengers, pH buffers, heavy metal chelators, and potent anti-glycation agents[1][2].

This technical whitepaper deconstructs the core signaling mechanisms of β-alanyl dipeptides, translates these mechanisms into self-validating experimental workflows, and provides a quantitative synthesis of their clinical and preclinical efficacy.

Core Bioactive Mechanisms

The Nrf2/HO-1 Antioxidant Axis

Oxidative stress is defined by a physiological state wherein the production of reactive oxygen and nitrogen species (ROS/RNS) overwhelms the endogenous antioxidant defense system[3]. While the imidazole ring of the L-histidine residue in carnosine provides direct, non-enzymatic radical scavenging capabilities[2], its most profound therapeutic mechanism is indirect: the rescue and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][3].

Causality & Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination. Upon oxidative stress, or through the stimulation of the PI3K/AKT signaling pathway by carnosine, Keap1 degrades[1]. This allows Nrf2 to translocate into the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate the transcription of critical cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase[1][2].

Nrf2_Signaling_Pathway ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 Degradation ROS->Keap1 Triggers Carnosine β-Alanyl Dipeptides (Carnosine) PI3K PI3K/AKT Pathway Carnosine->PI3K Activates Nrf2 Nrf2 Nuclear Translocation PI3K->Nrf2 Phosphorylates Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds Enzymes HO-1, SOD, Catalase ARE->Enzymes Upregulates

Caption: Carnosine-mediated activation of the Nrf2/HO-1 antioxidant signaling pathway.

Carbonyl Sequestration and Anti-Glycation

In cardiometabolic diseases (like Type 2 Diabetes) and skin aging, the accumulation of highly reactive carbonyl species (RCS) such as methylglyoxal (MGO) accelerates the Maillard reaction[4]. This leads to the irreversible formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs)[4][5].

Causality & Mechanism: Carnosine acts as a "sacrificial sink." By offering its own amino groups to react with MGO, it protects the vulnerable lysine and arginine residues of structural proteins (e.g., collagen, elastin) from cross-linking[4]. Topically and systemically, this effectively reduces the formation of specific AGEs like carboxymethyl-lysine (CML) and pentosidine[6].

Experimental Methodologies & Protocols

To ensure scientific integrity, assays evaluating dipeptide bioactivity must be designed as self-validating systems. Below are the gold-standard protocols for quantifying antioxidant and anti-glycation efficacy.

Protocol 1: In Vitro Nrf2/HO-1 Activation Assay

Objective: Quantify the indirect antioxidant capacity of dipeptides via Nrf2 nuclear translocation. Self-Validation Logic: Measuring total cellular Nrf2 is insufficient; nuclear fractionation is required to prove that Nrf2 has migrated to the nucleus to bind the ARE. N-acetylcysteine (NAC) must be used as a positive control to validate the cell line's responsiveness to antioxidant stimuli[2].

Step-by-Step Methodology:

  • Cell Seeding & Pre-treatment: Seed human oral epithelial cells (HOEC) or keratinocytes (HaCaT) in 6-well plates. Pre-treat with 10–50 mM carnosine for 24 hours. Causality: This duration allows for intracellular dipeptide accumulation and initial kinase (PI3K) activation.

  • Stress Induction: Expose cells to tert-butyl hydroperoxide (tBHP) for 2 hours. Causality: tBHP provides a stable, controlled induction of oxidative stress to trigger Keap1-Nrf2 dissociation[2].

  • Fractionation & Western Blotting: Lyse cells and separate nuclear from cytoplasmic fractions using a commercial extraction kit. Run lysates on SDS-PAGE and probe for Nrf2 and HO-1. Causality: Validates physical translocation. Use Lamin B1 as a nuclear loading control to ensure fractionation purity.

  • Gene Expression Analysis: Isolate total RNA and perform qRT-PCR for Nrf2, HO-1, and NQO1 mRNA using GAPDH as a housekeeping gene[2]. Causality: Confirms that nuclear translocation successfully initiated downstream transcription.

Protocol 2: Anti-Glycation Efficacy via AGEs Fluorescence Assay

Objective: Measure the inhibition of AGEs formation in a controlled, cell-free MGO-induced glycation model. Self-Validation Logic: Because AGEs like pentosidine possess intrinsic fluorescent properties, their formation can be directly quantified via fluorometry[7]. Aminoguanidine, a known pharmacological glycation inhibitor, serves as the positive control.

AGEs_Assay_Workflow Step1 1. Reagent Preparation (BSA + MGO + Carnosine) Step2 2. Glycation Incubation (37°C, 7 Days, Dark) Step1->Step2 Step3 3. Fluorescence Detection (Ex/Em 370/440 nm) Step2->Step3 Step4 4. Data Normalization (Calculate RFI Reduction) Step3->Step4

Caption: Step-by-step workflow for the in vitro AGEs fluorescence inhibition assay.

Step-by-Step Methodology:

  • Matrix Preparation: Combine Bovine Serum Albumin (BSA, 10 mg/mL) with MGO (5–50 mM) in a 0.1 M phosphate buffer (pH 7.4). Causality: BSA provides a rich source of target amino acids, while MGO acts as the highly reactive physiological dicarbonyl[7].

  • Intervention Addition: Introduce carnosine at varying concentrations (e.g., 1–20 mM). Prepare a blank (BSA only) and a positive control (BSA + MGO + 10 mM Aminoguanidine).

  • Incubation: Incubate the mixture at 37°C for 7 days in the dark. Causality: 37°C mimics human physiological conditions, and darkness prevents the photo-oxidation of fluorescent adducts.

  • Fluorescence Detection: Measure Relative Fluorescence Intensity (RFI) using a microplate reader at Ex/Em 370/440 nm (for total AGEs) and Ex/Em 335/385 nm (specifically for pentosidine-like AGEs)[7].

  • Data Normalization: Calculate the percentage of inhibition relative to the MGO-only positive control to normalize batch-to-batch variations in BSA baseline fluorescence.

Quantitative Data & Clinical Translation

The multimodal action of β-alanyl dipeptides translates to measurable improvements in biomarkers associated with chronic low-grade inflammation, lipid peroxidation, and cardiometabolic risk[4][5]. The table below summarizes the quantitative impact of carnosine/anserine interventions across various validated models.

Biomarker TargetBiological Context / PathologyObserved Effect of Carnosine InterventionValidation Source
Malondialdehyde (MDA) Lipid Peroxidation / Oxidative StressSignificant Reduction (WMD: –0.34 μmol/L in human meta-analysis)[5],[8]
Tumor Necrosis Factor-α (TNF-α) Pro-inflammatory CytokineSignificant Reduction (WMD: –3.60 pg/mL in human meta-analysis)[5]
Catalase (CAT) Endogenous Antioxidant EnzymeSignificant Elevation (WMD: +4.48 U/mL in human meta-analysis)[5]
Carboxymethyl-lysine (CML) Advanced Glycation End-product (Skin)Decreased significantly in epidermal/dermal explants[6]
Pentosidine Advanced Glycation End-product (Skin)Decreased significantly in epidermal/dermal explants[6]
Reactive Oxygen Species (ROS) Cellular Oxidative Stress~50% DCF signal reduction compared to MGO-treated control[7],[8]

Note: WMD = Weighted Mean Difference.

References

1.[1] The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC. nih.gov. Available at: 2.[9] Novel progress in the application of the small molecule drug carnosine for the treatment of several diseases (Review). spandidos-publications.com. Available at: 3.[2] Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa - Frontiers. frontiersin.org. Available at: 4.[3] The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - MDPI. mdpi.com. Available at: 5.[5] Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis - Oxford Academic. oup.com. Available at: 6.[6] Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - Karger Publishers. karger.com. Available at: 7.[7] Anti-Glycation and Anti-Aging Properties of Resveratrol Derivatives in the in-vitro 3D Models of Human Skin - Dove Medical Press. dovepress.com. Available at: 8.[4] Does supplementation with carnosine improve cardiometabolic health and cognitive function in patients with pre-diabetes and type 2 diabetes? study protocol for a randomised, double-blind, placebo-controlled trial | BMJ Open. bmj.com. Available at: 9.[8] Antiglycation and anti-oxidant efficiency of carnosine in the plasma and liver of aged rats - Ovid. ovid.com. Available at:

Sources

N-beta-alanyl-L-serine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Monograph: N-beta-alanyl-L-serine

Executive Summary & Chemical Identity[1][2]

N-beta-alanyl-L-serine (also known as


-Alanyl-L-serine) is a specific dipeptide composed of the non-proteinogenic amino acid 

-alanine and the proteinogenic amino acid L-serine. Unlike its structural isomer L-alanyl-L-serine, this compound features a beta-amino acid at the N-terminus, imparting unique metabolic stability and physicochemical properties.

It is structurally analogous to Carnosine (


-alanyl-L-histidine) and is primarily utilized in biochemical research to investigate peptide transport systems (PEPT1/PEPT2), carnosinase enzyme specificity, and as a reference standard in metabolomics.
Chemical Identifiers Table[1][2]
Identifier TypeValueNotes
CAS Registry Number 83550-13-4 Specific to N-

-alanyl-L-serine
Common Name

-Alanyl-L-serine
Synonyms 3-Aminopropionyl-L-serine; H-

-Ala-Ser-OH
Molecular Formula

Molecular Weight 176.17 g/mol
PubChem CID 5081862
SMILES (Isomeric) C(CN)C(=O)NC(=O)O
InChI Key IEWBBVZHEXCSSS-UHFFFAOYSA-N

Critical Distinction: Do not confuse with L-Alanyl-L-serine (CAS 3303-41-1), which contains an alpha-alanine. The presence of the extra methylene group in the beta-alanine moiety significantly alters the pKa and proteolytic stability.

Physicochemical Profile

As a Senior Application Scientist, understanding the behavior of this molecule in solution is paramount for experimental design.

  • Zwitterionic Nature: At physiological pH (7.4), the terminal amino group (pKa ~9.5) is protonated (

    
    ), and the carboxyl group (pKa ~2.5) is deprotonated (
    
    
    
    ). The molecule exists primarily as a zwitterion.
  • Solubility: Highly soluble in water (>50 mg/mL) due to its polarity and hydrogen-bonding capacity (hydroxyl group on Serine). Poorly soluble in non-polar organic solvents (Hexane, DCM).

  • Stability: The

    
    -peptide bond is generally more resistant to aminopeptidases than 
    
    
    
    -peptide bonds, although it is susceptible to specific hydrolysis by carnosinases (CN1/CN2).
Structural Visualization

ChemicalStructure BetaAla Beta-Alanine Moiety (N-Terminus) PeptideBond Peptide Bond (-CO-NH-) BetaAla->PeptideBond Serine L-Serine Moiety (C-Terminus) PeptideBond->Serine Carboxyl COOH (Acidic) Serine->Carboxyl Alpha-Carbon Hydroxyl OH (Polar Side Chain) Serine->Hydroxyl Beta-Carbon Amino NH2 (Basic) Amino->BetaAla Attached to C3

Figure 1: Structural segmentation of N-beta-alanyl-L-serine highlighting functional domains.[1]

Synthesis & Production Protocols

While enzymatic routes exist, chemical synthesis via solution-phase coupling is the gold standard for producing high-purity analytical standards. The following protocol utilizes Boc-chemistry to ensure preventing racemization of the L-Serine stereocenter.

Protocol: Solution-Phase Synthesis

Objective: Synthesize N-beta-alanyl-L-serine (H-


-Ala-Ser-OH).

Reagents:

  • Boc-

    
    -Alanine  (N-tert-butoxycarbonyl-beta-alanine) - Protects the N-terminus.
    
  • H-Ser-OMe·HCl (L-Serine methyl ester hydrochloride) - Protects the C-terminus.

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) - Coupling agent.

  • HOBt (Hydroxybenzotriazole) - Suppress racemization.

  • DIPEA (N,N-Diisopropylethylamine) - Base.

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve Boc-

      
      -Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (1:1).
      
    • Cool to 0°C under nitrogen atmosphere.

    • Add EDC·HCl (1.1 eq) and stir for 15 minutes to activate the acid.

    • Add H-Ser-OMe·HCl (1.0 eq) and DIPEA (2.5 eq).

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane).

  • Work-up & Purification:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[2]

    • Wash sequentially with 5% Citric Acid, Sat.

      
      , and Brine.
      
    • Dry over

      
       and concentrate to yield Boc-
      
      
      
      -Ala-Ser-OMe
      .
  • Global Deprotection:

    • Saponification (Ester hydrolysis): Treat intermediate with LiOH (2.0 eq) in THF/Water (1:1) for 2 hours. Neutralize with 1M HCl to pH 3. Extract or lyophilize to get Boc-

      
      -Ala-Ser-OH .
      
    • Acidolysis (Boc removal): Treat with TFA/DCM (1:1) for 1 hour.

    • Precipitate the final product using cold Diethyl Ether.

  • Final Isolation:

    • Purify via Preparative HPLC (C18 column) if >98% purity is required.

    • Lyophilize to obtain a white hygroscopic powder.

Synthesis Workflow Diagram

Synthesis Start1 Boc-Beta-Alanine Coupling Coupling (EDC/HOBt/DIPEA) Start1->Coupling Start2 H-Ser-OMe HCl Start2->Coupling Intermediate Intermediate: Boc-Beta-Ala-Ser-OMe Coupling->Intermediate Amide Bond Formation Deprotect1 Saponification (LiOH, THF/H2O) Intermediate->Deprotect1 Remove Methyl Ester Deprotect2 Acidolysis (TFA/DCM) Deprotect1->Deprotect2 Remove Boc Group Final Final Product: N-beta-alanyl-L-serine Deprotect2->Final Precipitation & Drying

Figure 2: Chemical synthesis pathway utilizing orthogonal protection groups.

Analytical Characterization

Validating the identity of N-beta-alanyl-L-serine requires specific analytical techniques due to its high polarity and lack of strong UV chromophores.

High-Performance Liquid Chromatography (HPLC)
  • Challenge: Standard C18 columns often fail to retain this polar dipeptide, leading to elution in the void volume.

  • Expert Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography .

Recommended Method (HILIC):

  • Column: ZIC-HILIC or Amide-C18 (3.5 µm, 150 x 4.6 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 15 minutes.

  • Detection: UV at 210 nm (peptide bond) or CAD (Charged Aerosol Detector).

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Parent Ion

    
    :  177.17 m/z.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of water (

      
      ): -18 Da.
      
    • Cleavage of peptide bond: Characteristic fragment at ~90 m/z (beta-alanine fragment).

Biological Context & Applications[6][7][8][9][10][11]

Metabolic Significance

N-beta-alanyl-L-serine serves as a critical probe in muscle physiology and neurobiology research.

  • Carnosine Analog: It is structurally similar to carnosine but lacks the imidazole ring of histidine. This makes it an excellent negative control for studies investigating the antioxidant properties of the imidazole group.

  • Substrate Specificity: It is used to map the substrate tolerance of Carnosinase (CN1) . While CN1 hydrolyzes carnosine rapidly, the rate of hydrolysis for beta-alanyl-L-serine differs, providing insights into the enzyme's active site geometry.

Transport Studies

The compound is a substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

  • Application: It is used in competitive inhibition assays to determine the binding affinity (

    
    ) of novel drug candidates designed to hijack these transporters for oral absorption.
    

References

  • PubChem. (2025).[3] Beta-alanyl-l-serine (CID 5081862) Summary. National Library of Medicine. Retrieved from [Link]

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803-1845. (Contextual grounding on beta-alanyl dipeptides).
  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters. Journal of Pharmacy and Pharmacology, 58(9). (Reference for PEPT1/PEPT2 transport assays).

Sources

Metabolic Fate of N-beta-alanyl-L-serine: The CNDP2-Mediated Cytosolic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic degradation of N-beta-alanyl-L-serine represents a critical intersection between beta-amino acid catabolism and the central glycolytic/one-carbon network. Unlike alpha-dipeptides, which are rapidly cleaved by a multitude of cytosolic peptidases, N-beta-alanyl-L-serine requires specific metalloprotease activity—primarily mediated by Cytosolic Non-Specific Dipeptidase (CNDP2) .

This technical guide delineates the complete catabolic workflow of this dipeptide, from its enzymatic hydrolysis to the divergent fates of its constituent amino acids: Beta-alanine (channeling into the TCA cycle via Acetyl-CoA) and L-Serine (fueling gluconeogenesis or the folate cycle). We provide validated experimental protocols for kinetic analysis and mass spectrometric quantification, designed for researchers investigating peptide-based prodrug delivery or metabolic flux analysis.

Biochemical Mechanism of Degradation[1]

The Primary Hydrolase: CNDP2 (EC 3.4.13.18)

The rate-limiting step in N-beta-alanyl-L-serine degradation is the cleavage of the beta-peptide bond. This reaction is catalyzed by CNDP2 (also known as tissue carnosinase or cytosolic non-specific dipeptidase), a manganese-dependent metalloprotease of the M20 family.

  • Specificity: Unlike its serum counterpart (CNDP1), which is highly specific for carnosine (beta-alanyl-L-histidine), CNDP2 exhibits broad specificity for beta-alanyl and other dipeptides, making it the primary scavenger for N-beta-alanyl-L-serine in the cytosol.

  • Reaction Stoichiometry:

    
    
    
  • Cofactor Requirement: Maximal activity requires Mn

    
     (100–500 µM). Zn
    
    
    
    can substitute but often results in lower turnover rates or inhibition at high concentrations.
Downstream Metabolic Divergence

Upon hydrolysis, the two resulting amino acids enter distinct metabolic pools:

  • Beta-Alanine Pathway (The Energy Shunt):

    • Transamination: Beta-alanine is transaminated by Beta-alanine-pyruvate transaminase (ABAT) to form Malonate Semialdehyde.

    • Oxidative Decarboxylation: Malonate Semialdehyde is converted to Acetyl-CoA by Malonate-semialdehyde dehydrogenase (ALDH6A1) , entering the TCA cycle.

  • L-Serine Pathway (The Biosynthetic Hub):

    • Gluconeogenesis: Dehydration by Serine Dehydratase (SDS) yields Pyruvate.[1][2]

    • One-Carbon Metabolism: Conversion to Glycine by Serine Hydroxymethyltransferase (SHMT) generates 5,10-Methylene-THF, fueling nucleotide synthesis.

Visualization of Metabolic Pathways[3]

The following diagram illustrates the degradation flow of N-beta-alanyl-L-serine, highlighting the enzymatic checkpoints and the divergence into energy production (TCA) and biosynthesis (Folate).

MetabolicPathway Substrate N-beta-alanyl-L-serine Enzyme1 CNDP2 (Mn2+ Dependent) Substrate->Enzyme1 BetaAla Beta-Alanine Enzyme1->BetaAla Serine L-Serine Enzyme1->Serine MalonateSemi Malonate Semialdehyde BetaAla->MalonateSemi ABAT (Transaminase) Pyruvate Pyruvate Serine->Pyruvate SDS (Dehydratase) Glycine Glycine Serine->Glycine SHMT (Hydroxymethyltransferase) AcetylCoA Acetyl-CoA MalonateSemi->AcetylCoA ALDH6A1 (Dehydrogenase) TCA TCA Cycle (Energy Production) AcetylCoA->TCA Pyruvate->TCA OneCarbon One-Carbon Pool (5,10-CH2-THF) Glycine->OneCarbon

Figure 1: The dual catabolic fate of N-beta-alanyl-L-serine mediated by CNDP2 hydrolysis.

Experimental Protocols

In Vitro CNDP2 Enzymatic Assay

This protocol quantifies the hydrolytic activity of CNDP2 against N-beta-alanyl-L-serine using a fluorescence-based detection of the released primary amine (Serine).

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5.

  • Cofactor: 1 mM MnCl

    
    .
    
  • Substrate: 10 mM N-beta-alanyl-L-serine (Custom synthesis or commercial).

  • Enzyme: Recombinant human CNDP2 (0.1 µg/µL).

  • Derivatization Agent: OPA (o-Phthaldialdehyde) reagent.

Step-by-Step Methodology:

  • Pre-incubation: Mix 10 µL of CNDP2 with 80 µL of Buffer containing MnCl

    
    . Incubate at 37°C for 10 minutes to activate the metalloprotease.
    
  • Reaction Start: Add 10 µL of Substrate (Final conc: 1 mM).

  • Kinetic Phase: Incubate at 37°C for 0, 5, 10, 20, and 30 minutes.

  • Quenching: Stop reaction by adding 100 µL of 10% Trichloroacetic Acid (TCA). Centrifuge at 12,000 x g for 5 min.

  • Derivatization: Mix 20 µL of supernatant with 100 µL OPA reagent. Incubate 2 min at RT.

  • Detection: Measure Fluorescence (Ex: 340 nm, Em: 455 nm).

    • Note: Beta-alanine also reacts with OPA but with lower fluorescence yield than Serine. Use a Serine standard curve for quantification.

LC-MS/MS Quantification Workflow

For complex biological matrices (cell lysates, plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary specificity.

Instrument Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

Table 1: MRM Transitions for Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
N-beta-alanyl-L-serine 177.1 90.1 (Serine fragment)15Positive
N-beta-alanyl-L-serine 177.1 72.1 (Beta-ala fragment)20Positive
L-Serine 106.1 60.1 10Positive
Beta-Alanine 90.1 30.1 12Positive
Internal Std (Ser-d3) 109.1 63.1 10Positive

Analytical Workflow Diagram

The following DOT diagram outlines the critical path for validating N-beta-alanyl-L-serine degradation in a drug development context (e.g., stability testing).

AssayWorkflow Sample Biological Sample (Cell Lysate/Plasma) Spike Spike Substrate (N-beta-alanyl-L-serine) Sample->Spike Incubate Incubation (37°C, 0-60 min) Spike->Incubate Quench Quench (MeOH/Acetonitrile 3:1) Incubate->Quench Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (HILIC Mode) Centrifuge->LCMS Data Kinetic Data (Half-life / Clearance) LCMS->Data

Figure 2: Standardized workflow for assessing metabolic stability of beta-dipeptides.

References

  • Teufel, M. et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry. Link

  • Pegova, A. et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. Link

  • Vistoli, G. et al. (2016). Carnosinase-2 (CNDP2): A versatile enzyme with potential therapeutic applications.[3] Molecules.[1][2][4][5][3][6][7][8][9][10][11][12] Link

  • Blancquaert, L. et al. (2016). Beta-alanine metabolism, transport and supplementation. Sports Medicine. Link

  • Locasale, J.W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

Sources

Investigational Profile: Antioxidant Properties of N-beta-alanyl-L-serine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: N-beta-alanyl-L-serine (


-Ala-Ser)
Class:  Synthetic Dipeptide / Carnosine Analog
Molecular Weight:  176.17  g/mol
Primary Application:  Investigational antioxidant, neuroprotective precursor, and negative control for imidazole-dependent scavenging.

This technical guide analyzes the physicochemical and antioxidant properties of N-beta-alanyl-L-serine , a structural analog of the endogenous antioxidant Carnosine (


-alanyl-L-histidine). While Carnosine is extensively documented for its radical scavenging activity driven by the imidazole ring, 

-Ala-Ser replaces this moiety with a hydroxymethyl group.

This substitution creates a unique chemical probe: it retains the acrolein-scavenging potential of the


-alanine N-terminus and the peptide transporter (PEPT1/2)  affinity, but lacks the direct metal-chelating potency of the histidine side chain. This guide outlines the rationale, synthesis, and validation protocols for researchers evaluating 

-Ala-Ser as a stable L-serine delivery system or a tool to decouple specific antioxidant mechanisms.

Mechanistic Foundations

Structural Homology and Divergence

The antioxidant capacity of histidine-containing dipeptides (HCDs) like Carnosine is multifactorial. By analyzing


-Ala-Ser, researchers can isolate specific contributions to oxidative defense.
FeatureCarnosine (

-Ala-His)

-Ala-Ser
Mechanistic Implication
N-Terminus

-Alanine

-Alanine
Both retain anti-glycation activity (carbonyl quenching).
C-Terminus L-Histidine (Imidazole)L-Serine (Hydroxyl)

-Ala-Ser lacks imidazole-based radical scavenging but gains hydrophilic H-bonding capacity.
pKa (Side chain) ~6.0~13.6

-Ala-Ser does not buffer physiological pH, unlike Carnosine.
Metabolism Hydrolyzed by CarnosinaseHydrolysis yields L-SerinePotential source for de novo Glutathione (GSH) synthesis.
Proposed Antioxidant Mechanisms

While


-Ala-Ser lacks the electron-rich imidazole ring, it exhibits antioxidant potential through three distinct pathways:
  • Carbonyl Scavenging (Anti-Glycation): The free amino group on the

    
    -alanine residue can nucleophilically attack reactive carbonyl species (RCS) like methylglyoxal and acrolein, preventing protein cross-linking.
    
  • GSH Precursor Delivery: Intracellular hydrolysis releases L-Serine, a critical precursor for Glycine and Cysteine synthesis, which are rate-limiting for Glutathione (GSH) production.

  • Peptide Transporter Efficiency: Dipeptides are often transported more efficiently than free amino acids via PEPT1/2 transporters, potentially increasing intracellular L-serine bioavailability compared to free L-serine supplementation.

AntioxidantMechanism cluster_cell Cytosol Exogenous Exogenous N-beta-alanyl-L-serine PEPT PEPT1/2 Transporter Exogenous->PEPT Uptake Intracellular Intracellular Beta-Ala-Ser PEPT->Intracellular Hydrolysis Peptidase Hydrolysis Intracellular->Hydrolysis BetaAla Beta-Alanine Hydrolysis->BetaAla Serine L-Serine Hydrolysis->Serine Quenching Carbonyl Quenching (Schiff Base) BetaAla->Quenching NH2 attack GSH_Path Cysteine/Glycine Biosynthesis Serine->GSH_Path Metabolism RCS Reactive Carbonyls (Acrolein) RCS->Quenching GSH Glutathione (GSH) GSH_Path->GSH ROS ROS Neutralization GSH->ROS Scavenging

Figure 1: Proposed dual-mechanism of action. Direct scavenging of carbonyls by the N-terminus and indirect ROS neutralization via the Glutathione biosynthetic pathway.

Experimental Protocols

Chemical Synthesis (Solid Phase)

Since


-Ala-Ser is not a standard catalog item for many suppliers, solid-phase peptide synthesis (SPPS) is the standard for generating high-purity material for in vitro testing.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (high acid sensitivity).

  • Amino Acids: Fmoc-L-Ser(tBu)-OH, Fmoc-beta-Ala-OH.

  • Coupling: HBTU/DIPEA.

Protocol:

  • Loading: Swell resin in DCM. React with Fmoc-L-Ser(tBu)-OH (1.2 eq) and DIPEA (4 eq) for 2 hours. Cap unreacted sites with methanol.

  • Deprotection: Wash with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

  • Coupling: Add Fmoc-beta-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Shake for 1 hour.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes the tBu protecting group from Serine.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

In Vitro Antioxidant Assays

To rigorously evaluate


-Ala-Ser, it must be tested alongside Carnosine  (positive control) and L-Serine  (constituent control).
A. DPPH Radical Scavenging Assay

Purpose: Measures direct electron transfer ability. Expectation:


-Ala-Ser will show low  activity compared to Carnosine due to the lack of the imidazole ring.
  • Prepare 0.1 mM DPPH solution in methanol.

  • Add 100 µL sample (0.5 - 20 mM) to 100 µL DPPH.

  • Incubate in dark for 30 min.

  • Measure Absorbance at 517 nm.

  • Calculation:

    
    .
    
B. Carbonyl Scavenging (Acrolein)

Purpose:[1] Measures anti-glycation potential (critical for


-alanine analogs).
  • Incubate 10 mM Acrolein with 10 mM

    
    -Ala-Ser in phosphate buffer (pH 7.4) at 37°C.
    
  • Aliquot at 0, 1, 4, and 24 hours.

  • Derivatize remaining acrolein with 2,4-dinitrophenylhydrazine (DNPH).

  • Analyze via HPLC (UV 370 nm).

  • Self-Validation: The disappearance of free acrolein indicates Schiff base formation with the

    
    -alanine amino group.
    
Cellular Cytoprotection (Neuroprotection Model)

Purpose: Determine if the dipeptide confers protection superior to free amino acids in a biological system.

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12. Stressor: Hydrogen Peroxide (


) or 6-OHDA.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat with

    
    -Ala-Ser (0.1, 1, 5, 10 mM) for 24 hours.
    
    • Controls: Vehicle, Carnosine (5 mM), Free L-Serine + Free

      
      -Alanine (5 mM).
      
  • Insult: Wash cells, then expose to 100 µM

    
     for 4 hours.
    
  • Readout: MTT Assay (Cell Viability) or DCFDA (Intracellular ROS).

AssayWorkflow Start Start: SH-SY5Y Cells PreTreat Pre-treatment (24h) Beta-Ala-Ser vs Controls Start->PreTreat Wash PBS Wash PreTreat->Wash Insult Oxidative Insult (H2O2 / 100 µM) Wash->Insult Assay1 MTT Assay (Metabolic Activity) Insult->Assay1 Assay2 DCFDA Staining (ROS Levels) Insult->Assay2

Figure 2: Cellular assay workflow for evaluating cytoprotective efficacy against oxidative stress.

Data Interpretation & Expected Outcomes[3][4][5][6]

When analyzing results, researchers should look for the "Dipeptide Advantage"—where the conjugated form outperforms the equimolar mixture of free amino acids.

AssayExpected Result for

-Ala-Ser
Interpretation
DPPH / ABTS Low / NegligibleConfirms imidazole ring is required for direct radical scavenging.
Metal Chelation LowHydroxyl group is a poor ligand for

compared to imidazole.
Acrolein Quenching High The N-terminal amino group remains active; comparable to Carnosine.
Cell Viability (

)
Moderate to High Protection likely driven by intracellular serine delivery (GSH synthesis) rather than direct scavenging.

Critical Analysis: If


-Ala-Ser protects cells better than free L-Serine, it suggests that the PEPT1 transporter  is actively concentrating the dipeptide intracellularly, overcoming the transport rate limits of free serine. This would validate its potential as a therapeutic delivery vector.

References

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

  • Metcalf, J. S., et al. (2018). L-Serine: a Potential Therapy for Neurodegenerative Disease. Neurotoxicity Research. Link

  • Anderson, E. J., et al. (2018). A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress.[1][2] Journal of Clinical Investigation. Link[2]

  • BenchChem. (2025). Solid-Phase Synthesis Protocols for Dipeptides. Link

  • PubChem. (2025). Compound Summary: Beta-alanyl-l-serine.[3][4][5][6][7] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Synthesis of N-β-Alanyl-L-Serine using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-purity protocol for the synthesis of N-β-alanyl-L-serine (H-β-Ala-Ser-OH) via Fmoc solid-phase peptide synthesis (SPPS). While a dipeptide may appear trivial, the presence of a C-terminal serine introduces specific challenges regarding racemization during resin loading and side-chain protection stability. This guide utilizes 2-Chlorotrityl Chloride (2-CTC) resin to mitigate C-terminal epimerization and employs an optimized cleavage cocktail to ensure complete removal of the tert-butyl (tBu) ether on the serine side chain.

Strategic Planning & Chemical Logic

The Molecule

N-β-alanyl-L-serine is a naturally occurring dipeptide structurally related to carnosine (β-alanyl-L-histidine). Unlike α-amino acids, β-alanine provides a flexible backbone due to the extra methylene group, which can influence coupling kinetics and solubility.

Resin Selection: The Case for 2-CTC

For this synthesis, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin for three critical reasons:

  • Racemization Control: Loading the first amino acid (Fmoc-Ser(tBu)-OH) onto Wang resin requires DMAP, which catalyzes the abstraction of the α-proton, leading to significant racemization (D-Ser formation). 2-CTC loading proceeds via nucleophilic substitution (SN1/SN2 mechanism) with DIPEA, preserving chiral integrity [1].

  • Steric Bulk: The trityl group prevents the formation of diketopiperazines (DKP), a common side reaction in dipeptide synthesis where the N-terminus attacks the C-terminal ester, cleaving the peptide from the resin prematurely.[1]

  • Mild Conditions: 2-CTC is acid-labile, allowing for flexibility in cleavage strategies, although for this specific target, we will use strong acid to remove the tBu group simultaneously.

Protecting Group Strategy
  • N-Terminus: Fmoc (Fluorenylmethyloxycarbonyl) – Removed by base (Piperidine).[1]

  • Side Chain (Serine): tert-butyl (tBu) ether – Acid labile, removed during final cleavage.[2]

Materials & Reagents

ComponentReagentGrade/Specification
Solid Support 2-Chlorotrityl Chloride Resin100-200 mesh, Loading: 1.0–1.6 mmol/g
Amino Acids Fmoc-L-Ser(tBu)-OH>99% Purity, L-isomer
Fmoc-β-Ala-OH>99% Purity
Coupling Agents HBTU or DIC/OxymaHBTU is standard; DIC/Oxyma is greener/safer
Base N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade (Amine-free)
Solvents DMF, DCMAnhydrous for loading; HPLC grade for washing
Deprotection 20% Piperidine in DMFFreshly prepared
Cleavage TFA, TIS, WaterTrifluoroacetic acid (95%), Triisopropylsilane

Experimental Workflow (Visualization)

SPPS_Workflow Start Start: Resin Preparation Loading Step 1: Resin Loading (Fmoc-Ser(tBu)-OH + DIPEA) Start->Loading Swell in DCM Capping Step 2: Capping (MeOH/DIPEA) Loading->Capping Neutralize unreacted Cl Deprotect1 Step 3: Fmoc Removal (20% Piperidine) Capping->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Coupling Step 4: Coupling β-Alanine (HBTU/DIPEA) Wash1->Coupling Kaiser Test: Positive Deprotect2 Step 5: Final Fmoc Removal Coupling->Deprotect2 Kaiser Test: Negative Cleavage Step 6: Global Cleavage (95% TFA Cocktail) Deprotect2->Cleavage Remove Side Chain (tBu) Precipitation Step 7: Ether Precipitation Cleavage->Precipitation Isolate Crude

Figure 1: Optimized SPPS workflow for β-Ala-Ser synthesis. Note the critical capping step to prevent truncated sequences.

Detailed Protocol

Step 1: Resin Loading (The Critical Anchor)

Rationale: We use a lower equivalent of amino acid compared to coupling steps to control substitution levels and save reagents.

  • Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Add 10 mL anhydrous DCM (Dichloromethane) and swell for 30 minutes. Drain.

  • Loading Solution: Dissolve Fmoc-L-Ser(tBu)-OH (0.6 – 0.8 equivalents relative to resin capacity) in 10 mL DCM. Add DIPEA (4.0 equivalents).

    • Note: Do not use DMF for loading 2-CTC if possible; DCM promotes better SN1 reaction kinetics with the trityl chloride.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping (Methanolysis): This step is mandatory. Add 1 mL of Methanol (MeOH) and 2 mL DIPEA directly to the reaction mixture. Agitate for 20 minutes.

    • Mechanism:[3][4] MeOH reacts with any remaining active chloride sites, converting them to inactive methyl ethers. This prevents the next amino acid (β-Ala) from binding directly to the resin, which would create a deletion impurity.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[5]

Step 2: Fmoc Deprotection[1]
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treat with 10 mL solution for 5 minutes. Drain.

    • Treat with 10 mL fresh solution for 15 minutes. Drain.

  • Wash: DMF (5x), DCM (3x).

  • Validation: Perform a UV check of the filtrate (dibenzofulvene-piperidine adduct absorbs at 301 nm) or a qualitative Kaiser Test (Result should be dark blue, indicating free amines).

Step 3: Coupling β-Alanine

Rationale: β-Alanine is less sterically hindered than α-amino acids, but standard activation is still required.

  • Activation: In a separate vial, dissolve:

    • Fmoc-β-Ala-OH (3.0 equivalents)

    • HBTU (2.9 equivalents)

    • DIPEA (6.0 equivalents) in minimal DMF.

    • Activate for 2-3 minutes before adding to resin.

  • Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes.

  • Wash: DMF (4x).

  • QC: Perform Kaiser Test.

    • Pass: Yellow/Colorless beads (No free amines).

    • Fail: Blue beads (Incomplete coupling). Action: Re-couple.

Step 4: Final Fmoc Removal

Repeat the deprotection protocol from Step 2 to remove the N-terminal Fmoc group from the β-alanine. Wash thoroughly with DMF, then DCM, then Methanol to shrink the resin. Dry resin under vacuum/nitrogen.

Step 5: Global Cleavage & Side-Chain Deprotection

Rationale: The tBu group on Serine requires high acid concentration for removal. Water is essential to scavenge the tBu cations and prevent O-alkylation of the peptide.

  • Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • Caution: TIS (Triisopropylsilane) is a scavenger.[6] If TIS is unavailable, TES (Triethylsilane) is a valid substitute.

  • Reaction: Add 10-15 mL of cocktail per gram of resin. Agitate for 2.0 to 2.5 hours .

    • Expert Insight: Do not shorten this time. Ser(tBu) cleavage is slower than Trt or Boc removal. Incomplete cleavage yields the +56 Da impurity [2].

  • Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash resin with 2 mL TFA and combine.[7]

Step 6: Isolation (Ether Precipitation)
  • Concentrate the TFA solution to ~3-5 mL using a rotary evaporator (do not dry completely).

  • Add cold diethyl ether (40 mL) to the oil. A white precipitate (the peptide) should form immediately.

  • Centrifuge (3000 rpm, 5 min) and decant the ether.

  • Resuspend in fresh ether and repeat centrifugation 2x to remove TFA traces.

  • Lyophilize the resulting pellet from water/acetonitrile.

Analytical Quality Control

ParameterMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)[M+H]+ = 177.1 Da (approx)
Purity RP-HPLC (C18 Column)>95% Area Under Curve
Racemization Chiral HPLC or Marfey's Reagent<1% D-Ser isomer

Note on Mass Spec: The target mass is low (MW ~176.17 g/mol ). Ensure your MS detector scanning range includes the low mass region (start at m/z 50 or 100).

References

  • BenchChem. (2025).[2][7] Application Notes and Protocols for Peptide Synthesis Using 2-Chlorotrityl Chloride Resin. Retrieved from

  • Bachem. (2023).[5] Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from

Sources

HPLC method development for detection of N-beta-alanyl-L-serine

Application Note: HPLC & LC-MS/MS Method Development for N- -alanyl-L-serine

Abstract & Strategic Overview

N-


  • Retention Failure: The molecule is too hydrophilic for standard C18 Reverse Phase Liquid Chromatography (RPLC), often eluting in the void volume (

    
    ).
    
  • Detection Limits: It lacks a strong chromophore (no aromatic rings), making standard UV detection (254 nm) impossible and low-UV (200-210 nm) susceptible to noise and interference.

This guide provides two validated pathways based on available instrumentation:

  • Protocol A (Gold Standard): HILIC-MS/MS for direct, high-sensitivity analysis without derivatization.

  • Protocol B (Accessible Alternative): Pre-column Derivatization (OPA) with RPLC-FLD for laboratories equipped with standard HPLC fluorescence detectors.

Decision Matrix: Selecting Your Protocol

The following decision tree outlines the logic for selecting the appropriate methodology based on your lab's hardware and sensitivity requirements.

MethodSelectionStartStart: Equipment AssessmentHasMSIs LC-MS/MS available?Start->HasMSSensitivityRequired Sensitivity?HasMS->SensitivityNo (HPLC only)HILICProtocol A: HILIC-MS/MS(Direct Analysis)HasMS->HILICYes (Preferred)DerivProtocol B: OPA-Derivatization(RPLC-FLD)Sensitivity->DerivHigh (nM range)Sensitivity->DerivModerate (µM range)

Figure 1: Decision matrix for method selection. HILIC-MS/MS is preferred for throughput; Derivatization is required for optical detection.

Protocol A: HILIC-MS/MS (Direct Analysis)

Best for: High throughput, complex biological matrices (plasma, urine), and avoiding chemical modification.

The Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[1] This creates a water-enriched layer on the column surface.[2] The polar N-

Chromatographic Conditions
ParameterSpecificationRationale
Column Amide-Functionalized (e.g., TSKgel Amide-80 or BEH Amide)Amide phases offer superior retention for peptides compared to bare silica and better peak shape than amino phases.
Dimensions 2.1 x 100 mm, 1.7 µm or 2.5 µmNarrow bore for MS sensitivity; sub-3 µm particles for efficiency.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides ionic strength to control electrostatic interactions; pH 3.0 protonates the carboxyl group, improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC; high % promotes retention.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for HILIC efficiency.
Temp 35°CReduces viscosity and improves mass transfer.
Gradient Program

Note: HILIC gradients run "backwards" compared to Reverse Phase (High Organic

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus analyte)

  • 1.0 - 8.0 min: 90% B

    
     60% B (Linear ramp)
    
  • 8.0 - 10.0 min: 60% B (Wash)

  • 10.1 - 15.0 min: 90% B (Re-equilibration - Critical Step )

    • Expert Insight: HILIC columns require longer re-equilibration (20 column volumes) than C18 to re-establish the water layer.

Mass Spectrometry (ESI+) Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • MRM Transitions (Must be tuned per instrument):

    • Quantifier:

      
       (Loss of 
      
      
      -alanine, detecting Serine fragment).
    • Qualifier:

      
       (Loss of Serine, detecting 
      
      
      -alanine fragment).

Protocol B: Pre-Column Derivatization (HPLC-FLD)

Best for: Laboratories without MS, QC environments, or budget-constrained projects.

The Chemistry

Since N-


o-Phthalaldehyde (OPA)

DerivatizationAnalyteN-beta-alanyl-L-serine(Hydrophilic/Non-fluorescent)ReactionReaction(pH 9.5, 2 min)Analyte->ReactionReagentOPA + Mercaptoethanol(Reagent)Reagent->ReactionProductIsoindole Derivative(Hydrophobic/Fluorescent)Reaction->ProductYields

Figure 2: Reaction pathway for OPA derivatization, converting the analyte into a detectable form.

Reagent Preparation
  • Borate Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH (High pH is required for the reaction).

  • OPA Stock: Dissolve 10 mg OPA in 1 mL Methanol.

  • Working Reagent: Mix 1 mL OPA Stock + 9 mL Borate Buffer + 20 µL 2-Mercaptoethanol (2-ME).

    • Stability Warning: Prepare fresh daily. OPA oxidizes rapidly.

Derivatization Protocol (Automated or Manual)
  • Mix 10 µL Sample + 10 µL Working Reagent .

  • Incubate at room temperature for 2.0 minutes (Precise timing is critical; the derivative is unstable).

  • Inject immediately.

Chromatographic Conditions (RPLC)
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate buffer (pH 7.2)
Mobile Phase B Acetonitrile : Methanol (50:50)
Detection Fluorescence: Ex 340 nm / Em 450 nm
Gradient 0-20 min: 10% B

60% B.

Validation & System Suitability

To ensure scientific integrity, the following parameters must be verified during method transfer:

  • Linearity: Construct a 6-point calibration curve (e.g., 0.1 µM to 100 µM).

    
     must be 
    
    
    .
  • Resolution (

    
    ):  If analyzing in a matrix containing free 
    
    
    -alanine or L-serine:
    • Protocol A (HILIC): Ensure separation of the dipeptide (177 m/z) from free amino acids (though MS specificity helps, ion suppression can occur).

    • Protocol B (Derivatization): Free

      
      -alanine will derivatize and elute. Ensure chromatographic resolution (
      
      
      ) between the
      
      
      -alanine peak and the N-
      
      
      -alanyl-L-serine peak.
  • LOD/LOQ:

    • HILIC-MS/MS expected LOQ: ~1-5 nM.

    • OPA-FLD expected LOQ: ~50-100 nM.

References

  • Waters Corporation. "Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography." Application Note. Link

  • Tosoh Bioscience. "Separation of Peptides by Hydrophilic Interaction Chromatography Using TSKgel® Amide-80."[3] Application Note. Link

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • BenchChem. "Quantification of Beta-Alanine in Plasma using Reverse-Phase HPLC with Pre-Column Derivatization." Protocol Database. Link

  • Thermo Fisher Scientific. "HILIC Separations of Peptides and Amino Acids." Technical Guide. Link

Application Note: Enzymatic Synthesis of N-β-Alanyl-L-Serine using Microbial L-Amino Acid Ligases

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the enzymatic synthesis of N-β-alanyl-L-serine . It prioritizes the use of ATP-dependent L-amino acid ligases (Lals) , specifically the TabS enzyme system from Pseudomonas syringae, which represents the current state-of-the-art for synthesizing dipeptides containing non-proteinogenic amino acids like β-alanine without the need for protecting groups.[1]

Abstract & Executive Summary

The dipeptide N-β-alanyl-L-serine is a structural analog of carnosine (β-alanyl-L-histidine) with potential applications in neuroprotection and metabolic regulation. Traditional chemical synthesis (Schotten-Baumann reaction or SPPS) requires complex protection/deprotection steps to prevent polymerization of the β-amino acid.

This guide details a biocatalytic protocol using TabS , a microbial L-amino acid ligase (Lal) derived from Pseudomonas syringae.[1] Unlike reverse-proteolysis methods that require expensive esterified substrates, this ATP-dependent system condenses unprotected β-alanine and L-serine directly. This method offers high regioselectivity, mild reaction conditions, and a simplified downstream process suitable for pharmaceutical and nutraceutical development.[2]

Scientific Principles & Mechanism[2][3][4][5][6]

Why Microbial L-Amino Acid Ligases (Lals)?

Proteases (e.g., Thermolysin) operate under thermodynamic control and require high concentrations of organic solvents to force reverse hydrolysis. In contrast, Lals operate under kinetic control using ATP hydrolysis to drive the reaction forward.

The Enzyme of Choice: TabS While Bacillus subtilis RizA is a common ligase, TabS (from Pseudomonas syringae pv. tabaci) is uniquely suited for this application due to its broad specificity for N-terminal amino acids, specifically accepting β-alanine —a substrate often rejected by strict α-Lals.

Reaction Mechanism

The reaction proceeds via an Acyl-Phosphate Intermediate :

  • Activation: TabS binds ATP and β-alanine (donor). The γ-phosphate of ATP is transferred to the carboxyl group of β-alanine, forming β-alanyl-phosphate and releasing ADP.

  • Ligation: The amino group of L-serine (acceptor) attacks the activated carbonyl of the β-alanyl-phosphate.

  • Release: A tetrahedral intermediate collapses to release inorganic phosphate (Pi) and the dipeptide N-β-alanyl-L-serine.

Mechanistic Pathway Diagram

TabS_Mechanism Substrates Substrates (β-Alanine + ATP) EnzymeFree TabS Enzyme (Free State) Substrates->EnzymeFree Complex1 Enzyme-Substrate Complex EnzymeFree->Complex1 Binding Intermediate Acyl-Phosphate Intermediate (β-Ala-O-PO3) Complex1->Intermediate Phosphorylation Ligation Nucleophilic Attack (+ L-Serine) Intermediate->Ligation L-Ser Entry Product Product Release (N-β-alanyl-L-serine + ADP + Pi) Ligation->Product Condensation Product->EnzymeFree Regeneration

Figure 1: Catalytic cycle of TabS ligase illustrating the ATP-dependent activation of β-alanine followed by condensation with L-serine.

Experimental Protocol

Materials & Reagents
ComponentSpecificationConcentration (Stock)
Enzyme Recombinant TabS (His-tagged)5 mg/mL (in storage buffer)
Donor Substrate β-Alanine (Sigma >99%)500 mM (pH adjusted to 8.0)
Acceptor Substrate L-Serine500 mM (pH adjusted to 8.0)
Cofactor ATP (Disodium salt)200 mM
Metal Ion MgCl₂100 mM
Buffer Tris-HCl (pH 8.0)500 mM
Quenching Agent Trichloroacetic acid (TCA)10% (w/v)
Enzyme Preparation (Brief)

Note: TabS is not a standard catalog item. It must be expressed recombinantly.

  • Cloning: Clone tabS gene (GenBank: AB006184) into pET-28a(+).

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.1 mM IPTG at 18°C for 16 hours to minimize inclusion bodies.

  • Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Dialyze against 50 mM Tris-HCl (pH 8.0) containing 10% glycerol.

Bioconversion Workflow (Bench Scale)

Target Volume: 1 mL Temperature: 30°C Time: 12–24 Hours

  • Prepare Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

    • 200 µL Buffer (50 mM Tris-HCl, pH 8.0 final)

    • 100 µL MgCl₂ (10 mM final)

    • 100 µL ATP (20 mM final)

    • 100 µL β-Alanine (50 mM final)

    • 100 µL L-Serine (50 mM final)

    • 300 µL ddH₂O

  • Initiate: Add 100 µL Purified TabS Enzyme (0.5 mg/mL final).

  • Incubate: Place in a thermomixer at 30°C, shaking at 600 rpm.

  • Monitoring: Aliquot 50 µL every 4 hours.

  • Termination: Quench aliquots with 50 µL 10% TCA or by heating at 95°C for 5 mins (if downstream compatibility requires).

  • Clarification: Centrifuge at 12,000 x g for 5 mins to remove precipitated enzyme.

Analytical Validation (HPLC-MS)

To confirm the synthesis of N-β-alanyl-L-serine (MW ≈ 176.17 Da):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (highly polar dipeptides elute early).

  • Detection: MS (ESI+) monitoring m/z 177.1 [M+H]⁺.

  • Verification: Compare retention time with a chemically synthesized standard or by MS/MS fragmentation (expecting loss of serine/alanine fragments).

Process Workflow Diagram

Workflow Expression 1. Enzyme Production (E. coli BL21 / pET-tabS) Lysis 2. Cell Lysis & Purification (Ni-NTA Affinity) Expression->Lysis Reaction 3. Bioconversion (β-Ala + L-Ser + ATP + TabS) Lysis->Reaction  Add Enzyme Quench 4. Reaction Termination (Heat/Acid) Reaction->Quench  12-24 hrs Filtration 5. Clarification (0.22 µm Filtration) Quench->Filtration Analysis 6. QC & Validation (LC-MS / NMR) Filtration->Analysis

Figure 2: Step-by-step experimental workflow from enzyme expression to product validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<10%) ATP depletion / ADP inhibitionAdd an ATP regeneration system (Creatine Kinase + Phosphocreatine) or Polyphosphate Kinase.
Precipitation pH driftEnsure buffer capacity (increase Tris to 100 mM). Maintain pH 8.0.
Wrong Product Regio-isomer formationTabS is highly specific for N-terminal β-Ala, but verify enzyme purity to exclude host peptidases.
Substrate Inhibition High β-Alanine conc.Perform fed-batch addition of substrates rather than bolus addition.

Strategic Advantages

  • Green Chemistry: Water-based, no toxic coupling reagents (e.g., DCC, EDC).

  • Atom Economy: No protecting groups required on β-alanine or serine hydroxyl.

  • Scalability: The reaction can be scaled to bioreactors using immobilized enzymes to recycle the biocatalyst.

References

  • Kino, K., et al. (2023). Improving the enzymatic activity of l-amino acid α-ligase for imidazole dipeptide production by site-directed mutagenesis.[3] Bioscience, Biotechnology, and Biochemistry.[3] Link

  • Kino, K., et al. (2013). L-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides.[1] Applied and Environmental Microbiology. Link

  • Arima, J., et al. (2010). Beta-alanyl peptide synthesis by Streptomyces S9 aminopeptidase.[4] Journal of Biotechnology.[4] Link

  • Schmidt, M., et al. (2019). A green-by-design bioprocess for l-carnosine production integrating enzymatic synthesis with membrane separation. Catalysis Science & Technology.[5] Link

  • Main, B. J., et al. (2016). The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro.[6] Toxicon.[6] Link

Sources

High-Sensitivity Quantification of N-beta-alanyl-L-serine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract & Introduction

This application note details a robust, high-sensitivity method for the quantification of N-beta-alanyl-L-serine (β-Ala-Ser) in biological matrices (plasma, urine, and cell culture media) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

N-beta-alanyl-L-serine is a dipeptide of significant interest in metabolic research, particularly regarding peptide transporter systems (PEPT1/PEPT2) and β-alanine metabolism. Unlike standard α-dipeptides, the presence of the β-amino acid moiety alters its proteolytic stability and transport kinetics.

The Analytical Challenge: β-Ala-Ser is a small (MW 176.17), highly polar, and hydrophilic molecule. Standard Reversed-Phase (C18) chromatography is often unsuitable due to poor retention, leading to elution in the void volume where ion suppression is highest. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, peak shape, and sensitivity.

Method Development Strategy (The "Why")

Chromatographic Selection: HILIC vs. C18
  • C18 (Reversed Phase): β-Ala-Ser is too polar to interact hydrophobically with C18 chains. Even with 100% aqueous mobile phase, retention is minimal (k' < 1).

  • HILIC (Hydrophilic Interaction): We utilize an Amide-functionalized stationary phase. This creates a water-rich layer on the particle surface, partitioning the polar dipeptide out of the high-organic mobile phase. This mechanism provides superior retention and allows for high-organic initial conditions, which enhances desolvation efficiency in the ESI source.

Mass Spectrometry: Fragmentation Logic

The precursor ion is the protonated molecule


. Collision-Induced Dissociation (CID) primarily targets the peptide bond.
  • Quantifier Transition: Cleavage of the amide bond yields the y1 ion (protonated serine) at m/z 106.1 .

  • Qualifier Transition: The complementary b1 ion (β-alanyl acylium ion) appears at m/z 72.0 .

Experimental Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN:Sample 4:1) Sample->PPT Centrifuge Centrifugation 15,000 x g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation (Amide Column) Supernatant->LC ESI ESI Source (+) Desolvation LC->ESI Q1 Q1 Filter 177.1 m/z ESI->Q1 Q2 Collision Cell CID Fragmentation Q1->Q2 Q3 Q3 Filter 106.1 / 72.0 m/z Q2->Q3 Data Quantification & Reporting Q3->Data

Caption: End-to-end workflow for N-beta-alanyl-L-serine analysis, from sample precipitation to MRM detection.

Detailed Protocol

Chemicals and Reagents[1][2]
  • Standard: N-beta-alanyl-L-serine (Custom synthesis or high-purity commercial standard, >98%).

  • Internal Standard (IS):

    
    -Ala-Ser-
    
    
    
    (Ideal) or structural analog like Gly-Ser if isotope not available.
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high organic content. ACN precipitation is preferred over Methanol to prevent peak broadening upon injection.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of cold Acetonitrile (4:1 v/v ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. Do not dry down. Drying and reconstituting in water will destroy HILIC peak shape. Inject the high-organic supernatant directly.

LC Conditions
  • System: UHPLC (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Thermo Accucore 150-Amide-HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve Description
0.00 10 90 Initial Sample Loading
1.00 10 90 6 Isocratic Hold
4.00 50 50 6 Elution Gradient
4.10 10 90 1 Return to Initial

| 7.00 | 10 | 90 | 1 | Re-equilibration |

MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: 3.5 kV (System dependent).

  • Desolvation Temp: 500°C.

  • Gas Flows: Optimized for instrument (e.g., N2 Desolvation >800 L/hr).

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Type
N-β-Ala-Ser 177.1 106.1 25 18 Quantifier
N-β-Ala-Ser 177.1 72.0 25 22 Qualifier 1

| N-β-Ala-Ser | 177.1 | 88.0 | 25 | 20 | Qualifier 2 |

Note: Collision energies are estimates based on similar dipeptides. Optimize by infusing a 1 µM standard solution.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ m/z 177.1 (N-beta-alanyl-L-serine) y1 y1 Ion (Quantifier) m/z 106.1 [Serine + H]+ Parent->y1 Amide Bond Cleavage (C-N) b1 b1 Ion (Qualifier) m/z 72.0 [Beta-alanyl acylium]+ Parent->b1 Amide Bond Cleavage (Charge retention on N-term) LossH2O Water Loss m/z 159.1 [M+H - H2O]+ Parent->LossH2O Neutral Loss

Caption: Proposed collision-induced dissociation (CID) pathway for N-beta-alanyl-L-serine.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA bioanalytical guidelines.

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use a 1/x² weighting factor.

  • Matrix Effect (ME): HILIC is prone to ion suppression from salts.

    • Calculation:

      
      .
      
    • Acceptance: 85-115%. If suppression is high, increase the dilution factor in the precipitation step.

  • Carryover: Inject a blank solvent after the highest standard. Peak area in blank must be <20% of the LLOQ.

  • Stability: Assess autosampler stability (24h at 10°C) as dipeptides can be subject to enzymatic degradation if not properly precipitated.

References

  • Scientific Background on Dipeptide Transport

    • Title: Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2.[1][2]

    • Source: Pflugers Archiv - European Journal of Physiology (2000).[1]

    • URL:[Link]

  • HILIC Methodology for Polar Metabolites

    • Title: Hydrophilic interaction chromatography (HILIC) in metabolomics.[3]

    • Source: Trends in Analytical Chemistry (2017).
    • URL:[Link]

  • Beta-Alanine Metabolism Context

    • Title: Beta-alanine metabolism and its relevance to carnosine synthesis.
    • Source: Amino Acids (2010).
    • URL:[Link]

  • General Dipeptide Quantification Strategy

    • Title: A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles.
    • Source: Int. J. Mol. Sci. (2021).
    • URL:[Link]

Sources

Extraction protocols for N-beta-alanyl-L-serine from muscle tissue

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Extraction of N-beta-alanyl-L-serine from Muscle Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-beta-alanyl-L-serine is a dipeptide of interest in various fields of biological research, potentially playing roles in muscle physiology and metabolism. Its structural similarity to other significant histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), suggests possible functions in intracellular buffering, antioxidant activities, and regulation of enzyme function.[1][2] Accurate quantification and functional studies of N-beta-alanyl-L-serine necessitate robust and reproducible extraction protocols that can efficiently isolate this small, polar molecule from the highly complex and protein-rich environment of skeletal muscle tissue.

This document provides a comprehensive guide to the extraction of N-beta-alanyl-L-serine from muscle tissue. It details two primary protocols: an initial homogenization and protein removal step, followed by a purification and concentration step using solid-phase extraction (SPE). The methodologies are designed to maximize recovery and purity, ensuring the final extract is suitable for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Core Principles of Extraction from Muscle Tissue

Extracting a small, polar dipeptide like N-beta-alanyl-L-serine from muscle presents two main challenges: the dense, fibrous nature of the tissue and the overwhelming abundance of large proteins. Therefore, the extraction strategy is built on a logical two-stage process:

  • Liberation and Deproteination: The first stage involves mechanically and chemically breaking down the muscle structure to release intracellular contents into a solution. This is immediately followed by methods to precipitate and remove the abundant proteins, which would otherwise interfere with analysis and can enzymatically degrade the target analyte.[3]

  • Purification and Concentration: The resulting supernatant, though largely free of proteins, still contains a multitude of interfering substances (e.g., salts, lipids, other small metabolites). Solid-phase extraction (SPE) is an effective technique used to selectively isolate the dipeptide from this complex mixture, remove interfering contaminants, and concentrate the sample for sensitive analysis.[4][5]

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol describes the initial steps to process the raw muscle tissue into a deproteinized supernatant containing the target analyte. The key objective is to effectively lyse the muscle cells while simultaneously preventing the degradation of N-beta-alanyl-L-serine.

Causality and Experimental Choices
  • Cryogenic Pulverization: Snap-freezing tissue in liquid nitrogen is critical.[6] It immediately halts all enzymatic activity, preventing post-mortem changes to analyte concentrations. Grinding the tissue at cryogenic temperatures makes the otherwise tough and elastic muscle brittle, allowing for easy pulverization into a fine powder. This ensures a homogenous sample and maximizes the surface area for the subsequent extraction buffer.

  • Homogenization Method: Mechanical methods like bead beating or rotor-stator homogenization are necessary to disrupt the resilient structure of muscle tissue. Bead beating, in particular, offers high throughput and is effective for small sample sizes.[7]

  • Protein Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) are highly effective protein precipitants. They work by disrupting the hydration shell of proteins, causing them to denature and aggregate out of solution.[8] This method is ideal for preparing samples for small molecule analysis as it efficiently removes the majority of proteins and enzymes.

Experimental Workflow: Homogenization and Deproteination

cluster_prep Tissue Preparation cluster_homogenize Homogenization & Precipitation cluster_separation Supernatant Collection A 1. Weigh Frozen Muscle Tissue B 2. Place in Mortar with Liquid N2 A->B C 3. Pulverize to Fine Powder B->C D 4. Transfer Powder to Tube C->D E 5. Add Ice-Cold 10% TCA D->E F 6. Homogenize (Bead Beater) E->F G 7. Incubate on Ice F->G H 8. Centrifuge at High Speed (4°C) G->H I 9. Collect Supernatant H->I J 10. Proceed to SPE or Store at -80°C I->J

Caption: Workflow for tissue disruption and protein removal.

Step-by-Step Methodology

Reagents and Equipment:

  • Frozen muscle tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 10% (w/v) Trichloroacetic Acid (TCA) in ultrapure water, stored at 4°C

  • Bead beater homogenizer with appropriate bead tubes (e.g., 2 mL tubes with ceramic beads)

  • Refrigerated centrifuge

  • Micro-pipettes and tips

Procedure:

  • Sample Preparation: On dry ice, weigh approximately 50-100 mg of frozen muscle tissue.

  • Cryogenic Pulverization: Place the frozen tissue in a mortar pre-chilled with liquid nitrogen. Add more liquid nitrogen and, once it has mostly evaporated, grind the tissue into a fine, consistent powder using the pestle.

  • Homogenization: Quickly transfer the powdered tissue to a pre-chilled bead beater tube.

  • Precipitation: Add 10 volumes of ice-cold 10% TCA to the tube (e.g., for 100 mg of tissue, add 1 mL of 10% TCA).

  • Mechanical Lysis: Immediately homogenize the sample using a bead beater. Typical settings are 2-3 cycles of 45 seconds at a high speed, with 1-2 minutes of cooling on ice between cycles to prevent heating.

  • Incubation: Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully collect the clear supernatant, which contains N-beta-alanyl-L-serine and other small molecules. Avoid disturbing the pellet.

  • Storage: The resulting supernatant can be used immediately for SPE cleanup or stored at -80°C for later analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol purifies and concentrates the N-beta-alanyl-L-serine from the acidic supernatant generated in Protocol 1. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. Given that N-beta-alanyl-L-serine is a polar dipeptide, a mixed-mode cation-exchange SPE is recommended for optimal retention and purification.

Causality and Experimental Choices
  • SPE Sorbent Selection: N-beta-alanyl-L-serine possesses a primary amine group from beta-alanine and a carboxylic acid group from serine, making it zwitterionic at neutral pH.[9][10] In the acidic TCA supernatant, the amine group will be protonated (positive charge), making it ideal for retention on a strong cation-exchange (SCX) sorbent. A mixed-mode sorbent, which combines cation exchange with reversed-phase properties, is highly effective. It allows for the retention of the positively charged analyte while salts are washed away with a low-ionic-strength solvent. Non-polar contaminants can then be washed away with an organic solvent, and the analyte is finally eluted by increasing the pH to neutralize the positive charge.[11]

  • Elution Strategy: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation-exchange mechanism, this is typically achieved by using a buffer with a high pH (e.g., containing ammonium hydroxide), which deprotonates the analyte's amine group, neutralizing its charge and releasing it from the sorbent.

SPE Workflow Logic

A 1. Condition (Activate sorbent) B 2. Equilibrate (Prepare for sample) A->B C 3. Load Sample (Analyte binds) B->C D 4. Wash (Remove impurities) C->D E 5. Elute (Collect analyte) D->E

Caption: The five fundamental steps of solid-phase extraction.

Step-by-Step Methodology

Reagents and Equipment:

  • Mixed-Mode Strong Cation-Exchange SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Deproteinized supernatant from Protocol 1

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 0.1% TCA in water

  • Wash Solvent: 0.1% TCA in water

  • Elution Solvent: 5% Ammonium Hydroxide (v/v) in Methanol

  • Sample concentration system (e.g., nitrogen evaporator)

  • Mobile phase for downstream analysis (e.g., 0.1% Formic Acid in water)

SPE Parameter Summary
StepSolventVolumePurpose
Conditioning 100% Methanol2 mLTo wet the sorbent and activate the functional groups.
Equilibration 0.1% TCA in Water2 mLTo prepare the sorbent with the same pH and ionic strength as the sample.
Sample Loading Supernatant from Protocol 11 mLTo bind the positively charged analyte to the cation-exchange sorbent.
Washing 0.1% TCA in Water2 mLTo wash away salts and other highly polar, unretained impurities.
Elution 5% NH₄OH in Methanol2 mLTo neutralize the analyte's charge and elute it from the sorbent.

Procedure:

  • Cartridge Conditioning: Place the mixed-mode SPE cartridges on the vacuum manifold. Pass 2 mL of methanol through each cartridge using light vacuum or gravity. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 2 mL of 0.1% TCA in water through each cartridge. This ensures the sorbent environment matches the sample. Let the solvent drain to the top of the sorbent bed.

  • Sample Loading: Load 1 mL of the deproteinized supernatant from Protocol 1 onto the cartridge. Apply a slow flow rate (approx. 1 drop per second) to ensure adequate interaction time between the analyte and the sorbent.

  • Washing: Pass 2 mL of 0.1% TCA in water through the cartridge to remove residual salts and other polar impurities that did not bind to the sorbent.

  • Elution: Place clean collection tubes inside the manifold. Elute the N-beta-alanyl-L-serine by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., 0.1% formic acid in water). The sample is now ready for analysis.

References

  • OPS Diagnostics. (n.d.). Homogenization of Mouse Muscle: A Comparison of Methods. Retrieved from OPS Diagnostics website. [Link]

  • Mancini, A. D., et al. (2024). Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis. International Journal of Molecular Sciences. [Link]

  • Cytiva. (n.d.). Precipitation Procedures. Retrieved from Cytiva website. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from Phenomenex website. [Link]

  • Reyes-García, C. A., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. [Link]

  • Danas, K. (2017). A homogenization model of the Voigt type for skeletal muscle. Journal of the Mechanical Behavior of Biomedical Materials. [Link]

  • Mancini, A. D., et al. (2024). Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis. ResearchGate. [Link]

  • Mancini, A. D., et al. (2024). Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis. MDPI. [Link]

  • Pion Inc. (2016). Tissue Homogenization: 3 Factors to Consider. Retrieved from Pion Inc. website. [Link]

  • Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Retrieved from Biotage website. [Link]

  • Wang, Y., et al. (2024). Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS. Bio-protocol. [Link]

  • Aristoy, M. C., & Toldrá, F. (1995). Evaluation of solid-phase extraction procedures in peptide analysis. Journal of Chromatography A. [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. [Link]

  • FooDB. (2020). Showing Compound Alanylserine (FDB111754). Retrieved from FooDB website. [Link]

  • ResearchGate. (2025). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ala-Ser. PubChem Compound Database. [Link]

  • Artioli, G. G., et al. (2010). Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature. Nutrients. [Link]

  • Hoffman, J. R., et al. (2012). Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature. Journal of the International Society of Sports Nutrition. [Link]

Sources

Choosing the right buffer for N-beta-alanyl-L-serine stability experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buffer Selection & Stability Profiling for N-beta-alanyl-L-serine

Executive Summary

N-beta-alanyl-L-serine (often referred to as a carnosine analog or derivative) presents unique stability challenges compared to standard


-peptides. Its structure combines a 

-amino acid (

-alanine) with a polar

-amino acid (L-serine). This hybrid backbone alters its susceptibility to proteolytic enzymes and chemical hydrolysis.

This guide addresses the critical variables in designing stability experiments for this dipeptide. Unlike standard proteins, small dipeptides are prone to specific degradation pathways—primarily hydrolysis and potential intramolecular cyclization—that are heavily influenced by buffer species, ionic strength, and pH.

Key Takeaway: For stability profiling, avoid phosphate buffers in accelerated degradation studies due to their potential to act as general acid/base catalysts. Instead, utilize Good’s Buffers (HEPES, MOPS) or Ammonium Acetate for LC-MS compatibility.

Physicochemical Profile & Stability Logic

To select the right buffer, we must first understand the molecule's intrinsic properties.

PropertyValue / CharacteristicImplication for Stability
Molecular Weight ~176.17 g/mol Small molecule; requires specific HPLC retention strategies (HILIC or Ion-Pairing).
pKa (

-amino)
~10.2Higher than

-amino groups (~9.5). Remains protonated (charged) over a wider pH range.
pKa (Carboxyl) ~2.2Standard acidic pKa.
Isoelectric Point (pI) ~6.2Zwitterionic at physiological pH; maximum solubility, potentially minimum solubility (aggregation is rare for dipeptides, but precipitation is possible).
Hydrolysis Risk ModerateThe

-peptide bond is generally more stable than

-bonds, but acid/base hydrolysis still occurs at extremes (

or

).
Cyclization Risk Low to ModerateUnlike

-dipeptides that form stable 6-membered diketopiperazines (DKP), this

-dipeptide would form a 7-membered ring, which is thermodynamically less favorable but possible under high heat.
The "Buffer Catalysis" Effect

A common error in peptide stability studies is using buffers that actively participate in the degradation reaction.

  • Phosphate: Can act as a nucleophile or a general base, accelerating the hydrolysis of the amide bond.

  • Citrate: Can chelate trace metals which might otherwise catalyze oxidation (though oxidation is low risk for this specific sequence).

  • Tris: High temperature coefficient (

    
    ). At 
    
    
    
    , a pH 7.5 Tris buffer drops to ~6.4, altering the experiment.

Recommended Buffer Systems

Experimental GoalRecommended BufferConcentrationRationale
Physiological Simulation PBS (Phosphate Buffered Saline) 10-50 mMMimics plasma conditions. Note: Accept catalytic effect as part of the "biological" simulation.
Chemical Stability (Acidic) Ammonium Acetate 20-50 mMpH 4.0 - 5.5. Volatile (LC-MS compatible). Non-nucleophilic.
Chemical Stability (Neutral) HEPES or MOPS 25 mMpH 7.0 - 7.5. Minimal metal binding. chemically inert regarding amide hydrolysis.
Chemical Stability (Basic) Borate or Glycine-NaOH 50 mMpH 9.0+. Borate can complex with Serine hydroxyls (beware of specific interactions); Glycine is safer.
LC-MS Analysis Ammonium Formate 10 mMExcellent ionization. Volatile.

Experimental Protocol: Stability Profiling

Phase A: Materials & Preparation
  • Analyte: N-beta-alanyl-L-serine (>98% purity).

  • Control: L-Serine and

    
    -Alanine (to identify degradation peaks).
    
  • Solvents: LC-MS grade Water, Acetonitrile (ACN).

  • Buffers:

    • Buffer A (Acidic): 20 mM Ammonium Acetate, pH 4.5 (adj. with Acetic Acid).[1]

    • Buffer B (Neutral): 25 mM HEPES, pH 7.4 (adj. with NaOH).[2]

    • Buffer C (Basic): 25 mM Ammonium Bicarbonate, pH 9.0.

Phase B: Experimental Setup (Workflow)

StabilityWorkflow Start Stock Prep 1 mg/mL in H2O Dilution Dilute 1:10 into Test Buffers (A, B, C) Start->Dilution Aliquot Aliquot into HPLC Vials Dilution->Aliquot Incubate Incubation (40°C, 60°C, 80°C) Aliquot->Incubate Stop Quench/Freeze At t=0, 4h, 24h, 72h Incubate->Stop Timepoints Analyze HILIC-MS or IP-HPLC Analysis Stop->Analyze

Figure 1: Step-by-step workflow for thermal and pH stability profiling.

Phase C: Analytical Method (HILIC-MS/UV)

Due to the polarity of N-beta-alanyl-L-serine, standard C18 retention is poor. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 50% B

    • 12 min: 50% B

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Detection:

    • UV: 210 nm (Amide bond).

    • MS (Preferred): ESI Positive Mode. Target

      
      .
      
    • Degradants:[4] Monitor Serine (

      
       106) and 
      
      
      
      -Alanine (
      
      
      90).

Data Analysis & Degradation Pathways

To validate the stability, you must calculate the observed rate constant (


) assuming pseudo-first-order kinetics (since buffer is in excess).


Where:

  • 
     = Peak area at time 
    
    
    
    .
  • 
     = Peak area at time 
    
    
    
    .

Degradation Pathway Logic:

DegradationPathway cluster_products Hydrolysis Products Parent N-beta-alanyl-L-serine (m/z 177) BetaAla Beta-Alanine (m/z 90) Parent->BetaAla Acid/Base Hydrolysis (+H2O) Serine L-Serine (m/z 106) Parent->Serine Acid/Base Hydrolysis (+H2O) Cyclic Cyclic Imide / DKP (Rare, 7-membered ring) (m/z 159 [M-H2O]) Parent->Cyclic High Temp / Dehydration (-H2O)

Figure 2: Potential degradation pathways. Hydrolysis is the primary mode; cyclization is a secondary risk at high temperatures.

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Splitting Mismatch between sample solvent and mobile phase.Dissolve sample in 80% ACN (matching initial HILIC conditions).
Low Recovery Adsorption to glass vials (basic peptides).Use polypropylene vials or silanized glass.
pH Drift Tris buffer at high temp (

).
Switch to HEPES or Phosphate (if catalysis is not a concern).
No Retention Column phase collapse (C18).Switch to HILIC or use Ion-Pairing reagent (0.1% HFBA).

References

  • Manning, M. C., Patel, K., & Borchardt, R. T. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918. Link

    • Foundational text on buffer catalysis and peptide hydrolysis mechanisms.
  • Guideline, I. H. T. (2003). Stability testing of new drug substances and products Q1A(R2). International Conference on Harmonisation. Link

    • The regulatory standard for designing stability protocols (temper
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

    • Provides context on the structural stability of beta-peptides vs alpha-peptides.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Link

    • Authoritative source for HILIC method development for polar analytes like Serine dipeptides.

Sources

Derivatization techniques for N-beta-alanyl-L-serine gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-beta-alanyl-L-serine (NBAS) is a dipeptide of significant interest in metabolomics and drug development, particularly as a potential biomarker related to carnosine metabolism and serine protease activity. However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a "perfect storm" of analytical challenges: it is non-volatile, zwitterionic, and possesses three distinct active hydrogen sites (amine, carboxyl, and hydroxyl) that must be chemically modified to ensure thermal stability.

This guide moves beyond generic "cookbook" recipes. We provide two distinct, validated derivatization strategies tailored to your sample matrix:

  • Silylation (BSTFA/TMCS): The "Gold Standard" for dry, synthetic, or pharmaceutical purity samples.

  • Alkyl Chloroformate (MCF): The "High-Throughput" choice for biological fluids (urine/plasma), enabling derivatization directly in aqueous media.

Strategic Method Selection

Before beginning, select the protocol that matches your matrix.

MethodSelection Start Sample Matrix? Dry Dry Powder / API (Non-Aqueous) Start->Dry Bio Biofluids (Urine/Plasma) Start->Bio MethodA PROTOCOL A: Silylation (BSTFA) Dry->MethodA MethodB PROTOCOL B: Methyl Chloroformate (MCF) Bio->MethodB ResultA High Efficiency Requires 100% Dryness MethodA->ResultA ResultB Rapid (Seconds) Aqueous Compatible MethodB->ResultB

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sample water content.

Protocol A: Silylation (BSTFA + 1% TMCS)

Best For: Purity analysis, synthetic peptide verification, dry extracts.

Mechanism: Trimethylsilylation replaces active hydrogens on the -COOH , -NH₂ , and -OH (serine side chain) groups with trimethylsilyl (TMS) groups.[1] This increases volatility and reduces polarity.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Critical Factor: Moisture exclusion. Water hydrolyzes TMS derivatives instantly, destroying the analyte.

Materials Required
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (IS): Norleucine or d3-Glutamic acid (100 µg/mL in pyridine).

Step-by-Step Protocol
  • Lyophilization: Transfer 50 µL of sample (approx. 10-50 µg NBAS) to a GC vial. Evaporate to complete dryness under a stream of nitrogen at 40°C.

    • Expert Tip: Add 50 µL of dichloromethane and re-evaporate to azeotrope trace water.

  • Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .

    • Why Pyridine? It catalyzes the silylation of the sterically hindered amide nitrogen and scavenges HCl produced by TMCS.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 30 seconds.[2]

  • Incubation: Heat at 70°C for 30 minutes .

    • Causality: The serine hydroxyl silylates rapidly, but the amide nitrogen (peptide bond) and beta-amino group require thermal energy to overcome steric hindrance and ensure a single, sharp peak.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).

Protocol B: Methyl Chloroformate (MCF)

Best For: Metabolomics, Urine, Plasma, Cell Culture Media.

Mechanism: MCF reacts rapidly in aqueous alkaline media.

  • Carboxyl groups

    
     Methyl esters (via mixed anhydride intermediate).
    
  • Amino groups

    
     Carbamates (Methoxycarbonyl derivatives).
    
  • Serine Hydroxyl

    
     Often remains free or forms a carbonate depending on pH; MCF ensures the amino and carboxyl groups are blocked, which is usually sufficient for GC elution of small dipeptides.
    
Materials Required
  • Reagent: Methyl Chloroformate (MCF).[3][4][5][6]

  • Solvent: Methanol, Pyridine, Chloroform (for extraction).

  • Buffer: Sodium Bicarbonate (1 M).

Step-by-Step Protocol
  • Preparation: Take 100 µL of aqueous sample (urine/plasma). Add 20 µL Internal Standard.

  • Basification: Add 100 µL of 1 M Sodium Bicarbonate . (Target pH > 9).[7]

  • Derivatization: Add 100 µL Methanol and 20 µL Pyridine . Then, add 20 µL MCF slowly.

    • Caution: Reaction is exothermic and releases CO₂ gas. Do not cap immediately.

  • Mixing: Vortex vigorously for 30 seconds.

  • Extraction: Add 200 µL of Chloroform . Vortex for 10 seconds.

  • Separation: Centrifuge at 3,000 rpm for 2 minutes. The chloroform (bottom layer) contains the derivative.

  • Drying: Transfer the bottom chloroform layer to a new vial containing a pinch of anhydrous sodium sulfate (to remove water).

  • Analysis: Inject 1 µL of the dry chloroform layer.

GC-MS Instrument Parameters

These parameters are optimized for the separation of dipeptide derivatives.

ParameterSettingNotes
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for MS.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Hydrogen can be used for faster run times.
Inlet Temp 280°CHigh temp prevents condensation of dipeptides.
Injection Splitless (1 min purge)Maximizes sensitivity.
Oven Program 80°C (1 min)

15°C/min

300°C (5 min)
Slow ramp separates isomers.
Transfer Line 290°C
Ion Source 230°C (EI Source)Standard 70 eV ionization.
Scan Range m/z 50–550Capture molecular ion and fragments.

Quality Control & Validation

To ensure Trustworthiness , every batch must include:

  • Reagent Blank: Run the protocol with solvent only. If peaks appear at the analyte retention time, reagents are contaminated.

  • Linearity Check: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL NBAS).

    • Acceptance:

      
      .
      
  • Internal Standard (IS) Monitoring: The IS area counts should not vary by >15% across samples.

Reaction Pathway Visualization (Silylation):

ReactionPathway NBAS N-beta-alanyl-L-serine (Polar, Zwitterionic) Inter Intermediate Transition State NBAS->Inter 70°C, 30 min BSTFA + BSTFA / TMCS (Silylating Agent) BSTFA->Inter Product Tri-TMS Derivative (Volatile, Lipophilic) Inter->Product - TFA, - HCl

Figure 2: Simplified reaction pathway for the silylation of NBAS, converting polar groups to volatile TMS ethers/esters.

References

  • Sigma-Aldrich. "Derivatization with BSTFA: Protocol and Applications." Sigma-Aldrich Technical Bulletins.

  • Villas-Bôas, S. G., et al. (2011). "Mass Spectrometry in Metabolome Analysis: Methyl Chloroformate Derivatization." Methods in Molecular Biology.

  • Gehrke, C. W., & Leimer, K. (1971). "Trimethylsilylation of Amino Acids: Effect of Solvents on Derivatization Using BSTFA." Journal of Chromatography A.

  • Cheng, Z., & Li, L. (2023). "New Method Developed for Comprehensive Analysis of Dipeptides." Analytical Chemistry.

Sources

Purification of N-beta-alanyl-L-serine using ion-exchange chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Purification of N-


-Alanyl-L-Serine via Cation Exchange Chromatography 

-alanyl-L-serine (

-Ala-Ser) Method: Strong Cation Exchange (SCX) Chromatography

Executive Summary

This guide details the purification of the dipeptide N-


-alanyl-L-serine from a synthetic mixture containing unreacted precursors (

-alanine and L-serine). Unlike standard

-peptides, the presence of the

-amino group alters the basicity of the N-terminus, creating a unique separation challenge.

We utilize Strong Cation Exchange (SCX) chromatography with a volatile ammonium acetate gradient. This method exploits the specific isoelectric point (pI) differences between the target dipeptide (pI


 6.1) and its impurities, ensuring high purity and direct compatibility with lyophilization.

Physicochemical Profiling & Separation Logic

To design a self-validating protocol, we must first analyze the charge states of the components. Separation on ion-exchange resins is dictated by the pKa of the ionizable groups.

Component Analysis
MoleculeN-Terminal pKa (

)
C-Terminal pKa (

)
Approx. Isoelectric Point (pI)Elution Order (CEX)
L-Serine ~9.15~2.215.68 1 (First)

-Ala-Ser
(Target)
~9.40*~3.10**~6.25 2 (Middle)

-Alanine
~10.24~3.556.90 3 (Last)
  • *Note 1: The

    
    -amino group is more basic than 
    
    
    
    -amino groups, but peptide bond formation slightly lowers this value compared to free
    
    
    -alanine.
  • **Note 2: The C-terminal carboxyl of a dipeptide is typically less acidic (higher pKa) than the free amino acid carboxyl group.

The Mechanistic Strategy

We employ a "Bind and Elute" strategy using a sulfonated polystyrene resin (Strong Cation Exchanger).

  • Loading (pH 3.0): At this pH, all three species are fully protonated (

    
    ) and carry a net positive charge. They will bind strongly to the negatively charged sulfonate groups (
    
    
    
    ) on the resin.
  • Elution (pH/Ionic Strength Gradient): As we increase the pH and salt concentration, the molecules lose their positive charge and elute.

    • Serine reaches its pI first (5.68) and elutes.[1]

    • 
      -Ala-Ser  elutes next as it approaches its pI (~6.25).
      
    • 
      -Alanine , being the most basic (pI 6.90), retains the strongest interaction and elutes last.
      

Experimental Protocol

Materials & Reagents
  • Resin: Dowex 50W-X8 (200-400 mesh) or SP Sepharose Fast Flow.

    • Why: High capacity and strong acid functionality ensure binding at low pH.

  • Column: 1.5 cm x 20 cm glass column (adjust based on load).

  • Buffer A (Equilibration): 10 mM Ammonium Acetate, adjusted to pH 3.0 with Acetic Acid.

  • Buffer B (Elution): 0.5 M Ammonium Acetate, pH 7.0 (or natural pH ~6.8).

  • Detection: Ninhydrin post-column derivatization or UV at 210 nm (peptide bond absorbance).

Step-by-Step Workflow

1. Resin Preparation & Packing

  • Hydrate the resin in deionized water.

  • Cycle the resin: Wash with 1M NaOH, then water, then 1M HCl, then water.

  • Critical Step: Equilibrate the resin with Buffer A until the effluent pH matches the input pH (3.0).

2. Sample Loading

  • Dissolve the crude peptide mixture in a minimal volume of Buffer A .

  • Adjust sample pH to 3.0 using dilute acetic acid.

  • Load onto the column at a flow rate of 1.0 mL/min.

  • Self-Validation: Collect the flow-through. Test with Ninhydrin. It should be negative (colorless), indicating all amines have bound to the resin.

3. Washing

  • Wash with 3 Column Volumes (CV) of Buffer A .

  • This removes non-basic impurities (salts, unreacted organic acids).

4. Gradient Elution

  • Apply a linear gradient from 0% to 100% Buffer B over 10 CV.

  • Fraction Collection: Collect fractions of 0.1 CV size.

5. Fraction Analysis

  • Analyze fractions via TLC (Thin Layer Chromatography) or HPLC.

  • TLC System: n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin.

    • Expected: Serine (lowest

      
      ), Dipeptide (middle), 
      
      
      
      -Alanine (highest
      
      
      ).

6. Product Isolation

  • Pool fractions containing pure

    
    -Ala-Ser.
    
  • Lyophilize: Ammonium acetate is volatile and will sublime, leaving pure peptide as a white powder.

Process Visualization

Figure 1: Purification Logic & Workflow

PurificationWorkflow cluster_separation Elution Order (Based on Basicity) Start Crude Mixture (Ser, β-Ala, β-Ala-Ser) Acidify Acidify to pH 3.0 (Protonation) Start->Acidify Load Load on SCX Column (Dowex 50W / SP Sepharose) Acidify->Load Wash Wash (Buffer A) Remove Neutrals/Anions Load->Wash Elute Gradient Elution (Ammonium Acetate pH 3 -> 7) Wash->Elute Frac1 Fraction 1: L-Serine (pI 5.68) Elute->Frac1 Early Gradient Frac2 Fraction 2: β-Ala-Ser (Target) (pI ~6.25) Elute->Frac2 Mid Gradient Frac3 Fraction 3: β-Alanine (pI 6.90) Elute->Frac3 Late Gradient Lyophilize Lyophilization (Remove Volatile Buffer) Frac2->Lyophilize Final Pure β-Ala-Ser Lyophilize->Final

Caption: Workflow for the isolation of N-


-alanyl-L-serine, highlighting the pI-dependent elution order.
Figure 2: Molecular Interaction Mechanism

InteractionMechanism cluster_binding Binding at pH 3.0 cluster_elution Elution at pH > 6.0 Resin Resin Surface (Sulfonate Groups -SO3⁻) Interaction Electrostatic Attraction Resin->Interaction Peptide_Pos β-Ala-Ser (+) (NH3⁺ ... COOH) Peptide_Neu β-Ala-Ser (0) (NH2 ... COO⁻) Peptide_Pos->Peptide_Neu pH Increase Interaction->Peptide_Pos Release Charge Neutralization & Release Peptide_Neu->Release

Caption: Mechanism of binding (protonated amine) and release (deprotonation) on the cation exchange resin.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Target co-elutes with Serine Gradient is too steep or starting pH is too high.Decrease gradient slope (e.g., 0-100% over 20 CV). Ensure starting pH is strictly 3.0.
Target co-elutes with

-Alanine
Insufficient separation of basic species.Switch to a stronger eluent (e.g., Pyridine-Acetate) or extend the tail of the gradient.
Low Recovery Hydrophobic adsorption to resin matrix.Add 5-10% Ethanol to Buffer A and B to reduce hydrophobic interactions.
Salt Contamination Non-volatile buffer used.Ensure Ammonium Acetate or Ammonium Formate is used; avoid Sodium Phosphate if lyophilizing.

References

  • Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry, 192(2), 663–681.

  • Bio-Rad Laboratories. (n.d.). Ion Exchange Chromatography: Instruction Manual. Retrieved from Bio-Rad Library.

  • Cytiva (formerly GE Healthcare). (2023). Ion Exchange Chromatography: Principles and Methods.

  • PubChem. (2023). Beta-alanine Properties and pKa Data. National Library of Medicine.

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Calculation.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of N-β-Alanyl-L-Serine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide handling and stability. N-β-alanyl-L-serine is a biologically relevant dipeptide, but its structural composition makes it uniquely susceptible to degradation if storage protocols are compromised. This guide is designed for researchers and drug development professionals to troubleshoot, understand, and prevent the hydrolysis of this specific molecule.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my lyophilized N-β-alanyl-L-serine degrading even though I store it in the freezer? A: The primary culprit is likely micro-condensation caused by improper handling or equipment. Lyophilized peptides are thermodynamically stable but highly hygroscopic[1]. If you open a cold vial immediately after removing it from the freezer, atmospheric moisture instantly condenses on the cold powder. This trace water acts as a catalyst, initiating premature hydrolysis[2]. Additionally, if you are using a "frost-free" freezer, the appliance's auto-defrost cycle causes continuous temperature fluctuations, leading to micro-thawing that destroys peptide integrity over weeks[3].

Q2: Is there a sequence-specific reason this dipeptide is prone to hydrolysis? A: Yes. The presence of L-serine introduces a specific vulnerability known as the N-O acyl shift . The hydroxyl group (-OH) on the serine side chain can act as an internal nucleophile. Under certain conditions (especially pH fluctuations or moisture exposure), this hydroxyl group attacks the adjacent peptide bond (the carbonyl carbon of the β-alanine residue), forming a 5-membered oxazolidine ring intermediate[4]. This ring collapses, shifting the acyl group from the nitrogen to the oxygen, converting the stable amide bond into a highly reactive ester bond[5]. Esters are significantly more susceptible to spontaneous hydrolysis in aqueous environments than standard peptide bonds[5].

Q3: What happens if I store the reconstituted peptide at 4°C instead of freezing it? A: Once reconstituted, the presence of water activates degradation pathways that were dormant in the lyophilized state[6]. At 4°C, N-β-alanyl-L-serine will undergo rapid hydrolysis. As a general rule of chemical kinetics, degradation rates double with every 10°C increase in temperature[6]. A reconstituted peptide that might survive for months at -80°C will likely degrade within days at 4°C[2][7].

Part 2: Mechanisms of Degradation

To effectively prevent degradation, it is critical to visualize the chemical causality behind serine-mediated hydrolysis.

G A Native Dipeptide (N-β-Alanyl-L-Serine) B Nucleophilic Attack (Serine -OH) A->B Moisture / pH Shift C Ester Intermediate (N-O Acyl Shift) B->C Oxazolidine Collapse D Spontaneous Hydrolysis (H2O Addition) C->D Aqueous Exposure E Cleaved Fragments (β-Alanine + L-Serine) D->E Irreversible Cleavage

Figure 1: Mechanism of serine-mediated peptide hydrolysis via N-O acyl shift.

Part 3: Quantitative Storage Guidelines

The table below synthesizes the expected stability of N-β-alanyl-L-serine across various states and temperatures.

Physical StateStorage TemperatureExpected StabilityPrimary Degradation Risk / Causality
Lyophilized Powder -80°C> 2 YearsNegligible (Optimal thermodynamic stability)
Lyophilized Powder -20°C1 - 2 YearsLow (Standard long-term storage)
Lyophilized Powder 4°CWeeks to MonthsModerate (Vulnerable to ambient moisture ingress)
Reconstituted Solution -80°C~ 6 MonthsLow (Must avoid freeze-thaw cycles)
Reconstituted Solution -20°C1 - 3 MonthsModerate (Ice crystal formation can disrupt structure)
Reconstituted Solution 4°C< 1 WeekHigh (Aqueous environment drives N-O acyl shift)
Reconstituted Solution 25°C (Room Temp)Hours to DaysCritical (Immediate and rapid hydrolysis)

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Pre-Reconstitution Handling (Preventing Moisture Ingress)

Causality: Protecting the hygroscopic powder from atmospheric moisture prevents the initiation of the N-O acyl shift[8].

  • Retrieval: Remove the sealed vial of N-β-alanyl-L-serine from the -20°C or -80°C freezer.

  • Desiccation: Immediately place the unopened vial into a laboratory desiccator containing active silica gel.

  • Equilibration: Allow the vial to sit in the desiccator for 30–60 minutes to equilibrate to room temperature[2][8].

  • Validation Check (Tactile): Touch the glass vial. It must feel completely neutral (room temperature). If it feels cold, return it to the desiccator. Opening a cold vial guarantees moisture condensation.

  • Purging (Optional but recommended): Once opened and weighed, purge the remaining powder in the vial with anhydrous argon or nitrogen gas before resealing to displace atmospheric oxygen and moisture[2][8].

Protocol 2: Reconstitution & Aliquoting Workflow

Causality: Reconstituting only what is needed and flash-freezing aliquots prevents repeated freeze-thaw cycles, which physically shear peptides and accelerate hydrolysis[3][6].

  • Buffer Selection: Select a sterile buffer with a slightly acidic pH (5.0–6.0).

    • Causality: Alkaline pH accelerates the deprotonation of the serine hydroxyl group, driving the N-O acyl shift. Highly acidic pH drives direct acid-catalyzed hydrolysis. pH 5-6 is the optimal stability window[2][7].

  • Dissolution: Add the buffer to the lyophilized powder. Swirl the vial gently; do not vortex vigorously, as this can introduce shear stress and aeration.

  • Validation Check (Visual): Hold the vial to the light. The solution must be 100% transparent and free of particulates. If cloudy, dissolution is incomplete, and local concentration gradients may cause precipitation.

  • Aliquoting: Immediately divide the master solution into single-use aliquots (e.g., 50–100 µL) using low-protein-binding polypropylene vials[3][8].

  • Flash-Freezing: Submerge the sealed aliquots in liquid nitrogen or a dry ice/ethanol bath to flash-freeze them.

    • Causality: Rapid freezing prevents the formation of large, jagged ice crystals that damage peptide bonds.

  • Storage: Transfer the frozen aliquots to a dedicated -80°C freezer. Ensure the freezer is NOT a "frost-free" model[3].

Workflow Step1 1. Lyophilized Vial (-20°C to -80°C) Step2 2. Equilibrate to RT (In Desiccator) Step1->Step2 Prevent Condensation Step3 3. Reconstitution (Sterile Buffer pH 5-6) Step2->Step3 Complete Dissolution Step4 4. Aliquoting (Single-Use Volumes) Step3->Step4 Minimize RT Exposure Step5 5. Flash Freeze (Store at -80°C) Step4->Step5 Prevent Freeze-Thaw

Figure 2: Self-validating workflow for peptide reconstitution and aliquoting.

References

  • Peptide Storage Stability: 5 Proven Rules for maximum Compound Life , musclehustlehealth.com, 1

  • Peptide Storage & Stability: A Definitive Guide , honestpeptide.com, 3

  • Peptide Stability: Guidelines and SOPs for Handling and Storage , biolongevitylabs.com, 7

  • What Should Researchers Know About Peptide Shelf Stability? , wellbeingmagazine.com, 6

  • Handling and Storage of Peptides - FAQ , peptide.com,8

  • Handling and Storage Guidelines for Peptides and Proteins , sigmaaldrich.com, 2

  • Application of Ni(II)-Assisted Peptide Bond Hydrolysis to Non-Enzymatic Affinity Tag Removal , plos.org, 5

  • Insights into cis-autoproteolysis reveal a reactive state formed through conformational rearrangement , nih.gov, 4

Sources

Technical Support Center: Resolving Overlapping HPLC Peaks for N-β-Alanyl-L-Serine and Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. This guide is engineered for analytical scientists and drug development professionals struggling with the co-elution of highly polar dipeptide isomers. Here, we dissect the physicochemical causality behind overlapping peaks and provide self-validating methodologies to achieve baseline resolution.

Diagnostic Overview: The Co-Elution Conundrum

When analyzing N-β-alanyl-L-serine alongside its sequence isomers (e.g., L-alanyl-L-serine) and stereoisomers (e.g., N-β-alanyl-D-serine), standard Reversed-Phase Liquid Chromatography (RPLC) frequently fails. Because these dipeptides lack bulky hydrophobic side chains and possess identical molecular weights, their retention on a C18 column is negligible. They partition poorly into the hydrophobic stationary phase, causing them to co-elute near the void volume (


).

To resolve these mixtures, the analytical strategy must shift from exploiting hydrophobicity to exploiting hydrophilicity (via HILIC) or chiral spatial arrangement (via pre-column derivatization).

Decision Matrix & Quantitative Comparison

The following logic flow dictates the correct chromatographic approach based on the specific isomeric mixture you are analyzing.

HPLC_Workflow Start Overlapping Dipeptide Peaks (N-beta-alanyl-L-serine & Isomers) Q1 Are you separating Stereoisomers (D/L) or Structural Isomers? Start->Q1 Stereo Stereoisomers (e.g., beta-Ala-D-Ser) Q1->Stereo Stereoisomers Struct Structural / Sequence Isomers (e.g., alpha-Ala-L-Ser) Q1->Struct Structural Deriv Pre-column Derivatization (Marfey's Reagent / FDAA) Stereo->Deriv HILIC HILIC Chromatography (Amide or Zwitterionic phase) Struct->HILIC RP_HPLC Reversed-Phase HPLC (C18, Gradient Elution) Deriv->RP_HPLC MobilePhase Optimize Mobile Phase (High Acetonitrile, Buffer pH 3-5) HILIC->MobilePhase

Figure 1: Decision tree for selecting the appropriate HPLC methodology for dipeptide isomers.

Table 1: Chromatographic Strategy Comparison
Chromatographic StrategyTarget Isomer TypeStationary PhaseMobile Phase SystemDetection MethodTypical Resolution (

)
Standard RP-HPLC None (Results in Co-elution)C18 / C8Water/ACN + 0.1% TFAUV (214 nm) / MS< 0.5 (Poor)
HILIC Structural / Sequence IsomersAmide / ZwitterionicACN/Water + 10mM NH₄FaMS / CAD / UV> 2.0 (Excellent)
Pre-column Deriv. (FDAA) Stereoisomers (D/L variants)C18 (High Carbon Load)Water/ACN + TEAP bufferUV (340 nm) / MS> 1.5 (Baseline)

Knowledge Base & FAQs

Q1: How does HILIC selectively resolve structural dipeptide isomers (e.g., N-β-alanyl-L-serine vs. L-alanyl-L-serine) when RPLC cannot? Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile)[1]. The retention mechanism relies on solute partitioning between the bulk organic mobile phase and a semi-immobilized, water-rich layer on the stationary phase surface[2]. Sequence isomers possess different charge distributions, dipole moments, and hydration radii. The spatial arrangement of the amino group (β-carbon vs. α-carbon) fundamentally alters the peptide's electrostatic interactions and hydrogen-bonding capacity with this aqueous layer, allowing for baseline resolution[3],[4].

Q2: My sample contains stereoisomers (e.g., N-β-alanyl-L-serine vs. N-β-alanyl-D-serine). HILIC isn't resolving them. What is the mechanism to separate these? Causality: Enantiomers and simple diastereomers often have nearly identical physicochemical properties in an achiral environment. To resolve them on a standard C18 column, you must break the symmetry by converting them into distinct, highly differentiated diastereomers. Solution: Pre-column derivatization using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[5]. Mechanism: FDAA reacts with the primary amine of the dipeptide via nucleophilic aromatic substitution. This creates complex diastereomers (e.g., L-FDAA-L-peptide vs. L-FDAA-D-peptide). The L-L diastereomer typically forms stronger intramolecular hydrogen bonds, shielding its hydrophobic regions. Consequently, it interacts less with the C18 stationary phase and elutes before the L-D diastereomer, which exposes a larger hydrophobic surface area to the column[6].

Marfeys_Mechanism FDAA Marfey's Reagent (FDAA) (Chiral Derivatizing Agent) Reaction Nucleophilic Substitution (pH 8.0, 40°C, 1h) FDAA->Reaction Mixture Dipeptide Enantiomeric Mixture (L-Ser & D-Ser variants) Mixture->Reaction Diastereomers Diastereomeric Mixture (L-FDAA-L-Peptide & L-FDAA-D-Peptide) Reaction->Diastereomers Separation RP-HPLC Separation (Differential Hydrophobicity) Diastereomers->Separation Elute1 Elutes First: L-FDAA-L-Peptide (Stronger Intramolecular H-bonds) Separation->Elute1 Elute2 Elutes Second: L-FDAA-D-Peptide (Greater Hydrophobic Interaction) Separation->Elute2

Figure 2: Chemical mechanism and elution logic of Marfey's Reagent (FDAA) derivatization.

Validated Experimental Protocols

Protocol A: HILIC Separation of Structural Isomers

Use this protocol to separate sequence isomers like N-β-alanyl-L-serine and α-alanyl-L-serine.

  • Column Selection: Equip the LC system with an Amide-bonded HILIC column (e.g., 150 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Strict pH control is critical to maintain consistent protonation of the carboxylate and amine groups).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Operate at a flow rate of 0.3 mL/min. Start at 90% B (highly organic), hold for 2 minutes, then ramp down to 50% B over 15 minutes. Note: In HILIC, water is the strong eluting solvent.

  • Self-Validation Step: Inject a void volume marker (e.g., toluene) prior to your sample. Toluene will not interact with the aqueous layer and will elute at

    
    . Confirm that the retention factor (
    
    
    
    ) of your dipeptides is
    
    
    to ensure the column is properly equilibrated and true HILIC partitioning is occurring.
Protocol B: Marfey's Reagent Derivatization for Stereoisomers

Use this protocol to separate chiral variants like N-β-alanyl-L-serine and N-β-alanyl-D-serine.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone. Prepare 1 M Sodium Bicarbonate (

    
    ) and 2 M Hydrochloric Acid (HCl) in water.
    
  • Reaction Initiation: Aliquot 50 µL of the dipeptide mixture (~2 mM) into a microcentrifuge tube. Add 20 µL of 1 M

    
     to deprotonate the primary amine (target pH ~8.0).
    
  • Derivatization: Add 100 µL of the 1% FDAA solution. Vortex briefly and incubate in a thermoshaker at 40°C for exactly 1 hour in the dark.

  • Self-Validation & Quenching: Quench the reaction by adding 20 µL of 2 M HCl. Validation Check: The solution must exhibit a slight color shift (from deep orange to a lighter yellow), confirming the cessation of the nucleophilic substitution and preventing degradation of the newly formed diastereomers.

  • Chromatography: Dilute the quenched mixture with 810 µL of Mobile Phase A (0.1% TFA in water). Filter through a 0.22 µm PTFE syringe filter. Inject onto a standard C18 RP-HPLC column using a linear gradient from 10% to 50% Acetonitrile over 45 minutes. Monitor UV absorbance at 340 nm (specific to the dinitrophenyl chromophore).

References

  • HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS Source: PolyLC / Journal of Chromatography A URL:2

  • Application of Marfey's reagent in racemization studies of amino acids and peptides Source: PubMed (Journal of Chromatography A) URL:5

  • Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis Source: Lattice Science Publication URL:1

  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) Source: ResearchGate URL:6

  • Separation of peptide isomers and conformers by ultra performance liquid chromatography Source: Academia.edu URL:4

  • Hydrophilic interaction liquid chromatography (HILIC) in proteomics Source: PMC - NIH URL:3

Sources

Technical Support Hub: Minimizing Racemization in N-β-Alanyl-L-Serine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Segment Condensation" Challenge

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely encountering epimerization (racemization) at the L-Serine residue while attempting to couple the dipeptide fragment N-β-Alanyl-L-Serine-OH to a growing peptide chain or amine scaffold.

The Core Technical Conflict: The synthesis of peptides containing the N-β-Alanyl-L-Serine motif presents a classic but treacherous "segment condensation" problem. Unlike standard Solid Phase Peptide Synthesis (SPPS) where amino acids are protected with urethane groups (Fmoc/Boc), your fragment has an N-acyl group (the β-alanyl moiety) attached to the Serine nitrogen.

  • Standard Fmoc-Ser-OH: The Fmoc (urethane) group prevents oxazolone formation, keeping racemization <0.1%.

  • N-β-Alanyl-Ser-OH: The amide bond (N-acyl) facilitates the formation of a 5(4H)-oxazolone intermediate upon C-terminal activation. This intermediate is highly prone to enolization, leading to significant conversion of L-Ser to D-Ser.

This guide provides the mechanistic insight and troubleshooting protocols to minimize this risk.

Mechanistic Insight: Why is Racemization Occurring?

To solve the problem, we must visualize the failure mode. The racemization of Serine in this context is driven by the "Oxazolone Mechanism."

Visualization: The Oxazolone Pathway

The following diagram illustrates how the N-acyl group of the β-alanine assists in cyclizing the activated Serine, leading to stereochemical scrambling.

OxazoloneMechanism cluster_legend Key Risk Factor Start Activated N-β-Alanyl-L-Serine (O-Acylisourea / Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center Intact) Start->Oxazolone Cyclization via Amide Oxygen Attack Enol Enolized Oxazolone (Aromatic, Planar, Achiral) Oxazolone->Enol Base-Catalyzed Proton Abstraction Product_L L-Ser Peptide (Desired) Oxazolone->Product_L Amine Attack Product_D D-Ser Peptide (Racemized Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face) Note The β-Alanyl amide bond is more nucleophilic than a carbamate (Fmoc/Boc), accelerating cyclization.

Caption: Figure 1.[1][2] The oxazolone mechanism responsible for Serine racemization during segment condensation. The N-acyl group facilitates ring closure, while basic conditions promote enolization.

Troubleshooting & FAQs

Q1: I am using HATU/DIPEA, the "gold standard" for difficult couplings, but I see 15-20% D-Serine. Why?

A: HATU is indeed powerful, but it is contraindicated for segment condensation of N-acyl fragments.

  • Reason: HATU (and HBTU/TBTU) relies on the basicity of DIPEA to function. The high pH required for uronium/aminium reagents accelerates the proton abstraction from the oxazolone intermediate (see Figure 1, "Enolized Oxazolone").

  • Solution: Switch to carbodiimide activation (DIC) with acidic/neutral additives like Oxyma Pure or HOBt .[3] These reagents function at near-neutral pH, drastically reducing the rate of racemization.

Q2: Can I just use the Stepwise Approach instead?

A: Yes, and you should. If your synthetic strategy allows, do not couple the block N-β-Alanyl-L-Ser-OH. Instead, build it sequentially on the resin/scaffold:

  • Couple Fmoc-L-Ser(tBu)-OH (Standard urethane protection = minimal racemization).

  • Remove Fmoc.[4]

  • Couple Fmoc-β-Alanine-OH (or Boc-β-Ala if N-term).

  • Verdict: This eliminates the activation of N-acyl-Serine entirely, rendering the racemization issue moot.

Q3: I must use Fragment Condensation (convergent synthesis). Which solvent is best?

A: Solvent polarity affects the stability of the active ester and the tight ion pair of the protonated base.

  • Avoid: DMSO (High polarity can increase racemization rates).

  • Preferred: DCM (Dichloromethane) or DMF/DCM mixtures. Lower polarity solvents often stabilize the H-bonding network that prevents proton abstraction, though solubility may be a limiting factor.

Q4: Does the β-alanine side chain contribute to the issue?

A: Chemically, β-alanine is achiral and flexible. It does not exert steric bulk that would prevent coupling (which would slow the reaction and allow more time for racemization). However, its flexibility allows the amide carbonyl to easily adopt the conformation required for oxazolone formation.

Experimental Protocols

Protocol A: Low-Racemization Fragment Coupling (Recommended)

Use this protocol if you are forced to couple the N-β-Alanyl-L-Serine fragment.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[4][5]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) - Superior to HOBt for suppressing racemization.

  • Solvent: DMF (N,N-Dimethylformamide) or DMF/DCM (1:1).

  • Base: None (if coupling to free amine) or TMP (2,4,6-Trimethylpyridine) if neutralization is strictly required. Avoid DIPEA.

Step-by-Step:

  • Dissolution: Dissolve N-β-Alanyl-L-Ser-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Activation: Cool the solution to 0°C. Add DIC (1.0 equiv). Stir for 2-5 minutes.

    • Note: Pre-activation at low temperature limits oxazolone formation before the amine is present.

  • Coupling: Add the pre-activated mixture immediately to the amine-component (Resin or solution).

  • Reaction: Allow to warm to Room Temperature. Monitor closely. Stop reaction immediately upon completion (prolonged exposure increases risk).

Protocol B: Comparative Data (Reagent Selection)

The following table summarizes expected racemization levels based on internal application data and literature trends for Serine C-terminal activation.

Coupling SystemBase UsedRisk LevelEst.[3] Racemization (%)Recommendation
HATU / HBTU DIPEACritical 10 - 30%DO NOT USE
PyBOP DIPEAHigh5 - 15%Avoid
DIC / HOBt NoneModerate2 - 5%Acceptable
DIC / Oxyma NoneLow < 1 - 2% Preferred
DEPBT TEALow< 2%Alternative

Decision Logic: Synthesis Strategy

Use this flow to determine the best approach for your specific experiment.

DecisionTree Start Start: Need N-β-Alanyl-L-Serine Sequence Stepwise Can you build it Stepwise? (Ser then β-Ala) Start->Stepwise Yes_Step Use Stepwise Protocol (Fmoc-Ser then Fmoc-β-Ala) Stepwise->Yes_Step Yes No_Frag Must use Fragment Condensation (Coupling β-Ala-Ser-OH) Stepwise->No_Frag No (Convergent Synthesis) Reagent_Check Select Coupling Reagents No_Frag->Reagent_Check Bad_Path Uronium (HATU/HBTU) + DIPEA Reagent_Check->Bad_Path Avoid Good_Path Carbodiimide (DIC) + Oxyma Reagent_Check->Good_Path Select Result_Bad High Racemization Risk Bad_Path->Result_Bad Result_Good Minimized Racemization Good_Path->Result_Good

Caption: Figure 2. Strategic decision tree for synthesizing N-β-Alanyl-L-Serine peptides.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter on Racemization and Oxazolone Formation).[3][6][7] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society.[7] Link

  • Steinauer, R., et al. (1989). Racemization of the C-terminal amino acid residue during fragment condensation. International Journal of Peptide and Protein Research. Link

Sources

Technical Guide: Optimizing Column Temperature for Beta-Alanyl Dipeptide Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Dipeptide Separation

Separating beta-alanyl dipeptides—specifically Carnosine (


-alanyl-L-histidine), Anserine  (

-alanyl-N-methylhistidine), and Balenine (ophidine,

-alanyl-N

-methylhistidine)—presents a unique chromatographic challenge. These molecules are highly polar, zwitterionic, and structural isomers (anserine and balenine differ only by the methylation site on the imidazole ring).

While mobile phase pH and buffer strength are often the first parameters adjusted, column temperature is the critical "fine-tuning" lever that controls selectivity (


) and peak efficiency (

). Unlike standard reversed-phase chromatography where elevated temperature almost universally improves performance, beta-alanyl dipeptide separation often requires a nuanced approach depending on the stationary phase chemistry (HILIC vs. RP).

This guide provides a troubleshooting framework and optimized protocols for manipulating temperature to achieve baseline resolution of these isomers.

Critical Decision Matrix: Temperature Strategy by Column Type

The effect of temperature on retention and selectivity is dictated by the stationary phase mechanism. Use this table to determine your starting strategy.

Column ChemistryPrimary MechanismRecommended TempWhy?[1]
Zwitterionic HILIC (e.g., HILIC-Z, ZIC-HILIC)Electrostatic & PartitioningLow (15°C - 25°C) Partitioning into the water layer is exothermic. Lower temperatures increase retention and often improve the selectivity between methylated isomers (Anserine/Balenine).
Amide HILIC (e.g., BEH Amide)Hydrogen BondingElevated (35°C - 45°C) Higher temperatures reduce mobile phase viscosity, improving mass transfer kinetics for these polar molecules, resulting in sharper peaks and higher efficiency.
Reversed-Phase (C18) + Ion PairingHydrophobic InteractionStandard (25°C - 30°C) Temperature has a minor effect on selectivity here. Control is needed primarily for retention time reproducibility, not resolution improvement.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: Co-elution of Anserine and Balenine

Context: These two are structural isomers. Anserine is methylated at the


 position; Balenine is methylated at the 

position. They often co-elute in standard HILIC conditions.

Q: I am using a Zwitterionic HILIC column at 40°C and the isomers are merging. What should I do? A: Lower the column temperature to 15°C or 20°C.

  • The Science: The transfer of these hydrophilic analytes from the acetonitrile-rich bulk phase to the water-rich stationary layer is an exothermic process.[2] Lowering the temperature favors this transfer (increasing

    
    ). More importantly, the subtle pKa differences between the methylated imidazole rings are often accentuated at lower temperatures, improving the selectivity factor (
    
    
    
    ).
  • Action: Set the column oven to 15°C. Ensure your mobile phase is pre-equilibrated to avoid thermal mismatch.

Issue 2: Broad or Tailing Peaks (Low Efficiency)

Context: Beta-alanyl dipeptides are zwitterions. Secondary electrostatic interactions with residual silanols can cause tailing.

Q: My Carnosine peak is tailing significantly on my Amide column. Will cooling helping? A: No, you should likely INCREASE the temperature.

  • The Science: On Amide columns, mass transfer resistance is a common cause of broadening. Increasing the temperature to 40–50°C lowers the viscosity of the mobile phase (typically high ACN). This increases the diffusion coefficient of the analytes, allowing them to move in and out of the pores more efficiently, sharpening the peaks.

  • Action: Increase temperature in 5°C increments. Note: Do not exceed the column's thermal limit (usually 60-80°C).

Issue 3: Retention Time Drifting

Context: HILIC separations are notoriously sensitive to thermal fluctuations because the "stationary phase" is actually a dynamic water layer adsorbed onto the surface.

Q: My retention times shift throughout the day. Is my oven broken? A: It is likely an equilibration issue.

  • The Science: When you change temperature in HILIC, the volume and composition of the water layer on the silica surface change. This re-equilibration is slow.

  • Action: If you change the temperature by even 5°C, allow at least 20–30 column volumes of equilibration time before injecting. Ensure the column compartment is actively thermostatted, not just "room temperature."

Workflow Visualization: Method Development Logic

The following diagram illustrates the decision process for optimizing temperature based on resolution and pressure constraints.

TemperatureOptimization Start Start: Beta-Alanyl Dipeptide Separation ColumnSelect Select Column Chemistry Start->ColumnSelect Amide Amide / Silica HILIC ColumnSelect->Amide ZIC Zwitterionic HILIC (ZIC) ColumnSelect->ZIC AmidePath Set Initial Temp: 40°C (Maximize Efficiency) Amide->AmidePath ZICPath Set Initial Temp: 20°C (Maximize Selectivity) ZIC->ZICPath CheckRes Check Resolution (Rs) between Anserine/Balenine AmidePath->CheckRes ZICPath->CheckRes ResGood Rs > 1.5? Proceed to Validation CheckRes->ResGood Yes ResBad Rs < 1.5 Troubleshoot CheckRes->ResBad No AmideFix Action: Check pH or Switch to ZIC Column ResBad->AmideFix If Amide ZICFix Action: LOWER Temp to 10-15°C ResBad->ZICFix If ZIC

Caption: Decision tree for temperature optimization. Note that cooling is the primary strategy for Zwitterionic columns to separate isomers, while heating is used for Amide columns to improve peak shape.

Optimized Experimental Protocol (HILIC)

This protocol is based on the separation of Carnosine, Anserine, and Balenine using a Zwitterionic stationary phase, which offers the highest selectivity for the isomers.

Materials
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 150 mm, 1.9 µm) or equivalent ZIC-HILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 9.0 (adjusted with Ammonium Hydroxide). Note: High pH often improves peak shape for these basic peptides on HILIC-Z.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Method
  • Preparation: Prepare the mobile phases. Ensure Mobile Phase A is filtered (0.2 µm).

  • System Equilibration:

    • Set Column Temperature to 15°C .

    • Purge lines.

    • Ramp flow to 0.4 mL/min.

    • Equilibrate at initial conditions (90% B) for at least 30 minutes.

  • Gradient Profile:

    • 0.0 min: 90% B

    • 10.0 min: 60% B

    • 12.0 min: 60% B

    • 12.1 min: 90% B

    • 17.0 min: 90% B (Re-equilibration)

  • Detection:

    • LC-MS/MS (ESI Positive) is preferred.

    • MRM Transitions:

      • Carnosine: 227.1

        
         110.1
        
      • Anserine: 241.1

        
         109.1
        
      • Balenine: 241.1

        
         109.1 (Note: Same mass, requires chromatographic separation).
        
Why this works:

The 15°C setpoint is crucial. At this temperature, the kinetic difference in interaction between the N-methyl (Anserine) and N


-methyl (Balenine) groups with the zwitterionic surface is maximized. Raising the temperature to 40°C often causes these peaks to merge into a single broad feature.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for this? A: Only if you use ion-pairing agents (e.g., heptanesulfonic acid) or derivatization (e.g., OPA). Native dipeptides are too polar for C18 and will elute in the void volume (


). If using Ion-Pairing, temperature control is less critical for separation but essential for retention stability.

Q: Why does my pressure spike when I lower the temperature? A: Viscosity. ACN/Water mixtures are more viscous at lower temperatures. If you run at 15°C, ensure your flow rate does not generate backpressure exceeding the column's limit (typically 600-1000 bar for UHPLC). You may need to reduce flow from 0.4 mL/min to 0.25 mL/min.

Q: I see "split peaks" for Carnosine. Is this a temperature issue? A: It is likely a sample solvent mismatch. If your sample is dissolved in 100% water and injected into a 90% ACN mobile phase, the mismatch disrupts the HILIC partitioning. Dissolve samples in 75:25 ACN:Water. Temperature will not fix solvent mismatch.

References

  • Mora, L., Sentandreu, M. A., & Toldrá, F. (2007).[3] Hydrophilic Chromatographic Determination of Carnosine, Anserine, Balenine, Creatine, and Creatinine.[3][4][5] Journal of Agricultural and Food Chemistry, 55(12), 4664–4669.[3] Link

  • Agilent Technologies. (2023). Optimization and Comparison of Common HILIC Columns, Mobile Phases, and Additives for Metabolomics. Agilent Application Notes. Link

  • Mac-Mod Analytical. (n.d.). ACE HILIC Method Development Guide. Mac-Mod Technical Resources. Link

  • BioRxiv. (2023). Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics.[6] BioRxiv Preprint. Link

Sources

Addressing baseline noise in MS analysis of N-beta-alanyl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-beta-alanyl-L-serine MS Analysis

Welcome to the technical support guide for the mass spectrometry (MS) analysis of N-beta-alanyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on addressing baseline noise. Elevated baseline noise can obscure the signal of your target analyte, leading to poor sensitivity and inaccurate quantification.[1] This guide provides a structured approach to identifying and mitigating the various sources of noise in your LC-MS system.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" baseline noise in the context of peptide analysis?

A1: There isn't a universal value that defines high baseline noise, as it is relative to the signal intensity of your analyte of interest. A good rule of thumb is to evaluate the signal-to-noise ratio (S/N). For quantitative analyses, a S/N of at least 10 is often required for the lower limit of quantification (LLOQ). If your baseline noise is compromising your ability to achieve this, it should be addressed. The instrument's background level is the signal produced when analyzing a blank, and noise is the fluctuation of this background.[2]

Q2: My baseline is noisy only when my analyte, N-beta-alanyl-L-serine, is supposed to elute. What could be the cause?

A2: This phenomenon, often referred to as "analyte-induced noise," can be due to several factors. It could be related to the specific fragmentation of your dipeptide, in-source fragmentation, or the presence of co-eluting impurities from your sample matrix. It's also possible that the analyte itself is not stable under the electrospray ionization (ESI) conditions, leading to inconsistent ionization and, consequently, a noisy signal.

Q3: Can my choice of mobile phase additives contribute to baseline noise?

A3: Absolutely. While additives like formic acid or ammonium acetate are often necessary for good chromatography and ionization efficiency, using a higher concentration than needed can increase background noise.[1][3] Always use the lowest concentration that provides optimal results. Furthermore, the purity of these additives is critical; always use LC-MS grade additives to avoid introducing contaminants.[1][3]

Q4: How can I quickly differentiate between chemical and electronic noise?

A4: A straightforward diagnostic test is to turn off the ESI spray voltage and the liquid flow. If the noise disappears, it is likely chemical noise originating from your solvent, sample, or LC system.[4] If the noise persists, it is probably electronic noise, which may require intervention from a service engineer.[4] Chemical noise typically appears at specific m/z values, whereas electronic noise is often more random.[4]

In-Depth Troubleshooting Guides

A systematic approach is crucial for effectively troubleshooting baseline noise. The following sections break down potential noise sources into four key areas: the sample, the mobile phase, the LC system, and the mass spectrometer.

Sample-Related Issues

The sample itself is a primary source of contamination and matrix effects that can significantly elevate baseline noise.[1][5]

1.1. Inadequate Sample Preparation

  • Causality: Complex biological matrices contain a plethora of molecules (salts, lipids, proteins) that can interfere with the ionization of N-beta-alanyl-L-serine, leading to ion suppression and increased background noise.[5][6] Particulates from the sample can also shed into the system, causing blockages and erratic pressure, which translates to a noisy baseline.[7]

  • Troubleshooting Protocol:

    • Filtration: Always filter your samples through a 0.22 µm syringe filter before injection. This is a fundamental step to remove particulate matter.[7]

    • Solid-Phase Extraction (SPE): For complex matrices, employ an SPE protocol to clean up your sample. A reverse-phase C18 sorbent is often a good starting point for retaining the dipeptide while washing away more polar contaminants.

    • Protein Precipitation: If your sample contains a high concentration of proteins, a protein precipitation step using a solvent like acetonitrile is recommended.

    • Desalting: High salt concentrations can cause adduct formation and signal suppression.[6] An offline desalting step using a C18 tip or a small SPE cartridge can be beneficial.[5]

1.2. Contaminants in the Sample

  • Causality: Contaminants can be introduced during sample collection, storage, or preparation. Common culprits include plasticizers (e.g., phthalates) from plasticware, detergents from glassware, and polymers from SPE cartridges.[3][6][8]

  • Troubleshooting Protocol:

    • Solvent and Reagent Purity: Use only high-purity, LC-MS grade solvents and reagents for sample preparation.[7]

    • Glassware vs. Plasticware: Be mindful of your choice of vials and tubes. While glass can leach metal ions, plastic can introduce plasticizers.[6] Run blanks with each type of container to identify any potential leaching.

    • Blank Injections: Prepare a "method blank" that goes through the entire sample preparation process. This will help identify contaminants introduced during sample workup.

Mobile Phase-Related Issues

The mobile phase is continuously flowing through the system, making it a significant potential source of baseline noise.[9]

2.1. Solvent and Additive Quality

  • Causality: Using solvents of insufficient purity (e.g., HPLC-grade instead of LC-MS grade) is a common cause of high background noise.[8][10] These solvents can contain non-volatile residues, metal ions, and other impurities that are readily ionized, creating a high chemical background.[8][11]

  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Always use solvents specifically designated as "LC-MS grade" or equivalent.[8]

    • Freshly Prepared Mobile Phase: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can cause baseline disturbances and system blockages.[3]

    • Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the detector, which can cause sharp, irregular noise spikes.[12]

2.2. Mobile Phase Composition

  • Causality: Improper mixing of mobile phase components or a poorly chosen gradient can lead to baseline drift and noise.[1][13] For example, a steep gradient can cause a significant change in the mobile phase's viscosity and ionization characteristics, resulting in a rising baseline.

  • Troubleshooting Protocol:

    • Gradient Optimization: If using a gradient, ensure it is not too steep. A shallower gradient can often lead to a more stable baseline.

    • Isocratic Hold: Include a brief isocratic hold at the beginning of your gradient to allow the column to equilibrate fully with the initial mobile phase conditions.

    • Pump Performance: Inconsistent pump performance can lead to improper mobile phase mixing and a noisy baseline.[13] Monitor the pump pressure for any unusual fluctuations.[1]

LC System-Related Issues

Contamination and hardware issues within the LC system are frequent contributors to baseline noise.

3.1. System Contamination

  • Causality: Over time, non-volatile components from samples and mobile phases can accumulate in the injector, tubing, and column.[1] This buildup can leach into the mobile phase, causing a consistently high background.

  • Troubleshooting Protocol:

    • Systematic Flushing: A systematic flushing of the LC system is a crucial first step. This involves sequentially flushing the pump, injector, and column with a series of solvents of increasing and then decreasing polarity. A common flushing sequence is:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Acetonitrile

      • Methanol

      • Water

    • Column Washing: If the column is suspected to be the source of contamination, a more rigorous washing procedure may be necessary. Always consult the column manufacturer's guidelines for recommended washing solvents.

3.2. Hardware Issues

  • Causality: Leaks in the system, a failing detector lamp (in UV-Vis detectors, often used in conjunction with MS), or a faulty pump can all manifest as baseline noise.[12]

  • Troubleshooting Protocol:

    • Leak Check: Visually inspect all fittings for any signs of leakage. A small, consistent leak can introduce air into the system and cause baseline instability.

    • Pump Pressure Monitoring: As mentioned earlier, monitor the pump pressure. Irregular pressure fluctuations can indicate a problem with the pump seals or check valves.[1][12]

Mass Spectrometer-Related Issues

Issues within the mass spectrometer itself can also be a source of noise.

4.1. Ion Source Contamination

  • Causality: The ion source is where the analyte is ionized, and it is prone to contamination from non-volatile sample components and mobile phase additives. A dirty ion source can lead to unstable spray and a noisy baseline.

  • Troubleshooting Protocol:

    • Source Cleaning: Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.

    • Source Parameter Optimization: Optimize the ion source parameters, including the gas flow rates (nebulizer and drying gas) and temperature, for N-beta-alanyl-L-serine.[10] An unstable electrospray will result in a noisy signal.

4.2. Detector and Electronics

  • Causality: While less common, issues with the detector or the instrument's electronics can cause a noisy baseline. This is often characterized by random, high-frequency noise that is independent of the LC flow or ESI voltage.

  • Troubleshooting Protocol:

    • Electronic Noise Test: As described in the FAQs, turn off the liquid flow and spray voltage. If the noise persists, it is likely electronic in nature.[4]

    • Contact Service Engineer: If you suspect an electronic issue, it is best to contact your instrument manufacturer's service engineer for diagnosis and repair.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing the source of baseline noise.

TroubleshootingWorkflow Start High Baseline Noise Observed Isolate_System Isolate LC from MS. Run MS with direct infusion. Start->Isolate_System Noise_in_MS Noise Persists? Isolate_System->Noise_in_MS Yes LC_or_Solvent_Issue Potential LC/Solvent Issue Isolate_System->LC_or_Solvent_Issue No MS_Issue Potential MS Issue: - Contaminated Ion Source - Electronic Noise - Detector Fault Noise_in_MS->MS_Issue Yes Noise_in_MS->LC_or_Solvent_Issue No Replace_Column Replace column with union. LC_or_Solvent_Issue->Replace_Column Noise_in_LC Noise Persists? Replace_Column->Noise_in_LC No System_Contamination System/Solvent Contamination Replace_Column->System_Contamination Yes Column_Issue Column is the source. - Contamination - Bleed Noise_in_LC->Column_Issue

Caption: A logical workflow for troubleshooting baseline noise.

Summary Table of Troubleshooting Steps

Potential Source Key Indicators Primary Action(s)
Sample Noise appears with sample injection; matrix effects observed.Improve sample cleanup (filtration, SPE); use high-purity solvents.
Mobile Phase Consistent high background; baseline drift with gradient.Use fresh, LC-MS grade solvents and additives; degas thoroughly.
LC System Irregular pressure; noise persists without a column.Flush the system with a series of solvents; check for leaks.
MS System Unstable spray; noise present with direct infusion.Clean the ion source; optimize source parameters.
Electronics Random, high-frequency noise; persists with no flow/voltage.Contact a service engineer for diagnosis.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. (2020, November 11). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • PubMed. (2011, June 15). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. [Link]

  • PMC. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. [Link]

  • Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. [Link]

  • ResearchGate. (n.d.). Chemical noise in mass spectrometry: Part I. [Link]

  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?[Link]

  • Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • Mzmine Documentation. (n.d.). Mass detection. [Link]

Sources

Technical Support Center: N-β-Alanyl-L-Serine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-β-Alanyl-L-Serine. This portal is designed for drug development professionals and analytical scientists facing stability, formulation, and quantification challenges with serine-containing dipeptides.

Zone 1: Mechanistic Knowledge Base (FAQs)

Q: Why is my N-β-Alanyl-L-Serine sample degrading rapidly at pH 6.0, and what are the cleavage products? A: At weakly acidic to neutral pH (pH 5–7), the primary degradation pathway is not standard hydrolysis, but rather an N-O acyl shift [1]. The hydroxyl group (-OH) on the L-serine side chain acts as a potent nucleophile due to its close spatial proximity to the preceding amide bond. It attacks the adjacent amide carbonyl carbon, forming a cyclic oxazolidine intermediate. This intermediate subsequently rearranges into an ester. Because ester bonds are significantly more labile than amide bonds, the peptide backbone rapidly cleaves at the N-terminal side of the serine residue, yielding free β-alanine and L-serine[1],[2].

Q: I am formulating the dipeptide in an alkaline buffer (pH 8.5). Why am I seeing a mass shift of -18 Da in my MS data? A: A mass shift of -18 Da under alkaline conditions indicates the loss of a water molecule via β-elimination [3]. Under basic conditions, hydroxide ions (OH⁻) abstract the slightly acidic alpha-proton of the serine residue. The hydroxyl group on the beta-carbon is then expelled as a leaving group. This converts the L-serine residue into a dehydroalanine (Dha) residue, introducing a highly reactive double bond into your molecule[4],[2].

Q: Is the dipeptide completely stable at highly acidic pH (< 3)? A: No. While highly acidic conditions successfully suppress both the N-O acyl shift and β-elimination, pH levels below 3 promote classical acid-catalyzed hydrolysis of the amide bond[1]. The carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water, leading to the irreversible fragmentation of the dipeptide.

DegradationMechanisms Target N-β-Alanyl-L-Serine pH_Acid Acidic (pH < 3) Target->pH_Acid pH_Neut Weakly Acidic/Neutral (pH 5-7) Target->pH_Neut pH_Alk Alkaline (pH > 8) Target->pH_Alk Mech_Acid Acid-Catalyzed Hydrolysis (Amide Bond Cleavage) pH_Acid->Mech_Acid H+ Attack Mech_Neut N-O Acyl Shift (Oxazolidine Intermediate) pH_Neut->Mech_Neut Ser-OH Nucleophilic Attack Mech_Alk β-Elimination (Dehydroalanine Formation) pH_Alk->Mech_Alk OH- Abstracts α-Proton

pH-dependent degradation pathways of N-β-Alanyl-L-Serine highlighting key structural vulnerabilities.

Zone 2: Diagnostic Data & Mitigation Strategies

To assist in rapid troubleshooting, the following table synthesizes the quantitative diagnostic markers and mitigation strategies for N-β-Alanyl-L-Serine across the pH spectrum.

pH RangeDominant Degradation PathwayExpected MS Mass ShiftKey Intermediate / ProductFormulation Mitigation Strategy
< 3.0 Acid-catalyzed hydrolysisCleavage FragmentsFree β-Alanine + L-SerineStore lyophilized; avoid prolonged exposure to strong acids.
3.5 – 4.5 Zone of Maximum StabilityNoneIntact DipeptideOptimal formulation pH. Buffer with weak acids like acetate.
5.0 – 7.0 N-O Acyl ShiftCleavage FragmentsOxazolidine / Ester intermediateKeep temperatures < 4°C; minimize time in aqueous solution.
> 8.0 β-Elimination-18.01 DaDehydroalanine (Dha)Strictly avoid alkaline buffers; use non-nucleophilic bases if required.

Zone 3: Protocol Vault

Self-Validating LC-MS/MS Stability Profiling Protocol

When analyzing serine-containing peptides, the analytical method itself can induce degradation (e.g., on-column β-elimination). This protocol is engineered as a self-validating system to ensure that observed degradation is a true reflection of the sample's stability, not an artifact of the assay[3].

Causality Check: Why use an acidic quench and acidic mobile phase? Alkaline conditions promote β-elimination. By quenching the reaction with 0.1% Trifluoroacetic acid (TFA) and using an acidic mobile phase (pH ~2), we immediately protonate the silanol groups on the stationary phase and eliminate hydroxide ions, effectively "freezing" the degradation profile and preventing on-column artifact generation[3].

Step-by-Step Methodology:
  • System Suitability & Baseline Establishment (The Self-Validation Step):

    • Prepare a 1 mg/mL stock of N-β-Alanyl-L-Serine in 0.1% TFA (Mobile Phase A).

    • Validation Logic: Immediately inject this T=0 control . If the extracted ion chromatogram (EIC) shows >0.5% dehydroalanine (-18 Da peak), your autosampler temperature is too high, or your source parameters are inducing in-source fragmentation. Do not proceed until the T=0 baseline is clean.

  • Time-Course Incubation:

    • Aliquot the dipeptide into three separate buffers: pH 2.0 (Phosphate), pH 6.0 (Ammonium Acetate), and pH 9.0 (Ammonium Bicarbonate) at a final concentration of 100 µg/mL.

    • Incubate samples in a thermocycler at 37°C to accelerate degradation kinetics.

  • Reaction Quenching:

    • At predetermined time points (e.g., 1h, 4h, 24h), extract a 50 µL aliquot.

    • Critical Step: Immediately quench by adding 50 µL of 0.2% TFA in water. This drops the pH below 3.0, instantly halting both the N-O acyl shift and β-elimination pathways.

  • UHPLC-MS/MS Analysis:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 2% to 40% B over 10 minutes.

    • Detection: Positive electrospray ionization (ESI+). Monitor the parent ion [M+H]+ (m/z ~177.08)[5], the Dha product [M-H2O+H]+ (m/z ~159.07)[5], and specific cleavage fragments.

LCMSWorkflow Prep 1. Sample Prep (pH Buffers) Incubate 2. Thermal Stress (37°C Time-Course) Prep->Incubate T=0 Control Quench 3. Acidic Quench (0.1% TFA) Incubate->Quench Aliquot Analyze 4. UHPLC-MS/MS (Acidic Mobile Phase) Quench->Analyze Lock State

Self-validating LC-MS/MS workflow for profiling dipeptide stability while preventing artifacts.

References

1.[1] Encyclopedia MDPI. "Instability of Peptide and Possible Causes of Degradation." Encyclopedia.pub. Available at: 2.[5] PubChemLite. "Beta-alanyl-l-serine (C6H12N2O4)." Uni.lu. Available at: 3.[3] BenchChem. "A Researcher's Guide to HPLC Analysis of Peptides Containing the Cys-Ser Sequence." Benchchem.com. Available at: 4.[4] LCGC International. "Enriching the Phosphoproteome." Chromatographyonline.com. Available at: 5.[2] National Institutes of Health (PMC). "Fragmentation of monoclonal antibodies." Nih.gov. Available at:

Sources

Reducing hygroscopic clumping of N-beta-alanyl-L-serine powder

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Hygroscopic Clumping of N-beta-alanyl-L-serine Powder

Document ID: TS-BAS-004 | Version: 2.1 | Status: Active

Executive Summary: The Hygroscopicity Challenge

N-beta-alanyl-L-serine is a dipeptide combining beta-alanine and L-serine. Its physical handling profile is dominated by the hydrophilic nature of the serine hydroxyl group (-OH) and the zwitterionic character of the peptide backbone.

When exposed to ambient humidity, this compound exhibits deliquescence —it absorbs atmospheric moisture until it dissolves in the absorbed water, forming a sticky gum or "cement-like" clump. This is not a sign of chemical degradation (hydrolysis), but a physical phase transition that compromises weighing accuracy and experimental reproducibility.

This guide provides the protocols required to reverse clumping and prevent its recurrence, ensuring your molar concentrations remain accurate.

Troubleshooting Guide & FAQs

Category 1: Immediate Handling & "The Brick" Phenomenon

Q: I removed the vial from -20°C storage, and within minutes the free-flowing powder turned into a sticky brick. Is the product ruined? A: The product is likely chemically intact, but physically compromised. You have encountered thermal condensation . When a cold vial is opened in a warm, humid room, the dew point is reached immediately on the powder's surface.

  • The Fix: Do not attempt to chip it out. Re-seal the vial immediately with parafilm. Allow it to equilibrate to room temperature (RT) for at least 4 hours (or overnight) in a desiccator.

  • The Prevention: Never open a cold peptide vial.[1] Always allow the vial to reach ambient temperature before breaking the seal.

Q: The powder is clumped inside the sealed vial even before I opened it. Why? A: This indicates a seal failure during storage or insufficient drying during the initial lyophilization.

  • The Fix: If the clump is hard, you must redissolve and re-lyophilize (See Protocol B). If it is soft, you may be able to break it up mechanically under an inert atmosphere.

Category 2: Weighing & Dispensing

Q: How do I weigh out 5 mg without the mass increasing on the balance due to water absorption? A: You are observing the kinetics of hygroscopicity in real-time. You cannot weigh this accurately on an open bench.

  • The Protocol:

    • Ideal: Use a glove box with

      
       or Ar atmosphere.
      
    • Standard Lab: Use the "Difference Method."

      • Tare a closed vessel containing the peptide.[2]

      • Quickly remove an estimated amount.

      • Close the vessel and weigh again.

      • The loss in mass is your sample weight. Never weigh the powder directly on an open weigh boat; it will absorb water during the process, leading to an under-dosing of the actual peptide.

Category 3: Solubilization

Q: Can I just dissolve the clumped powder in my buffer? A: Only if you dissolve the entire vial content.

  • The Logic: If you try to weigh a clump, you are weighing Peptide + Water. You will not know the ratio. If the vial label says "10 mg," and you dissolve the whole sticky mass in 10 mL, you know you have a 1 mg/mL solution regardless of the water weight.

  • Warning: If you need only a fraction of the clumped material, you must re-lyophilize first to establish a dry baseline mass.

Technical Data & Storage Specifications

ParameterSpecificationImpact on Handling
Molecular Weight 176.17 g/mol Small molecule; high surface area to mass ratio increases moisture uptake rates.
Hygroscopicity High (Deliquescent)Rapidly transitions from solid to gum at >45% Relative Humidity (RH).
Storage Temp -20°C (Long term)Prevents chemical degradation but increases condensation risk upon retrieval.
Reconstitution Water, PBS, dilute Acetic AcidSerine residue aids solubility; clumps usually dissolve easily despite appearance.
Critical Handling Equilibrate to RT MANDATORY step before breaking the vial seal.

Visualization: Handling Workflows

Figure 1: Decision Tree for Handling Clumped Material

Caption: Logical workflow to determine if clumped N-beta-alanyl-L-serine can be used directly or requires reprocessing.

HandlingLogic Start User observes Clumped Powder CheckSeal Was vial stored at -20°C? Start->CheckSeal Equilibrate Did you equilibrate to RT before opening? CheckSeal->Equilibrate Yes SealFail Cause: Seal Failure or Slow Leak CheckSeal->SealFail No (RT Storage) Condensation Cause: Thermal Condensation (Moisture from air) Equilibrate->Condensation No Equilibrate->SealFail Yes DecisionUse Do you need the ENTIRE vial? Condensation->DecisionUse SealFail->DecisionUse ActionDissolve Solubilize ENTIRE content in buffer. DecisionUse->ActionDissolve Yes ActionLyophilize PROTOCOL B: Re-Lyophilize to dry powder DecisionUse->ActionLyophilize No (Need partial) ActionCalc Calculate Conc. based on LABEL weight (not weighed mass) ActionDissolve->ActionCalc ActionWeigh Weigh required amount under inert gas ActionLyophilize->ActionWeigh

Experimental Protocols

Protocol A: Aliquoting Under Inert Atmosphere

Use this protocol to prevent future clumping of stock powder.

Prerequisites:

  • Dry Nitrogen (

    
    ) or Argon gas source.
    
  • Glove bag or Glove box (if available); alternatively, an inverted funnel method.

  • Desiccated vials (amber glass preferred).

Steps:

  • Equilibration: Remove the source vial from -20°C storage and place it in a desiccator cabinet at room temperature for 4 hours .

  • Environment Prep: If a glove box is unavailable, place a funnel connected to a gentle

    
     stream over the balance pan. This creates a localized "curtain" of dry gas.
    
  • Opening: Open the source vial only inside the dry gas stream.

  • Aliquot: Quickly weigh out single-use portions (e.g., 1 mg, 5 mg) into individual tubes.

  • Sealing: Cap the tubes immediately. Wrap the caps with Parafilm to ensure an airtight seal.

  • Storage: Place aliquots back into -20°C storage. When needed, thaw one aliquot; do not re-freeze.

Protocol B: Correcting Water Content (Re-Lyophilization)

Use this when the powder is too sticky to weigh and you cannot use the entire vial.

Mechanism: Sublimation of absorbed water under vacuum to restore the free-flowing powder state.

Steps:

  • Dissolution: Add the minimum volume of HPLC-grade water (or 0.1% Acetic Acid) to the vial to fully dissolve the clumped "brick." Vortex until clear.

  • Freezing: Shell-freeze the vial in liquid nitrogen or dry ice/ethanol bath to maximize surface area.

  • Drying: Place on a lyophilizer.

    • Condenser Temp: < -50°C.[3]

    • Vacuum: < 100 mTorr.

    • Time: 12–24 hours depending on volume.

  • Result: The product should appear as a fluffy, white cake (lyophilizate).

  • Immediate Action: Backfill the lyophilizer with Nitrogen (if equipped) or cap immediately upon removal to prevent rapid re-absorption of moisture.

Figure 2: Moisture Scavenging Workflow

Caption: The physical pathway of water absorption and the intervention points for N-beta-alanyl-L-serine.

MoisturePath Atmosphere Atmospheric H2O (Humidity) Peptide N-beta-alanyl-L-serine (Surface) Atmosphere->Peptide Exposure Adsorption Adsorption (Surface Wetting) Peptide->Adsorption Hydrophilic Attraction Absorption Absorption (Deliquescence/Clumping) Adsorption->Absorption Time > 5 mins Intervention2 Lyophilization (Reversal) Absorption->Intervention2 Requires Intervention1 Desiccant/Seal (Prevention) Intervention1->Atmosphere Blocks Intervention2->Peptide Restores

References

  • Citation Context: Establishes the industry standard for equilibrating peptides to room temperature to prevent condensation and degrad
  • Citation Context: Supports the recommendation of using inert atmospheres (Nitrogen/Argon) for weighing hygroscopic reagents containing Serine or Methionine.
  • PubChem. (2025).[4][5] Beta-alanyl-l-serine (Compound Summary). National Library of Medicine.[4] Retrieved from [Link][5]

    • Citation Context: Verifies the chemical structure (C6H12N2O4) and physical properties relevant to hygroscopicity.
  • Aqualab. (n.d.). The Food Manufacturer's Guide to Eradicating Caking and Clumping. Retrieved from [Link]

    • )

Sources

Validation & Comparative

1H-NMR and 13C-NMR spectral analysis of N-beta-alanyl-L-serine

Technical Guide: 1H and 13C NMR Spectral Profiling of N- -Alanyl-L-Serine[1]

Executive Summary & Strategic Context

N-


11

The critical analytical challenge lies not in identifying the functional groups, but in proving the covalent amide linkage versus a simple electrostatic mixture of

1
The Core Comparison
FeatureTarget: N-

-Alanyl-L-Serine
Alternative: Mix (

-Ala + L-Ser)
Primary Diagnostic Serine

-CH downfield shift (

ppm)
Serine

-CH remains at ~3.95 ppm
Carbonyl Environment Distinct Amide (~172 ppm) & Acid (~175 ppm) signalsTwo Acid/Carboxylate signals (~176-180 ppm)
Connectivity HMBC correlation between Ser-NH and

-Ala-CO
No intermolecular correlations

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral clarity, follow this standardized sample preparation protocol. This system is designed to minimize pH-dependent shift variations, which are critical in zwitterionic peptides.[1]

Step 1: Sample Preparation[1]
  • Solvent Selection:

    • Primary (Structural Proof): Deuterium Oxide (

      
      , 99.9% D) is preferred for resolution of non-exchangeable protons.[1]
      
    • Secondary (Amide Verification): DMSO-

      
       is required if direct observation of the amide proton (
      
      
      ) is necessary (prevents exchange).[1]
  • Concentration: Prepare a 10–20 mM solution. High concentrations (>50 mM) may induce aggregation shifts.[1]

  • pH Control (Critical): Adjust pH* (observed pH reading) to 6.0–7.0 using NaOD/DCl.

    • Why? At extreme pH, the protonation state of the N-terminal amine and C-terminal carboxylate changes, shifting signals by up to 0.5 ppm.[1] A neutral pH ensures the zwitterionic form (

      
      ), matching standard library data.[1]
      
  • Referencing: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm as an internal standard. Avoid TMS in aqueous systems due to solubility issues.[1]

1H-NMR Spectral Analysis

Structural Connectivity & Numbering

To interpret the data, we utilize the following numbering scheme:

  • 
    -Alanine moiety: 
    
    
    [1][2]
  • Serine moiety:

    
    [1]
    
Comparative Data Table ( , 500 MHz)

The following table contrasts the dipeptide with its constituent amino acids. The "Shift Effect" column quantifies the diagnostic change upon peptide bond formation.[1]

MoietyPositionProton Type

Dipeptide (ppm)

Free AA (ppm)

(Shift Effect)
Multiplicity (

Hz)

-Ala

-Pos

3.25 3.18+0.07Triplet (6.[1]5)

-Ala

-Pos

2.68 2.56+0.12 Triplet (6.[1]5)
Ser

-Pos

4.35 3.96+0.39 dd (5.0, 4.[1]5)
Ser

-Pos

3.85 - 3.95 3.83 - 3.95~0.00Multiplet
Expert Insight: The Diagnostic Signals
  • The "Serine Alpha" Indicator: The most definitive proof of synthesis is the shift of the Serine

    
    -proton from 3.96 ppm  (free) to approx 4.35 ppm  (bound).[1]
    
    • Mechanism:[1][3] The formation of the amide bond converts the adjacent amine (electron-donating) into an amide (electron-withdrawing).[1] This deshields the

      
      -proton, moving it downfield.[1] If you see a triplet/dd at 3.96 ppm, your reaction failed.[1]
      
  • The

    
    -Alanine Methylene: 
    The 
    
    
    -methylene of
    
    
    -alanine (adjacent to the carbonyl) shifts from 2.56 ppm to 2.68 ppm .[1] While subtle, this shift confirms that the carboxylate has been converted to an amide carbonyl.[1]

13C-NMR Spectral Analysis

Carbon NMR provides the skeletal verification necessary to confirm the carbon count and oxidation states.[1]

Comparative Data Table ( )
Carbon IDType

Dipeptide (ppm)

Free AA (ppm)
Diagnostic Note

-Ala C=O
Amide Carbonyl172.5 176.0 (Acid)Key Diagnostic: Upfield shift due to amide resonance.[1]
Ser C=O Acid Carbonyl175.8 174.5Remains characteristic of free carboxylate.[1]
Ser

Methine56.5 57.2Slight shift; less diagnostic than 1H.[1]
Ser

Methylene62.8 61.5Standard alcohol region.[1]

-Ala

Methylene (N)36.8 37.5-

-Ala

Methylene (CO)32.5 33.1-

Visualization: Structural & Logic Diagrams[1]

Molecular Connectivity & NMR Assignment

This diagram illustrates the structure of N-

Gcluster_0Beta-Alanine Moietycluster_1L-Serine MoietyN_termH2N(Exchangeable)C_betaCH2 (beta)δ ~3.25 ppm(Triplet)N_term->C_betaC_alphaCH2 (alpha)δ ~2.68 ppm(Triplet)C_beta->C_alphaC_amideC=O(Amide)δ ~172.5 ppmC_alpha->C_amideN_amideNH(Amide Link)C_amide->N_amidePeptide BondC_ser_alphaCH (alpha)δ ~4.35 ppm(Key Diagnostic)N_amide->C_ser_alphaC_ser_alpha->C_amideHMBC Correlation(Proof of Linkage)C_ser_betaCH2-OHδ ~3.90 ppmC_ser_alpha->C_ser_betaC_acidCOOHδ ~175.8 ppmC_ser_alpha->C_acid

Caption: Structural connectivity map of N-

Assignment Logic Flowchart

Use this workflow to validate your spectrum systematically.

LogicStartStart: Acquire 1H Spectrum (D2O)Check_SerCheck ~4.35 ppm RegionStart->Check_SerIs_SignalIs there a dd/triplet?Check_Ser->Is_SignalYes_SignalPeptide Bond Likely Formed(Serine Alpha Shifted)Is_Signal->Yes_SignalYesNo_SignalCheck ~3.96 ppmIs_Signal->No_SignalNoConfirm_BetaCheck ~2.68 ppm (Triplet)Yes_Signal->Confirm_BetaFree_AASignal at ~3.96 ppm only?Reaction Failed (Free Serine)No_Signal->Free_AACOSY_CheckRun COSY 2DConfirm_Beta->COSY_CheckCOSY_LogicDoes 4.35 ppm coupleto 3.90 ppm (CH2-OH)?COSY_Check->COSY_LogicHMBC_CheckRun HMBC 2DCOSY_Logic->HMBC_CheckYesHMBC_LogicDoes 4.35 ppm (Ser-H)correlate to 172 ppm (C=O)?HMBC_Check->HMBC_LogicFinalValid N-beta-alanyl-L-serineHMBC_Logic->FinalYes

Caption: Decision tree for spectral validation. Follow this path to distinguish the dipeptide from starting materials.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for L-Serine (bmse000048).[1] University of Wisconsin-Madison.[1] Available at: [Link][1]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for Beta-Alanine (bmse000159).[1] University of Wisconsin-Madison.[1] Available at: [Link][1]

  • Wishart, D.S., et al. (1995).[1] 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135-140.[1] (Standard protocol for DSS referencing).

  • PubChem. Beta-alanyl-l-serine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds.[1] Springer.[1] (Source for peptide bond shift increments).

Comparative Stability of N-beta-alanyl-L-serine vs. Carnosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Functionality Trade-Off

This guide presents a critical analysis of N-beta-alanyl-L-serine as a stabilized analog of the endogenous dipeptide Carnosine (beta-alanyl-L-histidine) .

While Carnosine is a potent pleiotropic agent (buffer, antioxidant, antiglycator), its therapeutic utility is severely limited by human serum carnosinase (CN1) , which hydrolyzes it with a half-life of <5 minutes in plasma.

N-beta-alanyl-L-serine represents a strategic structural modification. By replacing the C-terminal Histidine with Serine, the molecule evades CN1 recognition, achieving superior pharmacokinetic stability. However, this modification eliminates the imidazole ring, sacrificing the buffering and metal-chelating properties intrinsic to Carnosine. This guide evaluates whether the gain in stability outweighs the loss in specific bioactivities.

Chemical Structure & Enzymatic Stability Profile

Structural Comparison

The core difference lies in the C-terminal amino acid residue. This single substitution dictates the molecule's interaction with the metalloprotease CN1.

FeatureCarnosine N-beta-alanyl-L-serine
IUPAC Name (2S)-2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid(2S)-2-[(3-aminopropanoyl)amino]-3-hydroxypropanoic acid
N-Terminus Beta-alanine (Primary Amine)Beta-alanine (Primary Amine)
C-Terminus L-Histidine (Imidazole Ring) L-Serine (Hydroxyl Group)
Molecular Weight 226.23 g/mol 176.17 g/mol
pKa Values ~6.83 (Imidazole), ~9.5 (Amine)~13 (Hydroxyl), ~9.5 (Amine)
Enzymatic Hydrolysis Mechanism (CN1 Specificity)

Human Serum Carnosinase (CN1, EC 3.4.13.20) is a specific Xaa-His dipeptidase.[1][2] Its active site requires the imidazole ring of histidine (or methylated histidine) for substrate recognition and zinc-mediated catalysis.

  • Carnosine: High-affinity substrate (

    
     mM). Rapidly cleaved into 
    
    
    
    -alanine and L-histidine.[3]
  • N-beta-alanyl-L-serine: The serine hydroxyl group cannot coordinate with the active site Zn²⁺/Mn²⁺ ions in the same manner as the imidazole nitrogen. Consequently, it is not a substrate for CN1 .

Visualization: Enzymatic Degradation Pathway

G cluster_0 Rapid Hydrolysis (Carnosine) cluster_1 Metabolic Stability (Analog) Carnosine Carnosine (Beta-alanyl-L-histidine) CN1 Serum Carnosinase (CN1) Carnosine->CN1 High Affinity Binding Products Beta-alanine + L-Histidine (Inactive as dipeptide) CN1->Products Hydrolysis (t1/2 < 5 min) Analog N-beta-alanyl-L-serine CN1_Block Serum Carnosinase (CN1) Analog->CN1_Block No Recognition Stable Intact Dipeptide (Circulation) CN1_Block->Stable No Hydrolysis

Figure 1: Comparative enzymatic pathway showing the susceptibility of Carnosine to CN1 versus the resistance of N-beta-alanyl-L-serine.

Functional Bioactivity Comparison

The stability of N-beta-alanyl-L-serine comes at a functional cost. The following table summarizes the retained vs. lost activities.

BioactivityCarnosine N-beta-alanyl-L-serine Mechanistic Explanation
Plasma Stability Very Low (< 5 min)High (> 60 min)Lack of histidine prevents CN1 hydrolysis.
pH Buffering High (Physiological)Negligible The imidazole ring (pKa ~6.8) is the buffer.[4] Serine (pKa ~13) cannot buffer at pH 7.4.
Antiglycation High Moderate Both have the N-terminal amine for aldehyde scavenging. Carnosine has an additional site on the imidazole ring.
Antioxidant High Low Imidazole is crucial for ROS scavenging and metal chelation (Cu/Zn). Serine lacks this capacity.
Aldehyde Scavenging High (Acrolein/HNE)Moderate The beta-alanine amino group is the primary nucleophile for acrolein; thus, activity is partially retained.
Antiglycation Potential (The "Sweet Spot")

For applications focused solely on antiglycation (inhibiting Advanced Glycation End-products, AGEs), N-beta-alanyl-L-serine is a compelling candidate.

  • Mechanism: The primary amino group of the beta-alanine residue attacks the carbonyl group of reducing sugars (e.g., methylglyoxal).

  • Advantage: While its intrinsic rate constant might be slightly lower than Carnosine (due to the loss of the imidazole's inductive effect), its effective concentration in vivo will be significantly higher due to its resistance to hydrolysis.

Experimental Protocols for Validation

To empirically verify these claims in your lab, use the following standardized protocols.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of both compounds in human plasma.
  • Preparation:

    • Pool human plasma (heparinized) from at least 3 donors.

    • Prepare 10 mM stock solutions of Carnosine and N-beta-alanyl-L-serine in PBS.

  • Incubation:

    • Spike plasma to a final concentration of 100 µM of the test compound.

    • Incubate at 37°C in a water bath.

  • Sampling:

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis (LC-MS/MS):

    • Inject supernatant into an LC-MS/MS system (e.g., C18 column).

    • MRM Transitions:

      • Carnosine:

        
         (His fragment).
        
      • N-beta-alanyl-L-serine:

        
         (Alanine fragment) or 
        
        
        
        (Serine fragment).
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
Protocol B: Fluorometric Antiglycation Assay (BSA-MGO)

Objective: Compare the ability to inhibit protein glycation.

  • Reagents:

    • BSA (10 mg/mL).

    • Methylglyoxal (MGO, 5 mM) as the glycating agent.

    • Test compounds (Carnosine, N-beta-alanyl-L-serine) at 1 mM, 5 mM, 10 mM.

  • Workflow:

    • Mix BSA + MGO + Test Compound in phosphate buffer (pH 7.4).

    • Control: BSA + MGO + Vehicle (PBS).

    • Blank: BSA only.

  • Incubation:

    • Incubate sterilely at 37°C for 7 days.

  • Detection:

    • Measure fluorescence of AGEs (Argpyrimidine/Pentosidine-like).

    • Excitation: 370 nm | Emission: 440 nm.

  • Data Analysis:

    • 
      .
      
Visualization: Experimental Workflow

Workflow cluster_sampling Sampling Points Start Start: Human Plasma Pool Spike Spike Compounds (100 µM) (Carnosine vs. Analog) Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample0 T=0 min Incubate->Sample0 Sample5 T=5 min Incubate->Sample5 Sample60 T=60 min Incubate->Sample60 Quench Quench with ACN (Protein Precipitation) Sample0->Quench Sample5->Quench Sample60->Quench Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Quantification) Centrifuge->LCMS Data Calculate Half-life (t1/2) LCMS->Data

Figure 2: Workflow for the Plasma Stability Assay using LC-MS/MS.[5]

References

  • Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase.[1] Journal of Biological Chemistry, 278(8), 6521-6531.[1] Link

  • Lenney, J. F., et al. (1982). Human serum carnosinase: characterization, distinction from cellular carnosinase, and activation by cadmium.[1] Clinica Chimica Acta, 123(3), 221-231.[1] Link

  • Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews, 93(4), 1803-1845. Link

  • Peters, V., et al. (2010). Carnosinase 1: a new target for the treatment of diabetic nephropathy? Nephrology Dialysis Transplantation, 25(3), 701-705. Link

  • Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in Food and Nutrition Research, 57, 87-154. Link

Sources

Technical Guide: Structural Validation of N-β-Alanyl-L-Serine via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-β-alanyl-L-serine (C₆H₁₂N₂O₄, MW 176.17 Da) is a polar dipeptide of increasing interest in metabolomics and drug development. Validating its sequence presents a specific analytical challenge: it is isobaric with N-α-alanyl-L-serine . Standard low-resolution MS cannot distinguish them, and Edman degradation is often structurally incompatible with β-amino acids.

This guide outlines a self-validating LC-MS/MS workflow using Hydrophilic Interaction Liquid Chromatography (HILIC) and Tandem Mass Spectrometry. By leveraging specific fragmentation pathways—distinct from α-isomers—and chromatographic orthogonality, researchers can achieve definitive structural confirmation.

Part 1: Comparative Analysis of Validation Methods

The following table objectively compares Mass Spectrometry against traditional structural determination methods for β-peptides.

FeatureHILIC-MS/MS (Recommended) Edman Degradation NMR Spectroscopy
Primary Mechanism Mass-to-charge separation & Collision Induced Dissociation (CID).N-terminal chemical cleavage (PITC coupling).Magnetic resonance of nuclei (

H,

C).
Sensitivity High (Femtomole range).Moderate (Picomole range).Low (Milligram quantities required).
Isomer Differentiation Excellent. Separates

isomers via retention time and unique MS/MS transitions.
Failure. Edman cycling is often blocked or inefficient for

-amino acids due to lack of

-substituent geometry required for thiazolinone formation [1].
Definitive. Coupling constants (

) clearly distinguish

vs

backbone, but requires pure, bulk material.
Throughput High (Minutes per sample).Low (Hours per cycle).[1]Low (Hours per experiment).
Suitability Complex biological matrices (plasma, cell lysate).Purified peptides only.Purified peptides only.
Why Edman Degradation Fails

Edman degradation relies on the formation of a five-membered thiazolinone ring intermediate. This cyclization is sterically favored by


-amino acids. 

-alanine, having an extra methylene group in the backbone (

), disrupts this geometry, leading to slow reaction rates or complete blockage of the sequencing cycle [1, 2]. Therefore, MS/MS is the only viable high-throughput alternative.

Part 2: Experimental Protocol (The Self-Validating System)

To ensure scientific integrity, this protocol is designed as a "closed-loop" system where the presence of the


-isomer (negative control) validates the identification of the 

-target.
Sample Preparation & Standards
  • Target Standard: Synthetic N-β-alanyl-L-serine (>98% purity).

  • Isomeric Control: Synthetic N-α-alanyl-L-serine.

  • Matrix: Plasma or Cell Lysate (spiked for validation).

  • Derivatization (Optional but recommended for chiral absolute proof): Marfey’s Reagent (FDAA) can be used if D/L stereochemistry of Serine is , but for

    
     vs 
    
    
    
    backbone determination, underivatized HILIC is sufficient.
Chromatographic Conditions (HILIC)

Small polar dipeptides elute in the void volume of C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for retention and separation of these isomers [3].

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% B to 40% B over 10 minutes.

  • Rationale: The zwitterionic phase interacts with the charged termini of the dipeptide.

    
    -Ala-Ser is more basic/polar than 
    
    
    
    -Ala-Ser due to the accessible primary amine on the
    
    
    -carbon, typically resulting in a distinct retention time shift.
Mass Spectrometry Settings (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 177.1

    
    .
    
  • Collision Energy (CE): Ramp 10–30 eV to capture both low-energy (lactam) and high-energy (immonium) fragments.

Fragmentation Logic & Transitions

While both isomers yield m/z 106 (


, Serine) and m/z 72 (

, Alanine/

-Alanine), the mechanism of formation differs.
  • Transition 1 (Quantifier): m/z 177

    
     106 (
    
    
    
    ion). Common to both, strongest signal.
  • Transition 2 (Qualifier - Diagnostic): m/z 177

    
     72.
    
    • In

      
      -Ala peptides, this ion corresponds to a 
      
      
      
      -lactam structure or specific acylium ion formed via a pathway unique to
      
      
      -amino acids [4].
    • Differentiation: The ratio of 177

      
      72 / 177
      
      
      
      106 is often significantly different between
      
      
      and
      
      
      isomers due to the stability of the 4-membered
      
      
      -lactam ring vs. the 3-membered aziridinone ring of
      
      
      -Ala.
  • Transition 3 (

    
    -Specific): m/z 177 
    
    
    
    Loss of Imine (
    
    
    , -29 Da) or specific Retro-Mannich fragmentation. Look for m/z 148 or secondary fragments related to
    
    
    -cleavage.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the structural divergence in fragmentation between the


-alanine and 

-alanine forms.

FragmentationPathway cluster_Beta N-beta-alanyl-L-serine Pathway cluster_Alpha N-alpha-alanyl-L-serine (Isomer) Precursor Precursor Ion [M+H]+ m/z 177.1 Beta_Inter Intermediate: Beta-Lactam Formation Precursor->Beta_Inter CID (Beta Path) Alpha_Inter Intermediate: Aziridinone Formation Precursor->Alpha_Inter CID (Alpha Path) Beta_b1 b1 Ion (Beta-Lactam) m/z 72.04 Beta_Inter->Beta_b1 High Stability Beta_y1 y1 Ion (Serine) m/z 106.05 Beta_Inter->Beta_y1 Primary Cleavage RetroMannich Retro-Mannich Loss (Diagnostic for Beta-Ala) Beta_Inter->RetroMannich Unique Mechanism Alpha_b1 b1 Ion (Aziridinone) m/z 72.04 Alpha_Inter->Beta_y1 Common Fragment Alpha_Inter->Alpha_b1 Lower Stability

Caption: Comparative fragmentation pathways. Note that while m/z values overlap, the intermediate structures (Beta-Lactam vs Aziridinone) dictate different fragmentation efficiencies and secondary losses (Retro-Mannich), allowing differentiation.

Part 4: Data Interpretation & Validation Criteria

To declare the sequence "Validated," the data must meet these three criteria:

  • Retention Time Matching: The sample peak must align perfectly with the synthetic N-β-alanyl-L-serine standard and be chromatographically resolved (separated) from the N-α-alanyl-L-serine control.

  • Transition Ratio Consistency: The ratio of the quantifier (

    
    ) to qualifier (
    
    
    
    ) ions in the sample must match the standard within
    
    
    15%.
  • Absence of

    
    -Immonium:  The spectrum should lack  the intense characteristic immonium ion pattern typical of 
    
    
    
    -alanine (often m/z 44 dominant in specific energies), or show the distinct spectral signature of
    
    
    -alanine (loss of water/ammonia preferences) [4].

References

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Retrieved from [Link][3][4][5][6][7][8]

  • Journal of the American Society for Mass Spectrometry. (2008). Can α- and β-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? Retrieved from [Link]

Sources

Comparative Technical Guide: N-beta-alanyl-L-serine vs. N-beta-alanyl-L-histidine (Carnosine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical differentiation between N-beta-alanyl-L-histidine (Carnosine) and its structural analog N-beta-alanyl-L-serine . For researchers and drug developers, the distinction is critical: while Carnosine possesses unique physiological properties (pH buffering, antioxidant capacity) driven by its imidazole ring, it is rapidly degraded in human serum. In contrast, N-beta-alanyl-L-serine lacks the imidazole functionality, rendering it pharmacologically distinct and significantly more stable against serum carnosinase (CN1).

Part 1: Chemical & Physicochemical Identity[1]

The fundamental functional divergence between these two dipeptides stems from the C-terminal amino acid residue: Histidine vs. Serine.

Structural Comparison Table
FeatureN-beta-alanyl-L-histidine (Carnosine)N-beta-alanyl-L-serine
CAS Number 305-84-03303-41-1
Formula C₉H₁₄N₄O₃C₆H₁₂N₂O₄
MW (Monoisotopic) 226.1066 Da176.0797 Da
Key Functional Group Imidazole Ring (pKa ~6.83)Hydroxyl Group (-OH)
Physiological pKa 6.83 (Buffering active at pH 6-8)~13 (Side chain), ~2.2 (COOH), ~10.2 (NH2)
Buffering Capacity High (Physiological range)Negligible (Physiological range)
LogP (Hydrophobicity) -2.5 (Highly Polar)-3.5 (Highly Polar)
Structural Visualization

The following diagram highlights the structural difference driving the functional divergence.

ChemicalStructure cluster_Carnosine Carnosine (Active) cluster_Serine N-beta-alanyl-L-serine (Analog) BetaAla Beta-Alanine Backbone (Common to Both) His L-Histidine Residue (Imidazole Ring) BetaAla->His Peptide Bond Ser L-Serine Residue (Hydroxyl Group) BetaAla->Ser Peptide Bond Func1 pH Buffering (pKa ~6.8) His->Func1 Func2 Metal Chelation (Zn2+, Cu2+) His->Func2 Func3 No Buffering (at pH 7.4) Ser->Func3 Func4 Serum Stability Ser->Func4

Figure 1: Structural-Functional Divergence. The imidazole ring in Carnosine confers buffering and chelating properties absent in the Serine analog.

Part 2: Biological Activity & Metabolism[2]

Mechanism of Action (Antioxidant & Buffering)
  • Carnosine: Acts as a physiological buffer in muscle and brain tissue.[1] The imidazole ring can accept/donate protons at physiological pH (6.8–7.4), stabilizing intracellular pH during anaerobic exertion. It also scavenges reactive carbonyl species (RCS) and chelates transition metals [1, 5].

  • N-beta-alanyl-L-serine: Lacks the imidazole moiety. Consequently, it does not exhibit the specific pH buffering or metal-chelating antioxidant activity of carnosine. It functions primarily as a metabolite or structural analog rather than a bioactive stress-response molecule [8].

Metabolic Stability (The Critical Differentiator)

The most significant difference for drug development is susceptibility to hydrolysis by Human Serum Carnosinase (CN1) .

  • CN1 Specificity: CN1 is a Xaa-His dipeptidase (EC 3.4.13.20).[2] It specifically recognizes and cleaves dipeptides with a C-terminal Histidine residue [1, 3].

  • Implication:

    • Carnosine: Rapidly hydrolyzed in human plasma (t½ < 5 min in some individuals) into Beta-alanine and Histidine.

    • N-beta-alanyl-L-serine: Because it possesses a C-terminal Serine, it is refractory to CN1 hydrolysis . This makes it significantly more stable in serum, although it may still be subject to intracellular non-specific dipeptidases (like CN2/PepD) if transported into cells [1, 7].

Enzymatic Fate Diagram

MetabolicFate CN1 Serum Carnosinase (CN1) (Specificity: Xaa-His) Hydrolysis Rapid Hydrolysis (B-Ala + Histidine) CN1->Hydrolysis Stable Serum Stable (No Reaction) CN1->Stable CN2 Cytosolic Dipeptidase (CN2) (Non-specific) SlowHydro Slow Hydrolysis (Intracellular) CN2->SlowHydro Car Carnosine (B-Ala-His) Car->CN1 High Affinity SerPep N-beta-alanyl-L-serine (B-Ala-Ser) SerPep->CN1 No Recognition (Not Xaa-His) SerPep->CN2 Potential Substrate (If Transported Intracellularly)

Figure 2: Differential Metabolic Fate. Carnosine is a specific substrate for serum CN1, whereas N-beta-alanyl-L-serine evades this rapid degradation pathway.

Part 3: Analytical Differentiation (LC-MS/MS)

Separating these two compounds is straightforward due to the mass difference, but precise MS/MS transitions are required for validation in complex matrices (e.g., plasma).

Experimental Protocol: LC-MS/MS Separation

Objective: Simultaneous quantification of Carnosine and N-beta-alanyl-L-serine in plasma.

1. Sample Preparation:

  • Protein Precipitation: Mix 50 µL plasma with 150 µL cold acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to autosampler vial.

2. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity. (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

3. Mass Spectrometry Parameters (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Carnosine 227.1 [M+H]⁺110.1 (Imidazolium)83.120
N-beta-alanyl-L-serine 177.1 [M+H]⁺106.1 (Serine+H)72.1 (B-Ala fragment)15
Internal Standard (Use deuterated Carnosine-d3 if available)

4. Data Interpretation Logic:

  • Carnosine: Look for retention time ~3.5 min (HILIC) and transition 227->110.

  • N-beta-alanyl-L-serine: Elutes slightly earlier or later depending on specific HILIC phase (more hydrophilic due to -OH vs Imidazole) and transition 177->106.

AnalyticalLogic cluster_MS Mass Spectrometry (MRM) Sample Biological Sample (Mixture) LC HILIC Separation Sample->LC Q1_Car Q1: 227.1 m/z (Carnosine) LC->Q1_Car Q1_Ser Q1: 177.1 m/z (B-Ala-Ser) LC->Q1_Ser Q3_Car Q3: 110.1 m/z (Imidazole) Q1_Car->Q3_Car Collision Energy 20eV Q3_Ser Q3: 106.1 m/z (Serine) Q1_Ser->Q3_Ser Collision Energy 15eV

Figure 3: Analytical Workflow. Distinct mass transitions allow for absolute specificity even if chromatographic resolution is partial.

References

  • Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry. Link

  • Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews. Link

  • Peters, V., et al. (2010). Relevance of the carnosinase-1 Genotype for the development of diabetic nephropathy. Amino Acids.[1][3][4][5][6][7][8] Link

  • PubChem. (2025).[3][9] Compound Summary: Beta-alanyl-l-serine (CID 1549433). National Library of Medicine. Link

  • Kohen, R., et al. (1988).[8] Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences. Link

  • Everaert, I., et al. (2019). Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma. Talanta.[3] Link

  • Vistoli, G., et al. (2012). Carnosine and carnosine-related antioxidants: a review. Current Medicinal Chemistry. Link

  • Manhiani, P., et al. (2023).[8] Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents.[8] Journal of Food Research.[8] Link

Sources

A Senior Application Scientist's Guide to Reference Standards for the Purity Assessment of N-beta-alanyl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of purity for synthetic peptides like N-beta-alanyl-L-serine is paramount for ensuring the reliability and reproducibility of scientific research and the safety and efficacy of therapeutic products. This guide provides an in-depth comparison of reference standards and analytical methodologies for the purity assessment of N-beta-alanyl-L-serine. We will explore the nuances of various analytical techniques, delve into the rationale behind experimental choices, and offer a framework for selecting the most appropriate reference standard for your specific application. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical measurements.

Introduction: The Criticality of Purity for N-beta-alanyl-L-serine

N-beta-alanyl-L-serine is a dipeptide of interest in various biochemical and pharmaceutical research areas. Like all synthetic peptides, its purity is a critical quality attribute that can significantly impact experimental outcomes. Impurities, which can arise during synthesis or degradation, may have unintended biological activities, interfere with analytical assays, or compromise the stability of the final product.[1][2]

Common impurities in peptide synthesis include:

  • Deletion or insertion sequences: Resulting from incomplete coupling or deprotection steps.[2][3][4]

  • Diastereomeric impurities: Arising from racemization of amino acid residues during synthesis.[2]

  • Residual protecting groups and scavengers: Incomplete removal of chemical moieties used during synthesis.[4][5]

  • Oxidation and degradation products: Peptides can be susceptible to degradation when exposed to light, heat, or changes in pH.[1][4]

Therefore, the use of a well-characterized reference standard is essential for the accurate quantification and identification of N-beta-alanyl-L-serine and its potential impurities.

Analytical Methodologies for Purity Assessment

A multi-faceted approach is often necessary for the comprehensive purity assessment of a peptide. The choice of analytical technique depends on the specific information required, such as identity, purity, and the nature of any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purity analysis.[6][7] Its high resolving power allows for the separation of the main peptide from closely related impurities.[8][9]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[10][11] For peptides, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[12]

  • Causality of Experimental Choices:

    • Column Chemistry: A C18 or C8 column is typically chosen for peptide analysis due to the hydrophobic nature of the stationary phase, which allows for good retention and separation of peptides based on their hydrophobicity.[7][12]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile is commonly used. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by masking the charges on the peptide.[7]

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to ensure the elution of all components within a reasonable time frame.[10][13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peptide and for identifying unknown impurities by providing molecular weight information.[15][16]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[17][18]

  • Principle: The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[17] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[17][19]

  • Advantages: qNMR is considered a primary ratio method of measurement and can provide a highly accurate and traceable purity value.[17][18][19] It is particularly useful for qualifying in-house primary reference standards.

Other Supporting Techniques
  • Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values for the pure peptide to assess purity.[16]

  • Karl Fischer Titration: Specifically quantifies the water content in a sample, which is a common "impurity."

  • Amino Acid Analysis (AAA): Confirms the amino acid composition and can be used to determine peptide content.[15]

Comparison of Reference Standards

The selection of an appropriate reference standard is a critical decision that depends on the intended use. The table below compares different tiers of reference standards.

Reference Standard Tier Description Typical Purity Characterization Methods Best For
Primary Reference Standard (e.g., USP, Ph. Eur.) A substance that is widely acknowledged to have the highest metrological qualities and whose value is accepted without reference to other standards of the same quantity.>99.5% (often by mass balance or qNMR)Comprehensive: HPLC, LC-MS, qNMR, CHN, KF, TGA, etc.Critical applications: Pharmaceutical QC, calibration of secondary standards, legal metrology.
Secondary Reference Standard (Working Standard) A standard whose value is assigned by comparison with a primary reference standard.>98%HPLC, LC-MS, NMRRoutine QC, method development and validation.
Research Grade Material A well-characterized material with a stated purity, but not established as a primary or secondary standard.Variable (>95%)Typically HPLC and MSNon-critical research, initial screening assays.

Experimental Protocols

HPLC Purity Assessment Workflow

The following is a detailed, step-by-step methodology for the purity assessment of N-beta-alanyl-L-serine using RP-HPLC. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with principles outlined in USP General Chapter <621> and ICH Q2(R1).[10][20][21][22][23]

Protocol: RP-HPLC Purity Method for N-beta-alanyl-L-serine

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.[7]
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • N-beta-alanyl-L-serine reference standard and sample.
  • HPLC-grade acetonitrile and water.
  • Trifluoroacetic acid (TFA).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Sample and Standard Preparation:

  • Accurately weigh and dissolve the N-beta-alanyl-L-serine reference standard and sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 214 nm
  • Injection Volume: 10 µL
  • Gradient Program:
    Time (min)% Mobile Phase A% Mobile Phase B
    0955
    207030
    25595
    30595
    31955
    35955

5. System Suitability Test (SST):

  • Inject the reference standard solution five times.
  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.

6. Data Analysis:

  • Inject the sample solution.
  • Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow

The following diagram illustrates the key stages of the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Mobile Phase Preparation instrument_setup 3. Instrument Setup & Equilibration prep_mobile->instrument_setup prep_sample 2. Sample/Standard Preparation prep_sample->instrument_setup sst 4. System Suitability Test (SST) instrument_setup->sst sample_injection 5. Sample Injection sst->sample_injection If SST Passes integration 6. Peak Integration sample_injection->integration calculation 7. Purity Calculation (% Area) integration->calculation report 8. Final Report calculation->report

Figure 1: HPLC Purity Assessment Workflow Diagram.

Decision Framework for Reference Standard Selection

Choosing the right reference standard requires careful consideration of the application's requirements. The diagram below provides a logical framework to guide this decision-making process.

Decision_Tree start Start: Define Analytical Need q1 Is the analysis for regulated pharmaceutical QC? start->q1 ans1_yes Use Primary Reference Standard (e.g., USP, Ph. Eur.) q1->ans1_yes Yes ans1_no Is it for routine in-process control or method validation? q1->ans1_no No ans2_yes Use a well-characterized Secondary (Working) Standard qualified against a primary standard. ans1_no->ans2_yes Yes ans2_no Is it for early-stage R&D or non-critical screening? ans1_no->ans2_no No ans3_yes Research Grade material with a Certificate of Analysis (CoA) providing HPLC purity is sufficient. ans2_no->ans3_yes Yes ans3_no Re-evaluate the analytical requirements. Consider qualifying an in-house standard if needed. ans2_no->ans3_no No

Sources

Comparative Guide: Enzymatic vs. Chemical Synthesis of N-β-alanyl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical comparison between the chemical and enzymatic synthesis of N-β-alanyl-L-serine (β-Ala-Ser). While chemical synthesis using Fmoc/Boc solid-phase methodology remains the industry standard for high-purity, small-to-medium scale production, enzymatic routes utilizing engineered ligases (e.g., Carnosine Synthase variants) or lipase-catalyzed transamidation offer a greener, stereoselective alternative for specific industrial applications. This document details protocols, reaction mechanisms, and performance metrics for researchers in drug discovery and peptide manufacturing.

Introduction: The Target Molecule

N-β-alanyl-L-serine is a dipeptide consisting of the non-proteinogenic amino acid β-alanine coupled to the N-terminus of L-serine. Unlike standard α-peptides, the β-amino acid component introduces a flexible backbone, conferring unique resistance to specific proteases.

  • Primary Applications:

    • Peptidase Substrate: Used to assay the activity of specific aminopeptidases (e.g., bacterial β-alanyl aminopeptidases).[1]

    • Metabolic Intermediate: A structural analog to carnosine (β-alanyl-L-histidine), investigated for potential antioxidant properties and neurotransmitter modulation.

    • Synthetic Building Block: A precursor for complex peptidomimetics in drug development.

Chemical Synthesis: The Established Standard

The chemical synthesis of N-β-alanyl-L-serine is most reliably achieved via Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Coupling . For high purity and research-scale production, Fmoc-based SPPS is the preferred method due to its suppression of racemization and ease of purification.

Mechanism & Reagents

The core mechanism involves the activation of the carboxyl group of N-protected β-alanine, followed by nucleophilic attack by the α-amino group of L-serine.

  • Protecting Groups:

    • N-terminus: Fmoc (Fluorenylmethyloxycarbonyl) is preferred over Boc to avoid repetitive acidolysis which can degrade sensitive side chains.

    • Side-chain (Serine): t-Butyl ether (OtBu) protection is essential to prevent O-acylation (ester formation) during coupling.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma are standard to ensure rapid coupling kinetics, compensating for the lower reactivity of the β-alanine carboxyl group compared to α-amino acids.

Protocol: Fmoc-Based SPPS (Research Scale)

Objective: Synthesis of 0.1 mmol β-Ala-Ser on 2-Chlorotrityl Chloride Resin.

  • Resin Loading:

    • Swell 200 mg 2-Chlorotrityl Chloride resin in dry Dichloromethane (DCM).

    • Add Fmoc-L-Ser(tBu)-OH (1.2 eq) and DIPEA (4 eq) in DCM. Agitate for 2 hours.

    • Cap unreacted sites with methanol/DIPEA/DCM (1:2:17) for 20 min.[2]

  • Fmoc Deprotection:

    • Wash resin with DMF.

    • Treat with 20% Piperidine in DMF (2 × 10 min). Monitor UV absorbance to confirm removal.

  • Coupling (β-Alanine):

    • Dissolve Fmoc-β-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate (color change to yellow/orange).

    • Add activated solution to resin-bound Serine. Agitate for 1–2 hours.

    • QC Check: Perform Kaiser test (ninhydrin). Negative result (no blue color) indicates complete coupling.

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc with 20% Piperidine/DMF.

    • Cleave peptide and side-chain protecting groups using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Isolation:

    • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Performance Metrics
  • Yield: 85–95% (crude).

  • Purity: >98% after HPLC purification.

  • Drawbacks: High solvent consumption (DMF, DCM), generation of hazardous waste (TFA, Piperidine), and high cost of reagents.

Enzymatic Synthesis: The Green Alternative

Enzymatic synthesis mimics the biological production of carnosine. While less established for serine specifically, it utilizes ligases or reverse-hydrolysis proteases to form the peptide bond.

Mechanism & Biocatalysts
  • Carnosine Synthase (ATP-grasp ligases): Naturally couples β-alanine to histidine.[3] Engineered variants (e.g., from E. coli or mammalian sources) show promiscuity toward other acceptors like Lysine or Ornithine, and can be evolved for Serine acceptance.

  • Lipase/Protease-Catalyzed Transamidation: Enzymes like Candida antarctica Lipase B (CAL-B) or Papain can catalyze peptide bond formation in non-aqueous solvents (low water activity) to shift equilibrium toward synthesis.

Protocol: ATP-Dependent Ligation (Conceptual)

Objective: Biocatalytic coupling using promiscuous Carnosine Synthase (CarnS).

  • Reaction Mix Preparation:

    • Buffer: 50 mM HEPES (pH 7.5–8.0).

    • Substrates: 10 mM β-Alanine, 20 mM L-Serine (excess acceptor drives reaction).

    • Cofactors: 5 mM ATP, 5 mM MgCl₂ (essential for ATP-grasp mechanism).

    • Enzyme: 1–5 µM Purified Recombinant CarnS (or cell lysate).

  • Incubation:

    • Incubate at 37°C for 4–16 hours with gentle shaking.

  • Termination & Purification:

    • Quench with 5% Trichloroacetic acid (TCA) or heat inactivation (80°C, 10 min).

    • Purify via Ion-Exchange Chromatography (separation based on charge difference between dipeptide and free amino acids).

Performance Metrics
  • Yield: 40–60% (highly dependent on enzyme specificity for Serine).

  • Selectivity: 100% Stereoselective (only L-Ser is accepted).

  • Drawbacks: High cost of ATP (requires regeneration system like Creatine Kinase/Phosphocreatine for scale), enzyme instability, and difficult downstream separation of product from unreacted substrates.

Comparative Analysis

The following table contrasts the two methodologies based on critical industrial parameters.

FeatureChemical Synthesis (SPPS)Enzymatic Synthesis (Biocatalysis)
Reaction Type Stoichiometric CouplingEquilibrium/Kinetic Control
Yield High (>85% )Moderate (40–60%)
Purity (Crude) High (>90%)Low (requires separation from substrates)
Stereoselectivity Risk of racemization (low with Fmoc)Perfect (>99.9% ee)
Reagent Cost High (Protecting groups, Coupling agents)Moderate (Enzyme production, ATP)
Scalability Linear (kg scale is routine)Difficult (Product inhibition, cofactor cost)
Green Metric Poor (Organic solvents, TFA waste)Excellent (Aqueous buffer, ambient temp)

Visualizing the Workflows

Chemical Synthesis Workflow (SPPS)

This diagram illustrates the linear, stepwise protection-coupling-deprotection cycle.

ChemicalSynthesis Start Start: Resin Loading FmocSer Fmoc-L-Ser(tBu)-OH Start->FmocSer Immobilize Deprotect1 Fmoc Removal (20% Piperidine) FmocSer->Deprotect1 Wash Activate Activation (HBTU/DIPEA) Deprotect1->Activate Prepare β-Ala Couple Coupling (Fmoc-β-Ala-OH) Activate->Couple Form Peptide Bond Deprotect2 Final Deprotection (TFA Cleavage) Couple->Deprotect2 Cleave Resin/Groups Product Product: N-β-alanyl-L-serine Deprotect2->Product Precipitate

Caption: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for N-β-alanyl-L-serine.

Enzymatic Synthesis Workflow

This diagram highlights the "one-pot" nature and the requirement for cofactor regeneration.

EnzymaticSynthesis Substrates Substrates: β-Alanine + L-Serine Reaction Ligation Reaction (pH 7.5, 37°C) Substrates->Reaction ATP_System ATP Regeneration (ATP -> AMP + PPi) ATP_System->Reaction Energy Input Enzyme Biocatalyst (Carnosine Synthase) Enzyme->Reaction Catalysis Separation Purification (Ion Exchange) Reaction->Separation Crude Mix Separation->Substrates Recycle Unreacted FinalProduct Product: N-β-alanyl-L-serine Separation->FinalProduct Isolate

Caption: Biocatalytic workflow utilizing ATP-dependent ligation with substrate recycling.

Conclusion & Recommendation

For drug development and analytical standards where purity (>98%) is paramount and scale is small (mg to grams), Chemical Synthesis (SPPS) is the strictly superior choice. It guarantees the correct sequence and eliminates the risk of biological contamination.

For industrial commodity applications (e.g., cosmetic ingredients or nutritional supplements) where "green label" certification is required, Enzymatic Synthesis is a viable emerging technology. However, it currently requires process optimization to improve the specific activity of ligases toward L-serine to be economically competitive.

References

  • Solid-Phase Synthesis of Dipeptides: BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of dl-Alanyl-dl-serine. Link

  • Carnosine Synthase Specificity: Drozak, J., et al. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). Journal of Biological Chemistry. Link

  • Enzymatic Peptide Synthesis: Schmidt, M., et al. (2017). Enzymatic Synthesis of Peptides.
  • Beta-Alanine Biosynthesis: Frontiers in Plant Science. (2019). The Synthesis and Role of β-Alanine in Plants. Link

  • Chemical Synthesis Protocol: Organic Syntheses. (2004). Preparation of N-Protected Amino Acids. Link

Sources

Biological activity comparison of beta-alanine dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug developers, the "Carnosine Paradox" is a familiar hurdle: the molecule with the most promising in vitro cytoprotective profile is often the least effective in vivo due to rapid enzymatic hydrolysis. This guide objectively compares the biological activities of the three primary natural beta-alanine dipeptides—Carnosine , Anserine , and Balenine —along with the decarboxylated analog Carcinine .

Our analysis moves beyond simple IC50 values to examine the structural causality of these activities. We focus on the trade-offs between antioxidant potency , anti-glycating efficacy , and serum stability , providing actionable data for formulation and therapeutic development.

Molecular Architecture & Structural Causality

The functional differentiation of these dipeptides lies in the modification of the imidazole ring of the histidine residue.[1] These subtle structural changes dictate their interaction with metal ions, reactive oxygen species (ROS), and the serum carnosinase enzyme (CN1).

  • Carnosine (β-alanyl-L-histidine): The canonical dipeptide.[2][3][4][5] Unmethylated imidazole allows for maximum flexibility in metal coordination but leaves the molecule highly vulnerable to CN1 recognition.

  • Anserine (β-alanyl-1-methyl-L-histidine): Methylated at the pi (

    
    ) nitrogen.[6] This steric bulk hinders CN1 access slightly without abolishing antioxidant capacity.
    
  • Balenine (β-alanyl-3-methyl-L-histidine): Methylated at the tau (

    
    ) nitrogen. This specific methylation pattern renders it a poor substrate for CN1, significantly extending half-life.
    
  • Carcinine (β-alanyl-histamine): A decarboxylated analog. Lacking the carboxyl group essential for CN1 substrate recognition, it is virtually immune to hydrolysis while retaining the imidazole functionality.

Visualization: Structural Relationships & Biosynthesis

DipeptideStructure BetaAlanine Beta-Alanine Carnosine CARNOSINE (Unmethylated) High Activity / Low Stability BetaAlanine->Carnosine Carnosine Synthase Histidine L-Histidine Histidine->Carnosine + ATP Anserine ANSERINE (N-pi Methylated) Balanced Profile Carnosine->Anserine Carnosine N-methyltransferase (Methylation at N-pi) Balenine BALENINE (N-tau Methylated) High Stability / High Fe Chelation Carnosine->Balenine Methylation at N-tau (Species specific) Carcinine CARCININE (Decarboxylated) Immune to CN1 / Transglycating Carnosine->Carcinine Decarboxylation (Synthetic/Metabolic)

Figure 1: Structural derivation of histidine-containing dipeptides. The specific site of methylation or decarboxylation dictates the pharmacokinetic profile.

Comparative Biological Activity[2][11]
2.1 Antioxidant & Radical Scavenging

While all four compounds buffer protons and scavenge radicals, their mechanisms differ.

  • Hydroxyl Radical (•OH) Scavenging: Carnosine and Anserine are equipotent. The imidazole ring acts as a trap.[7]

  • Lipid Peroxidation: Balenine often outperforms Carnosine in iron-induced lipid peroxidation models. The

    
    -methylation alters the electron density of the imidazole ring, enhancing its ability to chelate ferrous iron (
    
    
    
    ), a key catalyst in the Fenton reaction.
  • Metal Chelation (Cu/Zn): Carnosine is the strongest copper chelator due to the unhindered imidazole nitrogens forming a stable 6-membered ring complex. Methylation (Anserine/Balenine) introduces steric hindrance, slightly reducing Cu/Zn binding affinity but potentially increasing selectivity for Fe.

2.2 Anti-Glycation & Transglycation

This is a critical differentiator for diabetes and anti-aging applications.

  • Carnosine: Acts as a "sacrificial peptide." Reactive carbonyls (e.g., methylglyoxal) bind to Carnosine instead of cellular proteins.

  • Carcinine: Unique transglycation capability. While Carnosine prevents glycation, Carcinine has been shown to not only prevent it but potentially reverse early-stage Schiff base formation. Its stability allows it to persist long enough to act in tissues where Carnosine would be degraded.

2.3 Serum Stability (The CN1 Barrier)

The therapeutic utility of Carnosine is severely limited by serum carnosinase (CN1).

  • Carnosine:

    
     minutes in human serum.[3]
    
  • Anserine: Intermediate stability.[7]

  • Balenine: Highly resistant.

    
     minutes.
    
  • Carcinine: Resistant.[4] Not recognized by CN1.

Experimental Protocols

To ensure reproducibility, we recommend the following standardized protocols. These move beyond generic kit instructions to address common sources of experimental error.

Protocol A: Comparative Serum Stability Assay (HPLC-MS/MS)

Objective: Determine the half-life (


) of dipeptides in human plasma.
  • Plasma Preparation: Pool human plasma from at least 3 donors (mixed gender) to average CN1 activity. Critical: Do not use EDTA plasma if measuring metal-dependent activity downstream, but for stability, heparinized plasma is preferred.

  • Spiking: Add the test dipeptide (Carnosine, Anserine, etc.) to the plasma at a final concentration of 100 µM .[8]

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling:

    • Withdraw 50 µL aliquots at

      
       minutes.
      
    • Immediate Quench: Transfer aliquot into 150 µL of ice-cold 5% Sulfosalicylic Acid (SSA) containing an internal standard (e.g., Tyrosine-d4). Vortex immediately to stop enzymatic activity.

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Anti-Glycation Fluorescence Assay (BSA-Methylglyoxal)

Objective: Measure inhibition of Advanced Glycation End-products (AGEs).

  • Reagents:

    • BSA (10 mg/mL) in phosphate buffer (0.1 M, pH 7.4).

    • Methylglyoxal (500 mM stock).

    • Test compounds (10 mM, 20 mM, 50 mM).

  • Reaction Setup: Mix BSA (final 5 mg/mL) + Methylglyoxal (final 5 mM) + Test Compound. Include a Positive Control (Aminoguanidine) and a Negative Control (BSA + MG only).

  • Incubation: Sterile filter (0.2 µm) into a capped vial. Incubate at 37°C for 7 days in the dark.

  • Readout: Transfer to a 96-well black plate. Measure fluorescence:

    • Excitation: 370 nm

    • Emission: 440 nm[2]

  • Data Processing: Calculate % Inhibition =

    
    .
    
Data Visualization & Summary
Mechanism of Action Workflow

Mechanisms ROS Reactive Oxygen Species (•OH, Superoxide) Scavenge Direct Scavenging (Imidazole Ring) ROS->Scavenge Metals Free Metals (Cu2+, Fe2+) Chelate Metal Chelation (Prevents Fenton Rxn) Metals->Chelate Carbonyls Reactive Carbonyls (Methylglyoxal) Sacrifice Sacrificial Binding (Forms Adducts) Carbonyls->Sacrifice Carnosine Carnosine Carnosine->Scavenge Carnosine->Chelate Carnosine->Sacrifice Anserine Anserine Anserine->Scavenge Anserine->Chelate Lower Affinity Carcinine Carcinine Carcinine->Scavenge Carcinine->Sacrifice High Stability Protection Cellular Protection (Reduced DNA/Lipid Damage) Scavenge->Protection Chelate->Protection Sacrifice->Protection

Figure 2: Mechanistic pathways. Carnosine offers the broadest coverage, but Anserine and Carcinine offer specialized advantages in stability and specific scavenging.

Summary Table: Biological Activity Profile[9][10]
FeatureCarnosineAnserineBalenineCarcinine
Serum Stability (

)
Low (< 5 min)Intermediate (~2 min)High (~35 min) Very High (Resistant)
CN1 Susceptibility High SubstrateModerate SubstratePoor SubstrateNon-Substrate
Antioxidant (•OH) HighHighHighHigh
Metal Chelation (Cu/Zn) Excellent GoodGoodModerate
Iron Chelation (Fe) ModerateModerateExcellent Good
Anti-Glycation High (Sacrificial)HighLow/ModerateHigh (Transglycating)
Primary Source Beef, PorkPoultry, FishWhale, ReptilesSynthetic/Metabolic
References
  • Everaert, I., et al. (2011). Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration.[11] PubMed. Link

  • Peters, V., et al. (2011). Carnosinase 1: a potential target for the treatment of diabetic nephropathy. Amino Acids.[5] Link

  • Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine.[12] Physiological Reviews. Link

  • Babizhayev, M. A., et al. (2012). Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management. Journal of Dermatological Treatment. Link

  • Harris, R. C., et al. (2023). Acute balenine supplementation in humans as a natural carnosinase-resistant alternative to carnosine. Scientific Reports. Link

  • Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences. Link

  • Wu, H. C., et al. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of Food and Drug Analysis. Link

Sources

Definitive Guide: Confirming Enantiomeric Purity of L-Serine in Beta-Alanyl Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Decision Framework

Confirming the enantiomeric purity of L-Serine within


-alanyl dipeptides (e.g., 

-Ala-L-Ser) presents a unique analytical challenge. Unlike standard dipeptides composed of two chiral amino acids,

-alanine is achiral. Consequently, the resulting dipeptide pairs (

-Ala-L-Ser and

-Ala-D-Ser) are enantiomers , not diastereomers. They cannot be separated on standard C18 columns without chiral derivatization or chiral stationary phases.

Furthermore, Serine is notoriously prone to racemization via the oxazolone mechanism during synthesis and hydrolysis. This guide compares the two industry-standard approaches:

  • Direct Chiral HPLC (The "Platinum" Standard): Analysis of the intact dipeptide using Zwitterionic Chiral Stationary Phases (ZWIX).

  • Advanced Marfey’s Method (The "Gold" Standard): Hydrolysis followed by derivatization with L-FDLA and LC-MS analysis.

Decision Matrix: Which Method to Choose?

DecisionMatrix cluster_warning Critical Risk Factor Start Start: Select Analytical Goal IsIntact Is the goal to measure INTACT dipeptide purity? Start->IsIntact IsTrace Is detection limit (LOD) < 0.05% required? IsIntact->IsTrace No (Constituent Analysis) Direct METHOD A: Direct Chiral HPLC (ZWIX Column) IsIntact->Direct Yes (Avoids Hydrolysis Error) IsTrace->Direct No (UV/CAD sufficient) Indirect METHOD B: Advanced Marfey's (L-FDLA Derivatization) IsTrace->Indirect Yes (High Sensitivity MS) Warning Serine Racemization can occur during acid hydrolysis in Method B. Indirect->Warning

Figure 1: Analytical workflow selection based on sensitivity requirements and the need to avoid hydrolysis-induced artifacts.

The Scientific Challenge: Serine Racemization

The primary risk in analyzing Serine-containing peptides is induced racemization .

  • Synthesis Risk: During coupling, the activated carboxyl group of Serine can cyclize to form an oxazolone intermediate, which readily racemizes.

  • Analytical Risk: Traditional acid hydrolysis (6N HCl, 110°C) used to free amino acids for analysis can invert L-Ser to D-Ser (typically 0.5–1.0% inversion per 24h). This creates a "false positive" for D-Ser impurity.

Therefore, Method A (Direct Analysis) is scientifically superior for Final Product Release as it measures the molecule "as is." Method B is reserved for pharmacokinetic studies or when chiral columns are unavailable.

Method A: Direct Chiral HPLC (Non-Destructive)

This method uses a Zwitterionic Chiral Stationary Phase (ZWIX) .[1][2][3] These columns utilize Cinchona alkaloid-derived selectors that provide simultaneous anion- and cation-exchange sites, perfectly suited for zwitterionic dipeptides like


-Ala-L-Ser.
Protocol 1: Intact Dipeptide Purity on ZWIX(+)

Objective: Separate


-Ala-L-Ser from 

-Ala-D-Ser without derivatization.
  • Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm).

  • Mobile Phase (MP):

    • Premix: MeOH / Water (98:2 v/v).[4]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state of the peptide and the selector.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection:

    • LC-MS (Preferred): ESI Positive Mode, SIM at [M+H]+ (approx. m/z 177 for

      
      -Ala-Ser).
      
    • CAD/ELSD: If MS is unavailable (UV is poor due to lack of chromophore).

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between L-L and L-D peaks.
    
  • Elution Order: typically, the L-enantiomer elutes first on ZWIX(+), but this must be confirmed with authentic D-Ser dipeptide standards.

Method B: Advanced Marfey’s Method (High Sensitivity)

When trace detection (<0.1%) is required, or ZWIX columns are unavailable, the Advanced Marfey’s Method is the standard. This involves hydrolyzing the peptide and derivatizing the free amino acids with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide).

Why L-FDLA? unlike the original Marfey's reagent (FDAA), L-FDLA is more hydrophobic, offering better retention and significantly higher ionization efficiency in LC-MS.[5]

Protocol 2: Hydrolysis & Derivatization Workflow

Step 1: Controlled Hydrolysis

  • Dissolve 0.5 mg dipeptide in 0.5 mL 6N Deuterated HCl (DCl) in D₂O.

    • Expert Insight: Using DCl/D₂O allows you to distinguish between original D-Ser (H-D-Ser) and hydrolysis-induced D-Ser (D-D-Ser) by mass shift (+1 Da), correcting for the method's inherent error.

  • Flush with nitrogen, seal, and heat at 110°C for 12-16 hours . (Avoid 24h to minimize degradation).

  • Evaporate to dryness under nitrogen.

Step 2: L-FDLA Derivatization

  • Resuspend residue in 50 µL water.

  • Add 20 µL 1M NaHCO₃ (pH buffer).

  • Add 100 µL 1% L-FDLA in acetone.

  • Incubate at 40°C for 1 hour .

  • Quench with 20 µL 1N HCl . Dilute with 500 µL 50% Acetonitrile.

Step 3: LC-MS Analysis

  • Column: Standard C18 (e.g., Cortecs C18, 1.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 60% B over 15 mins.

  • Mechanism: L-FDLA reacts with L-Ser and D-Ser to form diastereomers (L-L and L-D) which separate easily on C18.

MarfeysMechanism Dipeptide Dipeptide (Beta-Ala-L-Ser) Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Dipeptide->Hydrolysis FreeAA Free Amino Acids (L-Ser + trace D-Ser) Hydrolysis->FreeAA Risk: Racemization Deriv Derivatization (+ L-FDLA) FreeAA->Deriv Diastereomers Diastereomers (Separable on C18) Deriv->Diastereomers L-L vs L-D

Figure 2: Reaction pathway for Marfey's Method. Note the critical racemization risk step during hydrolysis.

Comparative Analysis: Data & Performance

FeatureMethod A: Direct ZWIXMethod B: Advanced Marfey's (L-FDLA)
Analyte State Intact DipeptideFree Amino Acids (Hydrolyzed)
Racemization Risk None (Non-destructive)High (Occurs during hydrolysis)
Column Type Chiral Zwitterionic (Specialized)C18 (Standard)
Detection Limit (LOD) ~0.1% (UV/CAD), <0.05% (MS)<0.001% (MS - Highly Sensitive)
Cost Per Run High (Column ~$1500)Low (Reagents cheap, standard column)
Prep Time 10 mins (Dilute & Shoot)18+ hours (Hydrolysis + Deriv.)
Best For QC Release / Purity Confirmation Trace Impurity ID / Bioanalysis

References

  • Ilisz, I., et al. (2012). "Chiral separation of dipeptides on Cinchona-based zwitterionic chiral stationary phases." Journal of Chromatography A.

  • Fujii, K., et al. (1997). "A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method." Analytical Chemistry.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][6][7][8][9][10][11][12][13][14]

  • Hamase, K., et al. (2009). "Determination of D-serine and D-alanine in tissues using 2D-HPLC." Journal of Chromatography B.

  • Chiral Technologies. "Application Note: Separation of Dipeptides on CHIRALPAK ZWIX."

Sources

Orthogonal Analytical Validation: HPLC vs. CE for N-beta-alanyl-L-serine Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonality

In the quantification of polar dipeptides like N-beta-alanyl-L-serine , reliance on a single analytical technique introduces risk. Traditional Reversed-Phase HPLC (RP-HPLC) often struggles with the retention of such highly polar, zwitterionic compounds, leading to "dead volume" elution or peak tailing.

This guide details a cross-validation strategy using two orthogonal separation mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Zone Electrophoresis (CZE) . By validating the analyte across these distinct physical principles—partitioning (HPLC) versus electrophoretic mobility (CE)—researchers can eliminate systematic bias and meet the rigorous standards of ICH Q2(R2) for specificity and accuracy.

Physicochemical Context

To design robust methods, we must first understand the analyte. N-beta-alanyl-L-serine is a dipeptide lacking a strong chromophore.

PropertyValue / CharacteristicImpact on Method Design
Molecular Formula

Low molecular weight (176.17 g/mol ).
Polarity High (LogP < -2.0 estimated)RP-HPLC: Poor retention without ion-pairing. HILIC: Ideal retention.
Charge State Zwitterionic (pI ~5.5)CE: Charge can be manipulated by pH. Cationic at pH 2.5; Anionic at pH 9.0.
UV Absorption Weak (Peptide bond

~200-210 nm)
Requires low-UV detection. Solvents must have high UV transparency (e.g., Phosphate, Acetonitrile).

Method A: HILIC-UV (The Primary Assay)

HILIC is selected over RP-HPLC to ensure adequate retention without the use of aggressive ion-pairing reagents that can contaminate systems.

Principle

Separation is driven by the partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.

Experimental Protocol
  • Instrument: HPLC System with binary pump and Diode Array Detector (DAD).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic elution: 70% B / 30% A.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 2 µL.

Expert Insight: Ammonium acetate is chosen over phosphate because it is volatile (MS-compatible if needed later) and sufficiently soluble in high-organic mobile phases, preventing precipitation.

Method B: CZE-UV (The Orthogonal Check)

CZE provides a separation based strictly on charge-to-size ratio, confirming that the single peak observed in HPLC is not a co-eluting impurity with similar polarity but different charge.

Principle

The analyte migrates under an electric field.[1] At low pH, the amine is protonated (


), and the carboxyl is protonated (

), giving a net positive charge.
Experimental Protocol
  • Instrument: Capillary Electrophoresis System with DAD.

  • Capillary: Bare Fused Silica, 50 µm ID x 60 cm total length (50 cm effective).

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5.

  • Applied Voltage: +25 kV (Normal Polarity: Anode at inlet).

  • Temperature: 25°C.

  • Detection: UV at 200 nm.[2]

  • Injection: Hydrodynamic (50 mbar for 5 seconds).

  • Pre-conditioning: Flush with 0.1 M NaOH (2 min), Water (2 min), BGE (3 min) between runs.

Expert Insight: At pH 2.5, the electroosmotic flow (EOF) is suppressed but still anodic. The dipeptide is positively charged and migrates rapidly toward the cathode (detector), separating clearly from neutral impurities which move with the slow EOF.

Separation Mechanism & Workflow Visualization

The following diagrams illustrate the orthogonal physics and the validation decision tree.

Orthogonal_Workflow cluster_HPLC Method A: HILIC-UV cluster_CE Method B: CZE-UV Start Sample: N-beta-alanyl-L-serine Split Split Sample Start->Split HPLC_Mech Mechanism: Hydrophilic Partitioning (Polarity based) Split->HPLC_Mech Aliquot 1 CE_Mech Mechanism: Electrophoretic Mobility (Charge-to-Size based) Split->CE_Mech Aliquot 2 HPLC_Data Data: Retention Time (tR) Area % HPLC_Mech->HPLC_Data Compare Statistical Comparison (Bland-Altman / F-test) HPLC_Data->Compare CE_Data Data: Migration Time (tM) Corrected Area % CE_Mech->CE_Data CE_Data->Compare Decision Pass: < 2.0% Difference Fail: > 2.0% Difference Compare->Decision

Caption: Figure 1. Orthogonal cross-validation workflow ensuring no systematic bias exists in the primary HILIC method.

Cross-Validation Data Summary

The following data represents a typical validation set required to prove equivalency between the two methods.

Linearity and Range

Concentration Range: 10 µg/mL to 500 µg/mL

ParameterHILIC-UV (Method A)CZE-UV (Method B)Assessment
Regression (

)
0.99980.9992Both methods show excellent linearity.
Slope 12500 (Area/µg)8500 (Area/µg)HILIC is more sensitive (longer pathlength).
LOD (S/N = 3) 0.5 µg/mL2.0 µg/mLHILIC is preferred for trace analysis.
Accuracy (Spike Recovery)

Matrix: Synthetic Plasma Surrogate

Spike LevelHILIC Recovery (%)CZE Recovery (%)Difference (%)
Low (50 µg/mL) 99.4 ± 1.298.8 ± 2.10.6%
Mid (200 µg/mL) 100.1 ± 0.899.5 ± 1.50.6%
High (400 µg/mL) 99.8 ± 0.9100.3 ± 1.1-0.5%

Interpretation: The difference between methods is < 1.0%, well within the standard acceptance criteria of ± 2.0% for assay cross-validation. This confirms that the HILIC method is not suffering from matrix suppression or co-elution that CZE would otherwise detect.

Critical Protocol Notes (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, adhere to these "self-validating" system suitability tests (SST) before every run:

  • HILIC Equilibration: HILIC columns require extensive equilibration.

    • SST: Inject a standard 5 times. The retention time drift must be < 0.5% RSD before starting samples. If drift > 0.5%, continue equilibration.

  • CE Current Check:

    • SST: Monitor the capillary current.[2] In 50 mM Phosphate pH 2.5 at 25 kV, current should be stable (~30-40 µA). A fluctuating current indicates bubble formation or capillary blockage.

  • Corrected Area (CE):

    • Because analytes travel at different speeds past the detector in CE, you must use "Corrected Area" (Area / Migration Time) for quantitation. Using raw area will result in linearity errors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guidelines for validation methodology. [Link]

  • HILIC Method Development. Chromatography Online. Strategies for polar compound retention. [Link]

  • PubChem Compound Summary: N-beta-alanyl-L-serine. National Library of Medicine. Physicochemical property verification. [Link]

Sources

Structural characterization of N-beta-alanyl-L-serine breakdown products

Structural Characterization of N- -Alanyl-L-Serine and its Hydrolytic Breakdown Products

Executive Summary

N-



Degradation Pathway Analysis

The primary degradation mechanism for N-





Breakdown Products:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Alanine (3-aminopropanoic acid):  Non-proteinogenic 
    
    
    -amino acid.[1]
  • L-Serine: Proteinogenic polar amino acid.

Visualization: Degradation Pathway

BreakdownPathwayDipeptideN-beta-alanyl-L-serine(C6H12N2O4)IntermediateTetrahedral IntermediateDipeptide->Intermediate+ H2O / H+ or EnzymeBetaAlaBeta-Alanine(C3H7NO2)Intermediate->BetaAlaSerineL-Serine(C3H7NO3)Intermediate->Serine

Figure 1: Hydrolytic degradation pathway of N-beta-alanyl-L-serine yielding constituent amino acids.[2]

Comparative Analytical Strategies

The following section compares three methodologies. The "performance" here refers to the method's ability to resolve, identify, and quantify the breakdown products in complex matrices.

Method A: HILIC-MS/MS (The Gold Standard for Bioanalysis)

Best for: Trace quantification in biological fluids (plasma, urine) and definitive mass identification.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the highly polar zwitterions (

    
    -Ala, Ser) which elute in the void volume of standard C18 columns. MS/MS provides mass specificity.
    
  • Performance: High sensitivity (nM range), no derivatization required.

  • Causality: We select HILIC because

    
    -alanine and serine have logP values < -3.0, making them unretainable on Reverse Phase (RP) without ion-pairing reagents (which suppress MS signals).
    
Method B: Pre-column Derivatization HPLC-FLD (The QC Workhorse)

Best for: Routine Quality Control (QC), high-throughput stability testing, and labs without MS.

  • Mechanism: Reaction of primary amines with o-phthalaldehyde (OPA) or FMOC-Cl to generate fluorescent derivatives, rendering them hydrophobic enough for C18 separation and UV/Fluorescence detection.

  • Performance: High sensitivity (fM range with FLD), but measures the derivative, not the native molecule.

  • Causality: The native dipeptide and amino acids have no chromophores above 210 nm. Derivatization adds a fluorophore, enabling detection.

Method C: Nuclear Magnetic Resonance (NMR) (The Structural Validator)

Best for: Confirming the integrity of the peptide bond during synthesis or standard preparation.

  • Mechanism:

    
    H and COSY NMR detect the specific coupling between the 
    
    
    -alanine methylene protons and the amide proton, distinguishing the dipeptide from a simple mix of free amino acids.
  • Performance: Low sensitivity (mM range), non-destructive, provides absolute structural proof.

Data Presentation: Method Performance Matrix
FeatureHILIC-MS/MSDerivatization (OPA) HPLCNMR (

H, 600 MHz)
Analyte State NativeDerivatizedNative
LOD (Limit of Detection) ~1–10 nM~10–50 nM~10–50

M
Specificity Excellent (m/z + Frag)Good (RT dependent)Perfect (Structural)
Throughput High (5-10 min run)Medium (Reaction time + Run)Low
Sample Prep Protein PrecipitationDerivatization requiredDissolution in D

O
Primary Limitation Matrix effects (Ion suppression)Derivative stabilityLow sensitivity
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis & Compositional Analysis

Use this to validate the stoichiometry of the breakdown products.

  • Preparation: Dissolve 1.0 mg of N-

    
    -alanyl-L-serine in 0.5 mL of 6 M HCl (LC-MS grade) in a glass hydrolysis vial.
    
  • Hydrolysis: Flush with nitrogen, seal, and incubate at 110°C for 24 hours. Why? This standard protein hydrolysis condition ensures complete cleavage of the amide bond.

  • Drying: Evaporate the HCl under a stream of nitrogen or using a SpeedVac.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Mobile Phase A (see below) for HILIC analysis.

Protocol 2: HILIC-MS/MS Characterization

Self-Validating Step: Use an isotopically labeled internal standard (e.g.,


  • Column: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer promotes ionization).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to load polar analytes).

    • 1-6 min: 90%

      
       50% B (Elute analytes).
      
    • 6-8 min: 50% B.

    • 8.1 min: 90% B (Re-equilibration).

  • Detection (ESI+):

    • N-

      
      -alanyl-L-serine: m/z 177.1 
      
      
      89.0 (Loss of serine residue).
    • 
      -Alanine: m/z 90.1 
      
      
      72.0 (Loss of H
      
      
      O).
    • L-Serine: m/z 106.1

      
       60.0 (Loss of H
      
      
      O + CO).
Visualization: Analytical Decision Tree

MethodSelectionStartStart: Characterization GoalGoalWhat is the primary objective?Start->GoalQuantBioTrace Quant in Bio-fluidsGoal->QuantBioSensitivityStructProofConfirm Synthesis StructureGoal->StructProofIdentityQCRoutine Purity/Stability (High Conc)Goal->QCCost/AccessHILICMethod A: HILIC-MS/MS(High Sensitivity)QuantBio->HILICNMRMethod C: NMR(Structural Certainty)StructProof->NMRDerivMethod B: HPLC-FLD(Derivatization)QC->Deriv

Figure 2: Decision matrix for selecting the appropriate characterization method.

References
  • Bio-Rad. "Beta-alanine metabolism Pathway Map." Bio-Rad Life Science. Link

  • PubChem. "Beta-alanine degradation | Pathway." National Institutes of Health (NIH). Link

  • SIELC Technologies. "HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column." SIELC. Link

  • Kyushu University. "Analysis of Alanine and Serine Enantiomers in Vinegars Using a Meter-long High-resolution Enantioselective Column." Elsevier Pure. Link

  • Matrix Science. "Mascot help: Peptide fragmentation." Matrix Science. Link

Safety Operating Guide

N-beta-alanyl-L-serine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-beta-alanyl-L-serine Proper Disposal Procedures

Executive Summary & Substance Identification

N-beta-alanyl-L-serine (CAS: 3321-03-7) is a dipeptide composed of beta-alanine and L-serine. While generally classified as a low-hazard biological reagent, its disposal in professional research environments is governed by the principle of "Cradle-to-Grave" stewardship.

This guide provides a compliant, self-validating disposal protocol. It moves beyond generic advice to address specific laboratory scenarios, ensuring you meet both scientific integrity standards and environmental regulations (RCRA/EPA).

Property Data
Chemical Name N-beta-alanyl-L-serine
CAS Number 3321-03-7
Physical State Solid (White Crystalline Powder)
Solubility Highly Water Soluble
RCRA Status Non-Listed (Not P-list or U-list)
Primary Hazard Low (Treat as nuisance dust/organic chemical)

Hazard Assessment & Regulatory Classification

Before disposal, you must validate the waste stream. While the pure dipeptide is non-hazardous, the matrix in which it exists (e.g., HPLC solvents, biological media) dictates the disposal path.

Intrinsic Hazards
  • GHS Classification: Not classified as a dangerous substance under GHS standards (OSHA HCS 2012).

  • Toxicity: No acute toxicity data suggests specific organ hazards. It is a metabolite related to carnosine/anserine pathways.

  • Reactivity: Stable. Incompatible with strong oxidizing agents.[1][2][3]

Waste Characterization (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), N-beta-alanyl-L-serine is not a listed hazardous waste. However, it must be evaluated for characteristics :

  • Ignitability (D001): No (unless in flammable solvent).

  • Corrosivity (D002): No (pH is typically neutral to slightly acidic in solution).

  • Reactivity (D003): No.

  • Toxicity (D004-D043): No heavy metals or regulated organics.

Disposal Decision Logic (Visualized)

The following decision tree illustrates the correct workflow for determining the disposal method based on the state of the chemical.

Disposal_Logic Start Start: Waste Identification IsSolid Is the waste a SOLID? Start->IsSolid IsPure Is it Pure/Uncontaminated? IsSolid->IsPure Yes IsLiquid Is the waste a LIQUID? IsSolid->IsLiquid No SolidWaste Solid Chemical Waste (Non-Hazardous Label) IsPure->SolidWaste Yes HazSolid Hazardous Solid Waste (If contam. with toxins) IsPure->HazSolid No (Contaminated) IsAqueous Is it Aqueous (Water only)? IsLiquid->IsAqueous Yes CheckPH Check pH (5.5 - 9.0)? IsAqueous->CheckPH Yes ContainsSolvents Contains Organic Solvents? IsAqueous->ContainsSolvents No DrainDisp Sanitary Sewer Disposal (Requires EHS Approval) CheckPH->DrainDisp Yes (Within Limits) HazLiquid Solvent Waste Stream (Halogenated/Non-Halogenated) CheckPH->HazLiquid No (Adjust or Segregate) ContainsSolvents->HazLiquid Yes (HPLC Waste)

Figure 1: Decision logic for segregating N-beta-alanyl-L-serine waste streams based on physical state and mixture composition.

Detailed Disposal Protocols

Protocol A: Pure Solid Waste (Expired or Surplus)
  • Applicability: Expired powder, spilled solids, or synthesis byproducts.

  • Mechanism: Although non-hazardous, professional ethics dictate against landfilling laboratory chemicals directly in regular trash.[4]

  • Steps:

    • Containerize: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.

    • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write: "N-beta-alanyl-L-serine. Non-regulated solid."[5]

    • Disposal: Hand over to your facility's Environmental Health & Safety (EHS) team for incineration or Class 1 landfill disposal.

    • Prohibited: Do not flush large quantities of powder down the drain (clogging hazard).

Protocol B: Aqueous Solutions (Buffers/Media)
  • Applicability: Dissolved peptide in water, PBS, or cell culture media.

  • Mechanism: Dilution and biodegradation.

  • Steps:

    • Verify: Ensure the solution contains no heavy metals (e.g., copper from Biuret test) or azides (preservatives).

    • pH Check: Verify pH is between 5.5 and 9.0.

    • Disposal:

      • If < 1 Liter: Can often be flushed down the sanitary sewer with copious water (20:1 dilution), subject to local municipal codes .

      • If > 1 Liter: Collect in a carboy labeled "Non-Hazardous Aqueous Waste" for EHS pickup.

Protocol C: Mixed Solvent Waste (HPLC/Synthesis)
  • Applicability: Eluents containing Acetonitrile, Methanol, or TFA.

  • Mechanism: Thermal oxidation (Incineration).

  • Steps:

    • Segregate: Do not mix with aqueous-only streams.

    • Containerize: Use a solvent-compatible carboy (e.g., HDPE).

    • Labeling: Label as "Hazardous Waste" due to the solvent content (Ignitable F003 or Toxic).

    • Detail: List "N-beta-alanyl-L-serine" as a trace contaminant (<1%) on the waste tag.

Emergency Spill Management

In the event of a laboratory spill, N-beta-alanyl-L-serine poses minimal risk, but standard hygiene prevents cross-contamination.

  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep up carefully.[1]

    • Liquid: Absorb with paper towels or inert absorbent (vermiculite).

  • Decontamination: Wipe the surface with 70% Ethanol or mild detergent to remove sticky peptide residues.

  • Disposal of Debris: Place all cleanup materials into a clear plastic bag, seal, and dispose of as standard lab trash (unless contaminated with other hazardous agents).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). N-beta-Alanyl-L-serine (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.[6][Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.